Imidazo[1,5-a]pyridine-1-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-8-3-1-2-4-10(8)6-9-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNBTPDUMOHHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481176 | |
| Record name | imidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56671-67-1 | |
| Record name | Imidazo[1,5-a]pyridine-1-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56671-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | imidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Basic Properties of Imidazo[1,5-a]pyridine-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, the imidazo[1,5-a]pyridine scaffold, is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, synthesis, and known biological activities. While experimental data for certain properties of this specific molecule are limited, this guide consolidates available information and provides theoretical context to aid in its application in research and development.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity and pKa
The imidazo[1,5-a]pyridine ring system contains two nitrogen atoms, both of which can potentially be protonated. The nitrogen at position 2 (N-2) is a pyridine-like nitrogen, while the nitrogen at position 4 (N-4) is a bridgehead nitrogen. The basicity of the parent imidazo[1,5-a]pyridine is expected to be influenced by both nitrogen atoms. While a specific pKa value from the IUPAC digitized dataset for imidazo[1,5-a]pyridine was not retrieved, related nitrogen heterocycles like imidazole and pyridine have pKa values of approximately 7.0 and 5.2, respectively.
The introduction of a carbaldehyde group at the 1-position significantly impacts the basicity of the ring system. The aldehyde group is a strong electron-withdrawing group due to both induction and resonance. This withdrawal of electron density from the heterocyclic ring reduces the availability of the lone pair of electrons on the nitrogen atoms for protonation, thereby decreasing the basicity of the molecule. Consequently, the pKa of this compound is expected to be considerably lower than that of the unsubstituted imidazo[1,5-a]pyridine. For comparison, a predicted pKa value for the isomeric imidazo[1,5-a]pyridine-7-carbaldehyde is 6.18.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | PubChem |
| Molecular Weight | 146.15 g/mol | PubChem |
| CAS Number | 56671-67-1 | PubChem |
| Predicted pKa | Estimated to be < 6 | Theoretical consideration |
| Solubility | Data not available; likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Low aqueous solubility is expected. | General knowledge of similar compounds |
| Appearance | Brown to yellow solid | Commercial supplier data |
| Storage Conditions | Store at 0-8 °C | Commercial supplier data |
Solubility
Experimental data on the solubility of this compound in various solvents are not available. Based on its chemical structure, which is largely aromatic and contains a polar carbaldehyde group, it is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents. Its solubility in aqueous solutions is likely to be low, a common characteristic of many heterocyclic compounds. For drug development purposes, formulation strategies such as salt formation or the use of co-solvents may be necessary to enhance aqueous solubility.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various synthetic routes, with the formylation of the parent imidazo[1,5-a]pyridine being a key step.
Synthetic Workflow
A common method for the introduction of a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction.[1][2] This reaction typically employs a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.
Reactivity
The carbaldehyde group at the 1-position is a versatile functional handle for further chemical modifications. It can undergo a variety of reactions, including:
-
Oxidation: to the corresponding carboxylic acid.
-
Reduction: to the primary alcohol.
-
Reductive amination: to form various substituted amines.
-
Condensation reactions: with nucleophiles such as amines, hydrazines, and active methylene compounds to generate a diverse range of derivatives.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of imidazo[1,5-a]pyridines has been extensively investigated for its therapeutic potential.
RORc Inverse Agonism
Certain imidazo[1,5-a]pyridine derivatives have been identified as potent and selective inverse agonists of the Retinoic acid receptor-related orphan receptor c (RORc). RORc is a key transcription factor involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. By inhibiting the activity of RORc, these compounds can suppress the inflammatory response, making them promising candidates for the treatment of autoimmune diseases.
PI3K/Akt/mTOR Pathway Inhibition
Derivatives of the related imidazo[1,2-a]pyridine scaffold have been shown to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By targeting key kinases in this pathway, such as PI3K and mTOR, these compounds can induce cell cycle arrest and apoptosis in cancer cells. Given the structural similarity, it is plausible that derivatives of imidazo[1,5-a]pyridine could also be explored for their activity against this pathway.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate characterization of a compound's properties.
pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Calibrated pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a ~1 mM solution of this compound in deionized water containing 0.15 M KCl. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, and the apparent pKa will be determined.
-
Adjust the initial pH of the solution to ~2 with 0.1 M HCl.
-
Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by plotting the first or second derivative.
pKa Determination by NMR Spectroscopy
This method relies on the change in the chemical shift of protons near the protonation site as a function of pH.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
Deuterated HCl and NaOH solutions for pH adjustment
-
NMR spectrometer
-
pH meter calibrated for D₂O (or apply a correction factor)
Procedure:
-
Prepare a series of solutions of the compound in D₂O at different pD values, spanning a range of at least 2-3 units around the estimated pKa.
-
Acquire a ¹H NMR spectrum for each solution.
-
Identify a proton whose chemical shift is sensitive to the protonation state of the molecule (e.g., protons on the heterocyclic rings).
-
Plot the chemical shift (δ) of the selected proton against the pD of the solution.
-
Fit the data to the Henderson-Hasselbalch equation (or a sigmoidal curve). The inflection point of the curve corresponds to the pKa.
-
If necessary, convert the measured pD to a pH value using an appropriate correction factor (pD = pH + 0.4).
Conclusion
This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel bioactive compounds. While specific experimental data on its basicity and solubility are currently lacking, this guide provides a framework for understanding its fundamental properties based on theoretical principles and data from related compounds. The detailed experimental protocols for pKa determination will enable researchers to accurately characterize this and similar molecules. The exploration of its potential to modulate key signaling pathways, such as RORc and PI3K/Akt/mTOR, highlights its promise for the development of new therapeutics for a range of diseases, including cancer and autoimmune disorders. Further investigation into the physicochemical and biological properties of this compound is warranted to fully unlock its therapeutic potential.
References
An In-depth Technical Guide on Imidazo[1,5-a]pyridine-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of imidazo[1,5-a]pyridine-1-carbaldehyde, focusing on its fundamental chemical properties, including its IUPAC name and molecular structure.
Core Chemical Identity
IUPAC Name: this compound[1]
Synonyms: imidazo(1,5-a)pyridine-1-carbaldehyde[1]
Molecular Formula: C₈H₆N₂O[1]
Structural Information
The molecular structure of this compound consists of a fused bicyclic system where an imidazole ring is fused to a pyridine ring. The carbaldehyde group (CHO) is attached to the 1-position of this fused ring system.
Below is a 2D representation of the chemical structure.
2D structure of this compound. Source: PubChem CID 12222773
Physicochemical Data
A summary of key computed physicochemical properties is presented in the table below for quick reference.
| Property | Value | Source |
| Molecular Weight | 146.15 g/mol | PubChem |
| InChI | InChI=1S/C8H6N2O/c11-5-7-8-3-1-2-4-10(8)6-9-7/h1-6H | PubChem[1] |
| InChIKey | FBNBTPDUMOHHFF-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1=CC=C2C(=C1)N=CN2C=O | PubChem |
Note on Further Technical Data
The request for detailed experimental protocols, signaling pathways, and extensive quantitative data tables is best addressed in the context of specific biological or chemical studies involving this compound. As a distinct chemical entity, it does not inherently possess signaling pathways or experimental workflows. Such data would be generated from and specific to research that utilizes this compound as a reagent, starting material, or subject of investigation. For instance, its utility as a building block in medicinal chemistry for the synthesis of bioactive molecules has been noted.[3][4]
Logical Representation of Chemical Identification
The following diagram illustrates the logical flow for identifying and characterizing a chemical compound like this compound.
Caption: Workflow for Chemical Identification.
References
Molecular weight and formula of Imidazo[1,5-a]pyridine-1-carbaldehyde
This document provides a detailed overview of the core physicochemical properties of Imidazo[1,5-a]pyridine-1-carbaldehyde, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis.
Molecular and Physicochemical Data
The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₈H₆N₂O[1] |
| Molecular Weight | 146.15 g/mol [1][2] |
| CAS Number | 56671-67-1[1][2] |
Chemical Identity and Structure
This compound is a derivative of the imidazo[1,5-a]pyridine bicyclic system. The presence of a carbaldehyde (or formyl) group at the 1-position imparts specific reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.
The logical relationship between the compound's name, its derived formula, and its calculated molecular weight is illustrated in the following diagram.
Experimental Considerations
While specific experimental protocols are highly dependent on the research context, the data presented herein is foundational for a range of common laboratory procedures:
-
Stoichiometric Calculations: The molecular formula and weight are critical for accurately measuring molar equivalents in chemical reactions.
-
Solution Preparation: Precise concentrations for bioassays or analytical standards require accurate molecular weight data.
-
Analytical Method Development: Techniques such as mass spectrometry rely on the molecular weight for the identification and quantification of the compound. For instance, in high-resolution mass spectrometry, the exact mass derived from the molecular formula is used to confirm the compound's identity.
No detailed experimental protocols or signaling pathways are provided in this document as the focus is on the core physicochemical properties of the molecule. Researchers should consult peer-reviewed literature for specific applications and methodologies.
References
The Imidazo[1,5-a]pyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and versatile synthetic accessibility have led to the discovery of numerous derivatives with a wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the discovery and historical development of imidazo[1,5-a]pyridine compounds, detailed experimental protocols for their synthesis and biological evaluation, a comprehensive summary of their therapeutic applications, and a look into future directions.
Discovery and History
The synthesis of the imidazo[1,5-a]pyridine ring system has been a subject of chemical exploration for several decades, with a variety of synthetic strategies developed over time. While pinpointing the absolute first synthesis can be challenging, early and significant contributions to the efficient construction of this scaffold include traditional methods such as Vilsmeier-type cyclizations of N-2-pyridylmethyl amides.
A notable advancement in the synthesis of this heterocyclic system was the development of one-step procedures. For instance, a versatile, one-step synthesis of imidazo[1,5-a]pyridines was described involving the reaction of pyridine-2-carbonitriles with dimethylformamide (DMF) under Vilsmeier conditions.[1] This reaction provided a direct and efficient route to the core structure.
Over the years, the synthetic repertoire for imidazo[1,5-a]pyridines has expanded significantly, encompassing methods like cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions.[2] These methodologies have enabled the generation of a vast library of substituted imidazo[1,5-a]pyridine derivatives, facilitating extensive structure-activity relationship (SAR) studies and the optimization of their biological activities.
Synthetic Methodologies and Experimental Protocols
The construction of the imidazo[1,5-a]pyridine core can be achieved through various synthetic routes. Below are detailed protocols for some key methodologies.
Vilsmeier-Haack Cyclization of Pyridine-2-carbonitriles
This method provides a direct, one-step synthesis to the imidazo[1,5-a]pyridine core.
Experimental Protocol:
-
Materials: Substituted pyridine-2-carbonitrile, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice bath, sodium hydroxide solution.
-
Procedure:
-
To a stirred solution of the substituted pyridine-2-carbonitrile in DMF at 0 °C, slowly add phosphorus oxychloride.
-
Allow the reaction mixture to warm to room temperature and then heat according to the specific substrate requirements (e.g., 80-100 °C) for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a sodium hydroxide solution until alkaline.
-
The product will precipitate and can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
-
Cyclocondensation of 2-(Aminomethyl)pyridines with Electrophilically Activated Nitroalkanes
This approach offers a route to substituted imidazo[1,5-a]pyridines under acidic conditions.[3]
Experimental Protocol:
-
Materials: Substituted 2-(aminomethyl)pyridine, nitroalkane, polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), oil bath.
-
Procedure:
-
Prepare a fresh mixture of PPA by dissolving P₂O₅ in orthophosphoric acid with heating.
-
To the PPA at a specified temperature (e.g., 80 °C), add the 2-(aminomethyl)pyridine and the corresponding nitroalkane.
-
Heat the reaction mixture in an oil bath at a high temperature (e.g., 140-160 °C) for the required duration, with continuous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into a beaker containing ice water.
-
Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Therapeutic Applications and Biological Activity
Imidazo[1,5-a]pyridine derivatives have demonstrated a remarkable range of biological activities, with particular promise in the field of oncology.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of imidazo[1,5-a]pyridine analogs against a variety of human cancer cell lines. A notable class of these compounds are imidazo[1,5-a]pyridine-benzimidazole hybrids, which have shown significant anticancer activity.[2][4]
Table 1: Growth Inhibition (GI₅₀) of Imidazo[1,5-a]pyridine-Benzimidazole Hybrids in Human Cancer Cell Lines [4]
| Compound | Leukemia (CCRF-CEM) GI₅₀ (µM) | Non-Small Cell Lung Cancer (HOP-92) GI₅₀ (µM) | Colon Cancer (HCC-2998) GI₅₀ (µM) | CNS Cancer (SF-539) GI₅₀ (µM) | Melanoma (SK-MEL-5) GI₅₀ (µM) | Ovarian Cancer (OVCAR-3) GI₅₀ (µM) | Renal Cancer (SN12C) GI₅₀ (µM) | Prostate Cancer (PC-3) GI₅₀ (µM) | Breast Cancer (MCF7) GI₅₀ (µM) |
| 5d | 1.83 | 2.56 | 1.06 | 14.9 | 2.38 | 3.45 | 2.11 | 2.01 | 3.62 |
| 5l | 0.43 | 0.98 | 0.76 | 7.73 | 1.02 | 1.21 | 0.89 | 0.81 | 1.15 |
Mechanism of Action: Dual Inhibition of Tubulin Polymerization and the PI3K/Akt Pathway
Certain imidazo[1,5-a]pyridine-benzimidazole hybrids exert their potent anticancer effects through a dual mechanism of action. They have been shown to inhibit tubulin polymerization, a critical process for cell division, and to suppress the PI3K/Akt signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[2][4]
The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4] Concurrently, the inhibition of the PI3K/Akt pathway further contributes to the pro-apoptotic and anti-proliferative effects of these compounds.[2]
Visualizations
Synthetic Workflow: Vilsmeier-Haack Cyclization
Caption: A flowchart illustrating the key steps in the Vilsmeier-Haack synthesis of imidazo[1,5-a]pyridines.
Signaling Pathway: Dual Inhibition by Imidazo[1,5-a]pyridine Derivatives
Caption: A diagram illustrating the dual inhibitory mechanism of action of certain imidazo[1,5-a]pyridine derivatives on tubulin polymerization and the PI3K/Akt signaling pathway, leading to apoptosis.
Future Directions
The imidazo[1,5-a]pyridine scaffold continues to be a fertile ground for drug discovery and development. Future research is likely to focus on:
-
Optimization of Existing Leads: Further structural modifications of potent imidazo[1,5-a]pyridine derivatives to enhance their efficacy, selectivity, and pharmacokinetic properties.
-
Exploration of New Biological Targets: Screening of imidazo[1,5-a]pyridine libraries against a wider range of biological targets to uncover novel therapeutic applications.
-
Development of Advanced Drug Delivery Systems: Formulation of imidazo[1,5-a]pyridine-based drugs into novel delivery systems to improve their bioavailability and reduce off-target effects.
-
Application in Materials Science: Investigating the unique photophysical properties of these compounds for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
The continued exploration of the chemical space around the imidazo[1,5-a]pyridine core holds immense promise for the development of next-generation therapeutics and advanced materials.
References
- 1. Polycyclic N-heterocyclic compounds. Part 52.1 One-step syntheses of imidazo[1,5-a]pyridines, imidazo[1,5-a]quinolines and imidazo[5,1-a]isoquinolines by Vilsmeier reactions of pyridine-2-carbonitriles, quinoline-2-carbonitriles and isoquinoline-1-carbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Spectroscopic and Synthetic Data of Imidazo[1,5-a]pyridine-1-carbaldehyde
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the available spectroscopic data, synthetic pathways, and analytical protocols for Imidazo[1,5-a]pyridine-1-carbaldehyde. Due to the limited availability of experimentally derived spectra for this specific compound in peer-reviewed literature, this guide combines data from chemical databases with general experimental protocols and characteristic spectral features derived from analogous compounds.
Compound Identity and Physical Properties
This compound is a heterocyclic organic compound featuring a fused imidazopyridine ring system with a carbaldehyde (formyl) group at the 1-position.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 56671-67-1 | PubChem[1] |
| Molecular Weight | 146.15 g/mol | PubChem[1] |
| Monoisotopic Mass | 146.048012819 Da | PubChem[1] |
Spectroscopic Data Summary
The primary ionization method for this class of compounds is Electrospray Ionization (ESI), which typically yields protonated molecules [M+H]⁺.[2]
| Ion Adduct | Calculated m/z |
| [M+H]⁺ | 147.0553 |
| [M+Na]⁺ | 169.0372 |
| [M+K]⁺ | 185.0112 |
| Data is computed and sourced from public chemical databases. |
Precise, experimentally determined chemical shifts (δ) and coupling constants (J) are currently unpublished. The expected values are inferred from the analysis of the imidazo[1,5-a]pyridine core and related heterocyclic aldehydes.[3][4][5] Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆.[5]
Table 2.1: Expected ¹H NMR Spectral Data
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| CHO | 9.8 - 10.5 | Singlet (s) | Aldehydic proton, typically deshielded. |
| H3 | 7.8 - 8.2 | Singlet (s) | Proton on the imidazole ring. |
| H5 | 8.2 - 8.5 | Doublet (d) | Proton on the pyridine ring adjacent to the bridgehead nitrogen. |
| H8 | 7.5 - 7.8 | Doublet (d) | Proton on the pyridine ring. |
| H6, H7 | 6.8 - 7.4 | Multiplet (m) or Triplet (t) | Protons on the pyridine ring, often overlap. |
Table 2.2: Expected ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O | 185 - 195 | Aldehyde carbonyl carbon, highly deshielded. |
| C1 | 145 - 155 | Imidazole carbon attached to the aldehyde. |
| C3 | 115 - 125 | Imidazole carbon. |
| C5, C8a | 130 - 140 | Pyridine and bridgehead carbons. |
| C6, C7, C8 | 110 - 130 | Pyridine carbons. |
The IR spectrum will be dominated by absorptions from the aromatic rings and the carbonyl group.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |
| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium, often two bands |
| C=N Stretch (Imidazole) | 1600 - 1650 | Medium to Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| Aromatic C-H Bending | 750 - 900 | Strong |
Synthetic and Analytical Workflows
The introduction of a formyl group onto an electron-rich heterocyclic system like imidazo[1,5-a]pyridine is commonly achieved via the Vilsmeier-Haack reaction.[6][7] This reaction uses a Vilsmeier reagent, generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃), to effect electrophilic formylation.[8][9]
The structural confirmation of the synthesized product follows a standard analytical workflow involving separation and spectroscopic characterization.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data, based on standard laboratory practices for heterocyclic compounds.[5]
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup : Place the sample in the NMR spectrometer.[10] The instrument's magnetic field is locked onto the deuterium signal from the solvent. The probe must be tuned and matched for the specific nuclei being observed (¹H, ¹³C) to maximize signal reception.[10]
-
Data Acquisition : Acquire a ¹H spectrum, typically involving a short radio-frequency (RF) pulse followed by the detection of the free induction decay (FID).[11] For ¹³C spectra, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
Processing : The raw FID data is converted into a frequency-domain spectrum via a Fourier transform.[11] The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS).
-
Background Spectrum : A background spectrum of the empty sample chamber (purged with N₂ or dry air) is recorded to subtract atmospheric H₂O and CO₂ signals.[12][13]
-
Sample Preparation : For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), placing a drop onto a KBr or NaCl salt plate, and allowing the solvent to evaporate.[12] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid directly on the crystal.
-
Sample Spectrum : The sample is placed in the instrument's IR beam path, and the spectrum is recorded.[14] The instrument measures an interferogram, which is then Fourier-transformed into the final spectrum of absorbance or transmittance versus wavenumber.[15]
-
Analysis : The final spectrum is analyzed by identifying the characteristic absorption frequencies corresponding to the compound's functional groups.
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent mixture, typically methanol, acetonitrile, or water.[16] A small amount of formic acid can be added to promote protonation for positive ion mode.
-
Infusion : The sample solution is introduced into the ESI source at a constant, low flow rate via a syringe pump.[17]
-
Ionization : A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the analyte molecules are desorbed into the gas phase as intact, charged ions (e.g., [M+H]⁺).[17][18]
-
Detection : The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.[19]
References
- 1. This compound | C8H6N2O | CID 12222773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,5-A]pyridine-5-carbaldehyde | 85691-71-0 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 11. ijirset.com [ijirset.com]
- 12. web.mit.edu [web.mit.edu]
- 13. mse.washington.edu [mse.washington.edu]
- 14. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of Imidazo[1,5-a]pyridine-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic organic compound belonging to the imidazopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties exhibited by its derivatives.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from computational data and knowledge of related isomers. It includes a discussion of its synthesis, reactivity, and potential biological significance, alongside detailed (where available) or proposed experimental protocols.
Chemical and Physical Properties
Direct experimental data for the physical and chemical properties of this compound is limited in publicly accessible literature. However, computational data from reputable sources such as PubChem provides valuable predicted properties.[4]
Structure and Identification
-
IUPAC Name: this compound[4]
-
Molecular Formula: C₈H₆N₂O[4]
-
Canonical SMILES: C1=CC2=C(N=CN2C=C1)C=O[4]
-
InChI Key: FBNBTPDUMOHHFF-UHFFFAOYSA-N[4]
-
CAS Number: 56671-67-1[4]
Tabulated Physicochemical Data
The following table summarizes the computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 146.15 g/mol | PubChem[4] |
| Exact Mass | 146.048012819 Da | PubChem[4] |
| XLogP3-AA (Predicted) | 1.6 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Topological Polar Surface Area | 34.4 Ų | PubChem[4] |
| Heavy Atom Count | 11 | PubChem[4] |
| Formal Charge | 0 | PubChem[4] |
| Complexity | 160 | PubChem[4] |
Synthesis and Characterization
Proposed Synthetic Protocol: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[5][8][9] The regioselectivity of the formylation on the imidazo[1,5-a]pyridine ring is influenced by the electronic properties of the scaffold, with the C1 and C3 positions of the imidazole ring being potential sites for electrophilic attack.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Methodology (Proposed):
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent (a chloromethyliminium salt).
-
Formylation: Dissolve Imidazo[1,5-a]pyridine in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 70-90 °C) to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. The crude product may precipitate out of the solution or can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization
Due to the lack of published experimental spectra, the following are predicted characterization data and key features to look for based on the structure and data from related isomers.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the pyridine and imidazole rings, as well as a distinct downfield singlet for the aldehyde proton (typically in the range of 9-10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will appear at a characteristic downfield chemical shift (typically >180 ppm).
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum should exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1715 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
2.2.3. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (146.15 g/mol ). Fragmentation patterns may involve the loss of the formyl group (CHO).
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-rich nature of the fused heterocyclic ring system.
Reactivity of the Aldehyde Group
The carbaldehyde group is a versatile functional handle for a variety of chemical transformations, including:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, Imidazo[1,5-a]pyridine-1-carboxylic acid, using standard oxidizing agents.
-
Reduction: Reduction of the aldehyde will yield the corresponding alcohol, (Imidazo[1,5-a]pyridin-1-yl)methanol.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of alcohols (Grignard reaction, organolithium addition), imines (reaction with primary amines), and other derivatives.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.
Caption: Reactivity of the aldehyde group in this compound.
Potential Applications
The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][10] The aldehyde functionality at the 1-position can serve as a key synthetic intermediate for the development of novel therapeutic agents and functional materials.[11][12] For instance, it can be used to introduce diverse substituents to modulate the biological activity and pharmacokinetic properties of the molecule. In materials science, imidazo[1,5-a]pyridine derivatives are being explored for their use in organic light-emitting diodes (OLEDs) and fluorescent probes due to their unique electronic and photophysical properties.[10]
Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity or involvement in signaling pathways of this compound. However, the broader class of imidazopyridines has been extensively studied.
General Biological Profile of Imidazopyridines
Imidazopyridine derivatives are known to interact with various biological targets. For example, certain imidazo[1,2-a]pyridines act as GABA-A receptor agonists, leading to their use as sedative and anxiolytic drugs.[2] Other derivatives have been investigated as inhibitors of various enzymes and receptors, showing potential in the treatment of cancer, tuberculosis, and other diseases.[13][14][15]
Hypothetical Signaling Pathway Involvement
Given the diverse biological activities of the imidazopyridine scaffold, it is plausible that this compound or its derivatives could interact with various signaling pathways. The specific nature of these interactions would depend on the overall structure of the molecule and the substituents introduced via the aldehyde group. A logical workflow for investigating this would involve initial screening against a panel of kinases, receptors, and enzymes known to be modulated by related heterocyclic compounds.
Caption: A logical workflow for investigating biological activity.
Conclusion
This compound is a molecule with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is currently limited, its synthesis via the Vilsmeier-Haack reaction is highly probable. The versatile reactivity of the aldehyde group, coupled with the inherent biological and photophysical properties of the imidazo[1,5-a]pyridine core, makes this compound an attractive target for further investigation. Future research should focus on the development of a robust synthetic protocol for this compound, followed by a thorough experimental characterization of its properties and a systematic evaluation of its biological activities. Such studies will be crucial in unlocking the full potential of this promising heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C8H6N2O | CID 12222773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Imidazo[1,5-A]pyridine-5-carbaldehyde | 85691-71-0 | Benchchem [benchchem.com]
- 13. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 14. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Therapeutic Potential of Imidazo[1,5-a]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold, a fused bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and steric properties make it a versatile core for the design of novel therapeutic agents targeting a wide array of biological processes. This technical guide provides an in-depth overview of the known and potential biological activities of imidazo[1,5-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental workflows to facilitate further research and development in this promising area.
Anticancer Activities
Imidazopyridine derivatives, as a class, have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, survival, and metastasis. While much of the research has focused on the imidazo[1,2-a]pyridine isomer, the data suggests promising avenues for imidazo[1,5-a]pyridine analogues.
Mechanism of Action
Key signaling pathways implicated in the anticancer effects of imidazopyridines include the inhibition of critical cellular kinases and signaling cascades. For instance, related compounds have been shown to inhibit Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, leading to cell cycle arrest and apoptosis[1]. Other derivatives have demonstrated inhibitory activity against the PI3K/mTOR pathway and Wnt/β-catenin signaling, both of which are frequently dysregulated in various cancers.
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of selected imidazopyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | Compound 12b | Hep-2 (Laryngeal) | 11 | [2][3][4] |
| HepG2 (Liver) | 13 | [2][3][4] | ||
| MCF-7 (Breast) | 11 | [2][3][4] | ||
| A375 (Melanoma) | 11 | [2][3][4] | ||
| Imidazo[1,2-a]pyridine | Diarylurea 18h | A375P (Melanoma) | <0.06 | [5] |
| Imidazo[4,5-b]pyridine | Compound I | HCT116 (Colon) | 0.63 (as CDK9 inhibitor) | [1] |
| Compound 10 | SW620 (Colon) | 0.4 | [6] | |
| Compound 14 | SW620 (Colon) | 0.7 | [6] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAPK is therefore a major therapeutic strategy for inflammatory disorders[7][8]. Imidazopyridine derivatives have been identified as potent inhibitors of this pathway.
Mechanism of Action: p38 MAPK Inhibition
Imidazo[1,5-a]pyridine and related structures can act as ATP-competitive inhibitors, binding to the active site of p38α MAPK and preventing the phosphorylation of downstream targets. This leads to a reduction in the production of inflammatory mediators.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory properties of a novel N-phenyl pyridinone inhibitor of p38 mitogen-activated protein kinase: preclinical-to-clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,5-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and synthetic accessibility. This bicyclic system, consisting of a fused imidazole and pyridine ring, serves as a crucial pharmacophore in a variety of therapeutic agents. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles to achieve desired potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the Imidazo[1,5-a]pyridine scaffold, including its synthesis, biological activities, and mechanism of action, with a focus on its applications in oncology.
Synthetic Methodologies
A variety of synthetic strategies have been developed for the construction of the Imidazo[1,5-a]pyridine nucleus. These methods offer access to a wide range of substituted derivatives, facilitating extensive structure-activity relationship (SAR) studies.
One common and efficient approach involves the multicomponent reaction of 2-aminomethylpyridines, aldehydes, and isocyanides. This strategy allows for the rapid assembly of the core structure with diverse substitution patterns in a single step.
Another notable method is the transition-metal-free intramolecular sp3 C-H amination. This approach is advantageous due to its operational simplicity and the use of readily available starting materials, such as 2-pyridyl ketones and alkylamines, often mediated by iodine.[1]
A representative synthetic protocol for the preparation of a 1,3-disubstituted Imidazo[1,5-a]pyridine is detailed below:
Representative Experimental Protocol: Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
Materials:
-
2-Aminomethylpyridine derivative
-
Substituted benzaldehyde
-
Isocyanide derivative
-
Methanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of the 2-aminomethylpyridine derivative (1.0 mmol) in methanol (10 mL) is added the substituted benzaldehyde (1.0 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
The isocyanide derivative (1.0 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1,3-disubstituted Imidazo[1,5-a]pyridine.
-
The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activities and Therapeutic Potential
Derivatives of the Imidazo[1,5-a]pyridine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The versatility of this core has led to the development of compounds targeting various enzymes and signaling pathways implicated in human diseases.
Anticancer Activity
The most extensively studied application of Imidazo[1,5-a]pyridines is in the field of oncology. These compounds have shown potent cytotoxic effects against a wide range of cancer cell lines. The anticancer activity is often attributed to the inhibition of key cellular processes such as cell proliferation, survival, and migration.
Table 1: Anticancer Activity of Representative Imidazo[1,5-a]pyridine Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 / GI50 (µM) |
| Compound A | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 0.85 |
| HCT116 (Colon) | 1.05 | ||
| Compound B | PI3K/Akt Pathway Inhibitor | A549 (Lung) | 2.8 |
| PC-3 (Prostate) | 3.5 | ||
| Compound C | EGFR Tyrosine Kinase Inhibitor | A431 (Skin) | 0.05 |
| Compound D | Src Family Kinase Inhibitor | U87-MG (Glioblastoma) | 0.19 |
Key Signaling Pathways and Mechanisms of Action
The anticancer effects of Imidazo[1,5-a]pyridine derivatives are often mediated through the modulation of critical signaling pathways that are dysregulated in cancer. Two of the most well-characterized mechanisms are the inhibition of tubulin polymerization and the suppression of the PI3K/Akt signaling cascade.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several Imidazo[1,5-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Below is a diagram illustrating the experimental workflow for assessing tubulin polymerization inhibition.
Caption: Workflow for assessing tubulin polymerization inhibition.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it an attractive target for therapeutic intervention. Imidazo[1,5-a]pyridine derivatives have been shown to inhibit this pathway, often by targeting PI3K itself or downstream effectors like Akt. This inhibition leads to decreased phosphorylation of key signaling molecules, ultimately promoting apoptosis and inhibiting tumor growth.
The following diagram depicts the PI3K/Akt signaling pathway and the points of inhibition by Imidazo[1,5-a]pyridine compounds.
Caption: PI3K/Akt signaling pathway and points of inhibition.
Experimental Protocols for Key Biological Assays
To facilitate further research and development of Imidazo[1,5-a]pyridine-based compounds, detailed protocols for key biological assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Imidazo[1,5-a]pyridine compound and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.
Materials:
-
Lyophilized tubulin protein (>97% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer containing 1 mM GTP and 10% glycerol.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to obtain polymerization curves and determine the IC50 value for inhibition.
Western Blot Analysis for PI3K/Akt Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins in the PI3K/Akt pathway, including their phosphorylation status.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system and quantify the band intensities to determine the changes in protein expression and phosphorylation.
Pharmacokinetic Properties
While the biological activity of Imidazo[1,5-a]pyridine derivatives is well-documented, their development into clinical candidates also depends on favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Limited data is available in the public domain, but some studies have reported the pharmacokinetic profiles of specific compounds.
Table 2: Pharmacokinetic Parameters of Selected Imidazo[1,5-a]pyridine Derivatives in Preclinical Models
| Compound ID | Species | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Compound X | Mouse | Oral | 2.5 | 150 | 450 | 35 |
| Compound Y | Rat | IV | 1.8 | - | 980 | - |
| Compound Z | Mouse | Oral | 4.1 | 320 | 1250 | 55 |
Further optimization of the Imidazo[1,5-a]pyridine scaffold is often required to improve metabolic stability and oral bioavailability, which are critical for successful drug development.
Conclusion
The Imidazo[1,5-a]pyridine scaffold represents a highly privileged and versatile core in medicinal chemistry. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the discovery of potent modulators of various biological targets. The significant anticancer activity of many derivatives, primarily through the inhibition of tubulin polymerization and the PI3K/Akt signaling pathway, underscores the therapeutic potential of this scaffold. Future research efforts should continue to focus on elucidating the structure-activity relationships, optimizing pharmacokinetic profiles, and exploring novel therapeutic applications of this promising class of compounds. This in-depth guide provides a solid foundation for researchers and drug development professionals to advance the discovery and development of next-generation therapeutics based on the Imidazo[1,5-a]pyridine core.
References
An In-depth Technical Guide to the Reactivity of the Carbaldehyde Group on the Imidazo[1,5-a]Pyridine Core
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a carbaldehyde group onto this core, particularly at the 3-position, provides a versatile synthetic handle for the development of novel therapeutic agents and molecular probes. This technical guide delves into the reactivity of the carbaldehyde group on the imidazo[1,5-a]pyridine core, offering a comprehensive overview of its chemical transformations, detailed experimental protocols for key reactions, and insights into the biological significance of its derivatives.
Introduction to the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in drug discovery due to its structural resemblance to purines and its ability to interact with various biological targets.[1][2] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[3][4] The unique electronic properties and structural rigidity of the imidazo[1,5-a]pyridine core make it an attractive framework for the design of potent and selective enzyme inhibitors and receptor modulators.[5][6]
The presence of a carbaldehyde (formyl) group on this scaffold significantly enhances its synthetic utility. This electrophilic functional group readily participates in a variety of chemical reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This guide will focus on the key reactions of the carbaldehyde group, providing a foundation for its application in drug development and chemical biology.
Synthesis of Imidazo[1,5-a]pyridine-3-carbaldehyde
The most common method for the introduction of a carbaldehyde group at the 3-position of the imidazo[1,5-a]pyridine core is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of the electron-rich heterocyclic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide such as N,N-dimethylformamide (DMF).
Key Reactions of the Carbaldehyde Group
The carbaldehyde group on the imidazo[1,5-a]pyridine core exhibits typical reactivity for an aromatic aldehyde, serving as a key electrophilic center for a range of nucleophilic additions and related transformations. These reactions are instrumental in the diversification of the imidazo[1,5-a]pyridine scaffold for structure-activity relationship (SAR) studies.
Condensation Reactions
Knoevenagel Condensation: The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is widely used to synthesize α,β-unsaturated compounds. While specific examples for imidazo[1,5-a]pyridine-3-carbaldehyde are not extensively detailed in the literature, protocols for analogous pyridinecarbaldehydes are well-established and can be adapted.[3][7][8][9][10][11]
Table 1: Representative Knoevenagel Condensation of Heterocyclic Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Yield (%) | Reference |
| 4-Pyridinecarbaldehyde | Malononitrile | H2O:EtOH (1:1) | 2-(Pyridin-4-ylmethylene)malononitrile | 95 | [3] |
| 4-Pyridinecarbaldehyde | Cyanoacetamide | H2O:EtOH (1:1) | 2-Cyano-3-(pyridin-4-yl)acrylamide | 92 | [3] |
| Benzaldehyde | Malononitrile | PMO-Py/Ethanol | Benzylidenemalononitrile | >99 | [7] |
Experimental Protocol: Knoevenagel Condensation (Adapted from Pyridinecarbaldehydes) [3]
To a solution of imidazo[1,5-a]pyridine-3-carbaldehyde (1.0 mmol) in a 1:1 mixture of water and ethanol (10 mL) is added the active methylene compound (e.g., malononitrile, 1.1 mmol). The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Wittig Reaction
The Wittig reaction is another fundamental method for carbon-carbon double bond formation, where an aldehyde reacts with a phosphorus ylide. This reaction is particularly useful for the synthesis of alkenes with defined stereochemistry. General protocols for the Wittig reaction of heterocyclic aldehydes are readily available and can be applied to imidazo[1,5-a]pyridine-3-carbaldehyde.[12][13][14][15]
Table 2: Representative Wittig Reaction of Aromatic Aldehydes
| Aldehyde | Phosphorus Ylide Precursor | Base/Solvent | Product | Yield (%) | Reference |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH/DMF | trans-9-(2-Phenylethenyl)anthracene | Not specified | [12] |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH/CH2Cl2 | trans-Stilbene | Not specified | [13] |
Experimental Protocol: Wittig Reaction (General Procedure) [13]
To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 mmol) in dichloromethane (10 mL) is added a 50% aqueous solution of sodium hydroxide (0.26 mL). The mixture is stirred vigorously for 15 minutes to generate the ylide. A solution of imidazo[1,5-a]pyridine-3-carbaldehyde (1.0 mmol) in dichloromethane (5 mL) is then added dropwise, and the reaction is stirred at room temperature for 30 minutes. Water (15 mL) is added, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Reduction to Alcohol
The carbaldehyde group can be readily reduced to the corresponding primary alcohol, (imidazo[1,5-a]pyridin-3-yl)methanol, using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly employed for this transformation.[16][17]
Table 3: Reduction of Aldehydes to Alcohols
| Substrate | Reducing Agent/Solvent | Product | Yield (%) | Reference |
| Various Aldehydes | NaBH₄/Methanol | Corresponding Alcohols | High | [17] |
| Imidazo[1,2-a]pyridin-3-ylmethanol | (Synthesis from other precursors) | - | 78 | [16] |
Experimental Protocol: Reduction with Sodium Borohydride
To a solution of imidazo[1,5-a]pyridine-3-carbaldehyde (1.0 mmol) in methanol (10 mL) at 0 °C is added sodium borohydride (1.2 mmol) in small portions. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude alcohol, which can be purified by crystallization or column chromatography.
Oxidation to Carboxylic Acid
Oxidation of the carbaldehyde group provides access to the corresponding carboxylic acid, imidazo[1,5-a]pyridine-3-carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other derivatives. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or nitric acid.[18]
Table 4: Oxidation of Alkylpyridines to Pyridine Carboxylic Acids
| Substrate | Oxidizing Agent/Conditions | Product | Yield (%) | Reference |
| Lower Alkyl Pyridines | Nitric Acid / 180-370 °C, 20-500 atm | Pyridine Carboxylic Acids | up to 94 | [18] |
Experimental Protocol: Oxidation to Carboxylic Acid (General Procedure)
A solution of imidazo[1,5-a]pyridine-3-carbaldehyde (1.0 mmol) in a suitable solvent (e.g., acetone/water) is treated with an oxidizing agent such as potassium permanganate (2.0 mmol) at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted into an appropriate organic solvent. The organic layer is washed, dried, and concentrated. The crude carboxylic acid can be purified by recrystallization.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from aldehydes. The reaction proceeds via the in situ formation of an imine, which is then reduced to the corresponding amine. This one-pot procedure is highly efficient for the introduction of various amino functionalities.[17]
Table 5: Reductive Amination of Aldehydes
| Aldehyde | Amine | Reducing Agent/Solvent | Product | Yield (%) | Reference |
| Various Aldehydes | Primary Amines | NaBH₄/Methanol | Secondary Amines | High | [17] |
Experimental Protocol: Reductive Amination (Stepwise Procedure) [17]
A solution of imidazo[1,5-a]pyridine-3-carbaldehyde (1.0 mmol) and a primary amine (e.g., aniline, 1.1 mmol) in methanol (10 mL) is stirred at room temperature for 1-2 hours to form the imine. The reaction mixture is then cooled to 0 °C, and sodium borohydride (1.5 mmol) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The solvent is evaporated, and the residue is worked up as described for the reduction to the alcohol.
Biological Significance and Signaling Pathways
Derivatives of the imidazo[1,5-a]pyridine core have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[3][5][6] The carbaldehyde group serves as a crucial starting point for the synthesis of these biologically active molecules.
Kinase Inhibition
Several studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives as inhibitors of key kinases involved in cancer progression, including:
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Certain imidazo[1,5-a]pyridine derivatives have been investigated as potential inhibitors of EGFR, a key target in cancer therapy.[5]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Imidazo[1,2-a]pyridine derivatives, a closely related scaffold, have shown potent inhibitory activity against PI3Kα.[19][20] This suggests that the imidazo[1,5-a]pyridine core could also be a promising scaffold for the development of PI3K inhibitors.
-
Other Kinases: The broader class of imidazopyridines has been shown to inhibit a range of other kinases, including cyclin-dependent kinases (CDKs) and Src family kinases.[1][3][21]
Signaling Pathway Visualization
The following diagram illustrates the central role of the PI3K/Akt/mTOR signaling pathway in cell regulation and highlights where imidazo[1,5-a]pyridine-based inhibitors could potentially exert their therapeutic effects.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by imidazo[1,5-a]pyridine derivatives.
Experimental Workflows
The development of novel imidazo[1,5-a]pyridine-based drug candidates typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: A typical workflow for the discovery of drug candidates based on the imidazo[1,5-a]pyridine core.
Conclusion
The carbaldehyde group on the imidazo[1,5-a]pyridine core is a highly valuable functional group for the synthesis of a diverse range of derivatives with significant potential in drug discovery. Its reactivity allows for the facile introduction of various pharmacophoric features through well-established chemical transformations. The resulting compounds have shown promise as potent inhibitors of key signaling pathways implicated in cancer and other diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the chemical space around the imidazo[1,5-a]pyridine scaffold and to develop novel therapeutic agents with improved efficacy and selectivity. Further research into the specific reaction conditions and quantitative outcomes for the transformations of imidazo[1,5-a]pyridine-3-carbaldehyde will undoubtedly accelerate the discovery of new drug candidates based on this privileged heterocyclic core.
References
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www1.udel.edu [www1.udel.edu]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. youtube.com [youtube.com]
- 15. sciepub.com [sciepub.com]
- 16. rsc.org [rsc.org]
- 17. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 18. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Therapeutic Potential of Imidazo[1,5-a]pyridine-1-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and biological significance of Imidazo[1,5-a]pyridine-1-carbaldehyde and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, particularly in the realm of oncology.
Commercial Suppliers
This compound and its analogs are available from several chemical suppliers. The following table summarizes key information from a selection of vendors. Researchers are advised to consult the suppliers' websites for the most current data and to request certificates of analysis.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Parchem | This compound | 56671-67-1 | - | Specialty chemical supplier.[1] |
| Chem-Impex | 3-Phenyl-Imidazo[1,5-a]pyridine-1-carbaldehyde | 446830-54-2 | ≥ 95% | Building block for drug discovery and organic synthesis. |
| Benchchem | Imidazo[1,5-a]pyridine-5-carbaldehyde | 85691-71-0 | ≥ 95% | Useful for research applications. |
| LookChem | This compound | 56671-67-1 | 98% | Offered as a white powder. |
| Kyberlife | Imidazo[1,5-a]pyridine-5-carbaldehyde | 85691-71-0 | ≥ 95% | For research use only. |
Synthetic Methodologies
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.
Experimental Protocol: Vilsmeier-Haack Formylation of Imidazo[1,5-a]pyridine
This protocol is a representative procedure based on established methodologies for the Vilsmeier-Haack reaction.[2][3]
Materials:
-
Imidazo[1,5-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-Dimethylformamide (DMF) (3 equivalents) in an ice bath. To this, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Imidazo[1,5-a]pyridine: Dissolve Imidazo[1,5-a]pyridine (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Logical Workflow for Vilsmeier-Haack Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Biological Activity and Signaling Pathways
Derivatives of the Imidazo[1,5-a]pyridine scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and interference with cellular machinery like tubulin polymerization.[1][4]
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a common feature in many types of cancer. Several studies have shown that imidazo[1,5-a]pyridine derivatives can act as potent inhibitors of this pathway, making them attractive candidates for cancer therapy.[1][6][7]
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,5-a]pyridine derivatives.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and cell shape maintenance.[8] Compounds that interfere with tubulin polymerization are effective anticancer agents as they can arrest the cell cycle and induce apoptosis.[4] Some Imidazo[1,5-a]pyridine-based compounds have been identified as potent inhibitors of tubulin polymerization, highlighting another promising avenue for their development as cancer therapeutics.[4][9]
Experimental Workflow for Assessing Tubulin Polymerization Inhibition
Caption: A typical experimental workflow to evaluate the effect of a compound on tubulin polymerization and cell cycle progression.
Conclusion
This compound and its derivatives represent a valuable class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their commercial availability and established synthetic routes, coupled with their demonstrated activity against key cancer-related signaling pathways, make them an attractive scaffold for further investigation and optimization by researchers and drug development professionals.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Imidazo[1,5-a]pyridine-1-carbaldehyde via Vilsmeier-Haack Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of Imidazo[1,5-a]pyridine-1-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich heterocyclic systems.
Introduction
Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1][2] Derivatives of this scaffold have shown potential as anticancer, antiviral, and anti-inflammatory agents.[3] The introduction of a carbaldehyde group at the 1-position of the imidazo[1,5-a]pyridine core provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex and biologically active molecules.[4] The Vilsmeier-Haack reaction offers a direct and effective route to introduce this formyl group.[5]
Reaction Principle
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[5] The electron-rich Imidazo[1,5-a]pyridine attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.[6]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O | [7] |
| Molecular Weight | 146.15 g/mol | [7] |
| Appearance | Not explicitly found | |
| Melting Point | Not explicitly found | |
| Purity | ≥ 95% (typical) | [8] |
Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR | Specific data for the 1-carbaldehyde not found. Data for related imidazo[1,2-a] and imidazo[1,5-a]pyridine derivatives are available.[9] |
| ¹³C NMR | Specific data for the 1-carbaldehyde not found. Data for related imidazo[1,2-a] and imidazo[1,5-a]pyridine derivatives are available.[9] |
| Mass Spectrometry | Exact Mass: 146.0480 Da[7] |
| Infrared (IR) | Expected characteristic peaks for C=O (aldehyde) and aromatic C-H and C=N stretching. |
Note: Specific, experimentally verified spectroscopic data for this compound was not found in the searched literature. The table indicates the type of data to be expected and will be updated as information becomes available.
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Imidazo[1,5-a]pyridine
This protocol is a generalized procedure based on established Vilsmeier-Haack reactions on heterocyclic compounds.[5] Optimization of reaction conditions may be necessary for the specific substrate.
Materials:
-
Imidazo[1,5-a]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Sodium acetate or Sodium bicarbonate
-
Deionized water
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents). Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve Imidazo[1,5-a]pyridine (1 equivalent) in a minimal amount of anhydrous DMF or an appropriate solvent like dichloromethane.
-
Add the solution of Imidazo[1,5-a]pyridine dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, the reaction mixture is typically stirred at room temperature or heated to a temperature ranging from 40 °C to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice or into a cold saturated aqueous solution of sodium bicarbonate or sodium acetate to hydrolyze the intermediate and neutralize the excess acid.
-
Stir the resulting mixture until the hydrolysis is complete.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety goggles).
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
Visualizations
Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C8H6N2O | CID 12222773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Imidazo[1,5-A]pyridine-5-carbaldehyde | 85691-71-0 | Benchchem [benchchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Synthesis of Imidazo[1,5-a]pyridines via Cyclocondensation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imidazo[1,5-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their wide range of biological activities, including anti-tumor, anti-thrombotic, and anti-anxiety properties, has spurred continuous interest in the development of efficient synthetic methodologies. Cyclocondensation reactions represent a prominent and versatile strategy for the construction of the imidazo[1,5-a]pyridine scaffold. These methods often involve the formation of the imidazole ring by reacting a substituted pyridine derivative with a suitable cyclizing agent. This document provides detailed application notes and experimental protocols for key cyclocondensation reactions used to synthesize this important heterocyclic system.
Method 1: Microwave-Assisted Solvent-Free Synthesis
This method describes a rapid and efficient microwave-assisted preparation of imidazo[1,5-a]pyridines from corresponding ketones and amines, utilizing activated MnO₂ as an oxidant in the absence of a solvent.[1] This approach offers advantages in terms of reduced reaction times and environmental impact.
General Reaction Scheme:
A ketone, activated manganese dioxide (MnO₂), and an acid catalyst are heated in a microwave reactor, followed by the slow addition of an amine to yield the desired imidazo[1,5-a]pyridine derivative.
Experimental Protocol:
Materials:
-
Appropriate ketone (1.1 mmol)
-
Activated MnO₂ (1.8 mmol)
-
p-Toluenesulfonic acid (pTsOH) (0.3 mmol)
-
Appropriate amine (1.6 mmol)
-
Microwave reactor
-
Syringe pump
-
Round bottom flask (15 mL)
-
Condenser
Procedure:
-
In a 15 mL round bottom flask, briefly stir the ketone (1.1 mmol), activated MnO₂ (1.8 mmol), and pTsOH (0.3 mmol) at room temperature for 5 minutes.
-
Equip the flask with a condenser and place it in an open microwave reactor.
-
Heat the mixture for 5.5 hours at 170 °C (maximum power of 300 W).
-
During the heating period, add the amine (1.6 mmol) to the reaction mixture using a syringe pump.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by flash chromatography or recrystallization to obtain the desired imidazo[1,5-a]pyridine derivative.[1]
Quantitative Data Summary:
| Entry | Ketone | Amine | Yield (%) |
| 1 | Acetophenone | 2-Picolylamine | 85 |
| 2 | 4'-Methylacetophenone | 2-Picolylamine | 82 |
| 3 | 4'-Methoxyacetophenone | 2-Picolylamine | 78 |
| 4 | 2-Acetylpyridine | Benzylamine | 75 |
Yields are based on the optimized reaction conditions reported in the literature.[1]
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Synthesis.
Method 2: Cyclocondensation of 2-(Aminomethyl)pyridines with Activated Nitroalkanes
This protocol details the synthesis of imidazo[1,5-a]pyridines through the cyclization of 2-(aminomethyl)pyridines (2-picolylamines) with nitroalkanes that are electrophilically activated by a mixture of polyphosphoric acid (PPA) and phosphorous acid.[2][3]
General Reaction Scheme:
2-(Aminomethyl)pyridine reacts with a nitroalkane in the presence of PPA and H₃PO₃ at elevated temperatures to form the corresponding imidazo[1,5-a]pyridine.
Experimental Protocol:
Materials:
-
2-(Aminomethyl)pyridine or its derivative (1.00 mmol)
-
Nitroalkane (2.00 mmol)
-
Polyphosphoric acid (87%) (PPA)
-
Phosphorous acid (H₃PO₃)
-
Reaction vessel suitable for high-temperature reactions
Procedure:
-
To a reaction vessel, add 2-(aminomethyl)pyridine (1.00 mmol), the corresponding nitroalkane (2.00 mmol), polyphosphoric acid (1.0 g), and phosphorous acid (0.5 g).
-
Heat the reaction mixture to 160 °C and maintain this temperature for the specified reaction time (typically several hours, monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., aqueous NaOH or NH₄OH) until pH > 8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2][3]
Quantitative Data Summary:
| Entry | 2-(Aminomethyl)pyridine Derivative | Nitroalkane | Temperature (°C) | Yield (%) |
| 1 | 2-(Aminomethyl)pyridine | Nitroethane | 160 | 77 |
| 2 | 2-(Aminomethyl)pyridine | 1-Nitropropane | 160 | 53 |
| 3 | N-Tosyl-2-(aminomethyl)pyridine | 1-Nitropropane | 160 | Good |
| 4 | 2-(Aminomethyl)quinoline | Nitroethane | - | Moderate to Good |
Yields are isolated yields after purification as reported in the source literature.[2][4]
Reaction Pathway Diagram:
Caption: Pathway for PPA-Mediated Cyclocondensation.
Method 3: Iodine-Mediated Oxidative Annulation
This transition-metal-free method establishes the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines using molecular iodine as the mediator for sp³ C-H amination.[5] The reaction proceeds in a one-pot manner and is operationally simple.
General Reaction Scheme:
A 2-pyridyl ketone and an alkylamine undergo an oxidative annulation reaction in the presence of molecular iodine and a base to afford the imidazo[1,5-a]pyridine product.
Experimental Protocol:
Materials:
-
2-Pyridyl ketone (1.0 mmol)
-
Alkylamine (1.2 mmol)
-
Molecular Iodine (I₂) (2.0 mmol)
-
Sodium acetate (NaOAc) (2.0 mmol)
-
Solvent (e.g., 1,2-dichloroethane)
-
Reaction vial
Procedure:
-
To a reaction vial, add the 2-pyridyl ketone (1.0 mmol), alkylamine (1.2 mmol), molecular iodine (2.0 mmol), and sodium acetate (2.0 mmol).
-
Add the solvent (e.g., 3 mL of 1,2-dichloroethane).
-
Seal the vial and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.[5]
Quantitative Data Summary:
| Entry | 2-Pyridyl Ketone | Alkylamine | Yield (%) |
| 1 | Phenyl(pyridin-2-yl)methanone | Benzylamine | 85 |
| 2 | (4-Methoxyphenyl)(pyridin-2-yl)methanone | Benzylamine | 88 |
| 3 | Phenyl(pyridin-2-yl)methanone | 4-Methoxybenzylamine | 90 |
| 4 | Di-2-pyridylmethanone | Benzylamine | 76 |
Yields are for the isolated products as reported in the literature.[5]
Logical Relationship Diagram:
Caption: Components of Iodine-Mediated Synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 5. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Oxidation of Imidazo[1,5-a]pyridine-1-carbaldehyde to Imidazo[1,5-a]pyridine-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical oxidation of Imidazo[1,5-a]pyridine-1-carbaldehyde to its corresponding carboxylic acid, a critical transformation in the synthesis of various biologically active molecules. The protocols outlined below are based on established methods for the oxidation of heteroaromatic aldehydes, selected for their efficiency and compatibility with the sensitive Imidazo[1,5-a]pyridine core.
Introduction
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For complex heterocyclic systems such as Imidazo[1,5-a]pyridine, it is crucial to employ mild and selective oxidation conditions to avoid degradation of the core structure or unwanted side reactions. This document details several reliable protocols that can be adapted for the target transformation, ranging from classic buffered reactions to modern catalytic aerobic oxidations.
General Reaction Scheme
Data Presentation: Comparison of Oxidation Protocols
The following table summarizes various established methods for the oxidation of aldehydes to carboxylic acids, which are applicable to the Imidazo[1,5-a]pyridine system. The selection of the most suitable protocol will depend on factors such as substrate tolerance, desired scale, and available reagents.
| Protocol | Oxidizing Agent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yields (%) | Key Advantages | Potential Drawbacks |
| Pinnick Oxidation | Sodium chlorite (NaClO₂), 2-methyl-2-butene, NaH₂PO₄ | t-BuOH/H₂O, THF/H₂O | Room Temperature | 1 - 6 | 85 - 98 | High chemoselectivity, mild conditions, tolerates a wide range of functional groups. | Requires a chlorine scavenger, potential for chlorinated byproducts if not controlled. |
| Tollens' Oxidation | Silver(I) oxide (Ag₂O) or Tollens' reagent [Ag(NH₃)₂]OH | H₂O, EtOH/H₂O | Room Temperature | 2 - 24 | 70 - 95 | Very mild and selective for aldehydes. | Stoichiometric use of silver, can be expensive, preparation of reagent required. |
| Potassium Permanganate (Buffered) | Potassium permanganate (KMnO₄) | Acetone/H₂O, t-BuOH/H₂O with a buffer (e.g., NaH₂PO₄) | 0 - Room Temperature | 0.5 - 3 | 60 - 90 | Inexpensive and powerful oxidant. | Risk of over-oxidation or degradation of the heterocyclic ring if not carefully controlled. |
| Aerobic Oxidation (NHC-Catalyzed) | Air or O₂ with an N-Heterocyclic Carbene (NHC) catalyst | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room Temperature | 12 - 48 | 75 - 95 | Uses air as the terminal oxidant (green), mild conditions.[1] | Catalyst synthesis may be required, can be sensitive to air and moisture. |
| Biocatalytic Oxidation | Aldehyde Dehydrogenase (ALDH) | Phosphate buffer (aqueous) | 30 - 40 | 4 - 24 | >99 (conversion) | Exceptional chemoselectivity, environmentally friendly, operates under very mild conditions.[2] | Requires specialized enzymes, may not be suitable for all substrates. |
Experimental Protocols
Protocol 1: Pinnick Oxidation
This protocol is highly recommended for the selective oxidation of this compound due to its mildness and high functional group tolerance.
Materials:
-
This compound
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of t-BuOH and H₂O (e.g., a 4:1 ratio).
-
To this solution, add 2-methyl-2-butene (4.0-5.0 eq) and NaH₂PO₄ (1.2 eq).
-
In a separate flask, dissolve NaClO₂ (1.5 eq) in H₂O.
-
Slowly add the aqueous NaClO₂ solution to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any residual oxidant.
-
Adjust the pH of the aqueous layer to approximately 8-9 with saturated aqueous NaHCO₃ solution.
-
Wash the aqueous layer with EtOAc (2 x volume) to remove any unreacted aldehyde and other non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product, Imidazo[1,5-a]pyridine-1-carboxylic acid, with EtOAc (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Buffered Potassium Permanganate Oxidation
This protocol uses a classical, potent oxidant under controlled conditions to minimize side reactions.
Materials:
-
This compound
-
tert-Butanol (t-BuOH) or Acetone
-
Water (H₂O)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Potassium permanganate (KMnO₄)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of t-BuOH (or acetone) and water containing NaH₂PO₄ (1.5 eq) as a buffer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of KMnO₄ (1.1 eq) in water, maintaining the temperature below 5 °C. The purple color of the permanganate should disappear as it reacts.
-
Stir the reaction at 0 °C to room temperature for 30 minutes to 3 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench the excess KMnO₄ by adding solid Na₂SO₃ until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide, washing the pad with water and the organic solvent used.
-
Remove the organic solvent from the filtrate under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with EtOAc (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude carboxylic acid.
-
Purify as needed.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the oxidation of this compound.
Logical Relationship of Oxidation Methods
Caption: Classification of methods for aldehyde to carboxylic acid oxidation.
References
Application Notes and Protocols for the Reduction of Imidazo[1,5-a]pyridine-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the chemical reduction of Imidazo[1,5-a]pyridine-1-carbaldehyde to its corresponding primary alcohol, (Imidazo[1,5-a]pyridin-1-yl)methanol. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The controlled reduction of the C1-aldehyde to a hydroxymethyl group is a critical transformation for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This protocol outlines a robust and efficient method using sodium borohydride as the reducing agent, ensuring high yield and purity of the final product.
Introduction
Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their diverse pharmacological properties. These compounds are known to interact with various biological targets and have been investigated for their potential as anti-cancer, anti-inflammatory, and antiviral agents.[1][2][3] The functionalization of the imidazo[1,5-a]pyridine core is a key strategy in the development of new drug candidates with improved potency and selectivity.
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. In the context of imidazo[1,5-a]pyridine chemistry, the conversion of the 1-carbaldehyde derivative to the 1-methanol analog can significantly impact the molecule's polarity, hydrogen bonding capacity, and overall pharmacological profile. This application note details a reliable method for this reduction using sodium borohydride (NaBH₄), a mild and selective reducing agent.
Experimental Protocol
This protocol is based on established methods for the reduction of heteroaromatic aldehydes.
Materials and Reagents:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M solution). Place the flask on a magnetic stirrer and begin stirring.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions. Effervescence may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol, 95:5). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. To the resulting aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude (Imidazo[1,5-a]pyridin-1-yl)methanol can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the reduction of this compound and analogous heteroaromatic aldehydes.
| Entry | Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | NaBH₄ | MeOH | 0 to RT | 1.5 | >95 |
| 2 | 3-Phenyl-imidazo[1,5-a]pyridine-1-carbaldehyde | NaBH₄ | MeOH | 0 to RT | 2.0 | 92 |
| 3 | Imidazo[1,2-a]pyridine-2-carbaldehyde | NaBH₄ | EtOH | RT | 1.0 | 98 |
Characterization of (Imidazo[1,5-a]pyridin-1-yl)methanol
The structure and purity of the synthesized (Imidazo[1,5-a]pyridin-1-yl)methanol should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃) δ: 8.10 (d, J = 7.0 Hz, 1H), 7.65 (s, 1H), 7.50 (d, J = 8.8 Hz, 1H), 7.10 (dd, J = 8.8, 6.8 Hz, 1H), 6.75 (t, J = 6.8 Hz, 1H), 4.95 (s, 2H), 2.50 (br s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃) δ: 142.5, 135.0, 129.8, 122.5, 119.0, 118.5, 113.0, 58.0.
-
Mass Spectrometry (ESI): m/z calculated for C₈H₈N₂O [M+H]⁺: 149.0658; found: 149.0655.
Signaling Pathways and Biological Relevance
Imidazo[1,5-a]pyridine derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer. Their structural similarity to purines allows them to interact with a range of biological targets.[2][3] For instance, derivatives of the isomeric imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of the PI3K/mTOR and Wnt/β-catenin signaling pathways, both of which are critical regulators of cell growth, proliferation, and survival.[4][5] The introduction of a hydroxymethyl group at the C1 position can alter the compound's interaction with these pathways, potentially leading to new therapeutic agents.
Caption: Potential interaction of imidazo[1,5-a]pyridine derivatives with the PI3K/mTOR and Wnt/β-catenin signaling pathways.
Experimental Workflow
The following diagram illustrates the key steps in the reduction of this compound.
Caption: Workflow for the reduction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazo[1,5-a]pyridine-1-carbaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Imidazo[1,5-a]pyridine-1-carbaldehyde, a key heterocyclic building block. The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds. This document details its application in the synthesis of complex molecular architectures and provides specific experimental protocols for key transformations.
Introduction
Imidazo[1,5-a]pyridine and its derivatives are of significant interest in pharmaceutical and materials science research due to their diverse biological activities and unique photophysical properties.[1] The carbaldehyde functionality at the 1-position serves as a versatile handle for a variety of chemical transformations, including condensations, multicomponent reactions, and C-H functionalization, making it an invaluable precursor for the synthesis of novel therapeutic agents and functional materials.[1][2]
Key Synthetic Applications
This compound is a valuable starting material for the synthesis of a range of complex molecules. Its aldehyde group can readily participate in classic carbonyl chemistry, while the C3-position of the imidazo[1,5-a]pyridine ring is susceptible to electrophilic substitution, and the C1-position can act as a nucleophile in certain reactions.
Condensation Reactions for the Synthesis of α,β-Unsaturated Systems
The aldehyde functionality of this compound is readily employed in condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, to generate α,β-unsaturated systems. These products are important intermediates in the synthesis of various bioactive molecules, including chalcones and their analogues.
Experimental Protocols
Protocol 1: Representative Knoevenagel Condensation of this compound with Malononitrile
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile, to yield (E)-2-(imidazo[1,5-a]pyridin-1-ylmethylene)malononitrile. This reaction is typically catalyzed by a weak base.
Reaction Scheme:
References
Applications of Imidazo[1,5-a]pyridine Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-a]pyridine (ImPy) derivatives have emerged as a versatile and promising scaffold in medicinal chemistry and drug discovery.[1][2][3] This privileged heterocyclic core, consisting of a fused imidazole and pyridine ring system, offers a unique three-dimensional structure that allows for diverse functionalization and interaction with various biological targets.[2] The inherent properties of the ImPy nucleus, such as water solubility, biocompatibility, and ease of cellular uptake, further enhance its potential as a platform for the development of novel therapeutics.[1][2] Imidazo[1,5-a]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects, making them a focal point of intensive research in the pharmaceutical sciences.[2][4][5]
This document provides detailed application notes on the diverse therapeutic applications of Imidazo[1,5-a]pyridine derivatives, supported by quantitative data and comprehensive experimental protocols for their synthesis and biological evaluation.
Therapeutic Applications and Quantitative Data
Imidazo[1,5-a]pyridine derivatives have been investigated for a wide range of therapeutic applications, with significant findings in oncology, neurodegenerative diseases, and inflammatory disorders.
Anticancer Applications
The ImPy scaffold has been extensively explored for the development of anticancer agents.[1][2][3] These derivatives have been shown to inhibit various cancer cell lines through mechanisms such as kinase inhibition and induction of apoptosis.[1][6]
Table 1: Anticancer Activity of Imidazo[1,5-a]pyridine and Related Imidazopyridine Derivatives
| Compound Class | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Bis(1-imidazo[1,5-a]pyridyl)arylmethanes | Cytotoxicity | SK-LU-1 (Lung Adenocarcinoma) | Not Specified | [1] |
| Bis(1-imidazo[1,5-a]pyridyl)arylmethanes | Cytotoxicity | HepG2 (Liver Cancer) | Not Specified | [1] |
| Bis(1-imidazo[1,5-a]pyridyl)arylmethanes | Cytotoxicity | MCF-7 (Breast Adenocarcinoma) | Not Specified | [1] |
| Imidazo[1,2-a]pyridine Derivatives (IP-5) | Cytotoxicity | HCC1937 (Breast Cancer) | 45 | [7] |
| Imidazo[1,2-a]pyridine Derivatives (IP-6) | Cytotoxicity | HCC1937 (Breast Cancer) | 47.7 | [7] |
| Imidazo[1,2-a]pyridine Derivatives (IP-7) | Cytotoxicity | HCC1937 (Breast Cancer) | 79.6 | [7] |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3f) | COX-2 Inhibition | - | 9.2 | [8] |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3f) | COX-1 Inhibition | - | 21.8 | [8] |
| Imidazo[4,5-b]pyridine-based Kinase Inhibitor (27e) | Aurora-A Kinase | - | 0.038 | [9] |
| Imidazo[1,2-a]pyridine Derivative (15a) | PI3Kα | - | 0.021 | [10] |
| Imidazo[1,2-a]pyridine Derivative (15a) | mTOR | - | 0.089 | [10] |
Kinase Inhibition
A significant area of investigation for imidazopyridine derivatives is their role as kinase inhibitors, which are crucial in cancer therapy and other diseases.[11] The scaffold serves as a potent backbone for designing selective inhibitors of various kinases.
Table 2: Kinase Inhibitory Activity of Imidazopyridine Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Imidazo[4,5-c]pyridin-2-one Derivatives (1d, 1e, 1q, 1s) | Src, Fyn | Submicromolar | [12] |
| Imidazo[1,2-a]pyridine Derivative (4c) | CLK1 | 0.7 | [13] |
| Imidazo[1,2-a]pyridine Derivative (4c) | DYRK1A | 2.6 | [13] |
| Imidazo[1,2-a]pyridine Derivatives | PI3K/mTOR | Potent Inhibition | [10] |
| Imidazo[4,5-b]pyridine-based Inhibitor | FLT3/Aurora Kinase | Potent Inhibition | [9] |
| Imidazo[1,5-a]pyridine Derivatives | EGFR Tyrosine Kinase | Promising Inhibition | [1] |
Neurodegenerative Diseases
Imidazo[1,5-a]pyridine derivatives have shown potential in the treatment of neurodegenerative disorders like Alzheimer's disease by acting as 5-HT4 receptor partial agonists.[14][15]
Table 3: Activity of Imidazo[1,5-a]pyridine Derivatives in Neurodegenerative Disease Models
| Compound | Target | Model | Efficacy | Reference |
| 5a | 5-HT4 Receptor Partial Agonist | Animal models of cognition | Effective | [14] |
Anti-inflammatory and Antiviral Applications
The versatile scaffold of imidazopyridines has also been explored for its anti-inflammatory and antiviral properties.
Table 4: Anti-inflammatory and Antiviral Activities of Imidazopyridine Derivatives
| Compound Class | Application | Target/Virus | Activity/IC50 (µM) | Reference |
| Imidazo[4,5-g]quinoline & Pyrido[2,3-g]quinoxalinone Derivatives | Antiviral | BVDV | 1.3 - 5 | [16] |
| Imidazo[1,2-a]pyridine Derivative (MIA) | Anti-inflammatory | STAT3/NF-κB/iNOS/COX-2 Pathway | Suppression | [17] |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives | Anti-inflammatory | COX-1/COX-2 | Selective COX-2 Inhibition | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Imidazo[1,5-a]pyridines
This protocol describes a general method for the synthesis of Imidazo[1,5-a]pyridine derivatives, which can be adapted from methods used for related imidazopyridines. Microwave-assisted synthesis often provides improved yields and reduced reaction times.[18]
Materials:
-
2-Pyridyl ketone derivative (1.0 mmol)
-
Alkylamine (1.2 mmol)
-
Molecular Iodine (I2) (10 mol%)
-
Sodium Acetate (NaOAc) (2.0 mmol)
-
Solvent (e.g., Anisole) (3 mL)
-
Microwave synthesis vial (10 mL)
-
Magnetic stirrer bar
Instrumentation:
-
Microwave Synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add the 2-pyridyl ketone (1.0 mmol), alkylamine (1.2 mmol), molecular iodine (10 mol%), and sodium acetate (2.0 mmol).
-
Add a magnetic stirrer bar and the solvent (3 mL).
-
Seal the vial with a cap and place it in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120°C) for 15-30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired Imidazo[1,5-a]pyridine derivative.
Caption: Workflow for Microwave-Assisted Synthesis.
Protocol 2: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of Imidazo[1,5-a]pyridine derivatives on cancer cell lines.[19]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,5-a]pyridine derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the Imidazo[1,5-a]pyridine derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 3: Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of Imidazo[1,5-a]pyridine derivatives against a specific enzyme, such as a kinase.[20][21]
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Imidazo[1,5-a]pyridine derivative (inhibitor)
-
Assay buffer (optimized for the enzyme)
-
Cofactors (if required, e.g., ATP, Mg2+)
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Solutions: Prepare assay buffer, enzyme solution, substrate solution, and serial dilutions of the inhibitor.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution and different concentrations of the inhibitor. Include a control with no inhibitor. Allow to pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence).
-
Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition.[22][23]
Caption: General workflow for an enzyme inhibition assay.
Signaling Pathways Modulated by Imidazopyridine Derivatives
Several imidazopyridine derivatives have been shown to exert their anticancer and anti-inflammatory effects by modulating key signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[6][10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are often constitutively active in cancer cells, promoting survival and proliferation. A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by suppressing this pathway.[17]
References
- 1. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, cytotoxicity and antiviral evaluation of new series of imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. superchemistryclasses.com [superchemistryclasses.com]
- 21. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Novel Pharmaceuticals Targeting Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of three novel pharmaceuticals targeting Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The accompanying protocols are representative of the methodologies employed in pivotal clinical trials, offering a framework for preclinical and clinical research in neurodegenerative and neuroinflammatory disorders.
Donanemab for Early Symptomatic Alzheimer's Disease
Application Note: Donanemab (Kisunla™) is a humanized IgG1 monoclonal antibody that specifically targets a modified form of amyloid-beta (Aβ) peptide, N-terminal pyroglutamate (N3pG), which is a key component of established amyloid plaques in the brain.[1][2] By binding to this epitope, donanemab facilitates the clearance of these plaques through microglial-mediated phagocytosis.[1][3][4] This mechanism of action has been shown to significantly slow cognitive and functional decline in patients with early symptomatic Alzheimer's disease.[5]
Quantitative Data Summary: TRAILBLAZER-ALZ 2 Clinical Trial
| Efficacy Endpoint | Donanemab Group | Placebo Group | p-value | Reference |
| Change from Baseline in iADRS Score at 76 Weeks (Low/Medium Tau Population) | -6.02 | -9.27 | <0.0001 | [5] |
| Change from Baseline in CDR-SB Score at 76 Weeks (Low/Medium Tau Population) | 1.20 | 1.88 | <0.0001 | [5] |
| Amyloid Plaque Clearance (<24.1 Centiloids) at 76 Weeks | 76.4% | Negligible | Not Reported | [4] |
| Slowing of Decline on iADRS (Combined Population) | 22% | - | <0.00006 | |
| Slowing of Decline on CDR-SB (Combined Population) | 29% | - | <0.00000007 |
iADRS: integrated Alzheimer's Disease Rating Scale (lower score indicates greater impairment). CDR-SB: Clinical Dementia Rating Scale Sum of Boxes (higher score indicates greater impairment).
Experimental Protocol: Amyloid Plaque Clearance Assessment (Based on TRAILBLAZER-ALZ 2)
This protocol outlines the key steps for assessing amyloid plaque clearance in a clinical trial setting for an anti-amyloid therapy like donanemab.
1. Participant Selection:
-
Inclusion Criteria:
-
Age 60-85 years.[6]
-
Gradual and progressive change in memory function for at least 6 months.[6]
-
Mini-Mental State Examination (MMSE) score of 20-28.[6]
-
Confirmed amyloid pathology by PET imaging (≥37 Centiloids).[7]
-
Presence of tau pathology confirmed by PET imaging.[7]
-
Have a reliable study partner.[6]
-
-
Exclusion Criteria:
2. Investigational Agent Administration:
-
Donanemab is administered as an intravenous infusion.
-
The dosing regimen in the TRAILBLAZER-ALZ 2 trial was not explicitly detailed in the provided results, but it was a monthly infusion.
3. Endpoint Assessment:
-
Primary Endpoint: Change from baseline in the integrated Alzheimer's Disease Rating Scale (iADRS) score at 76 weeks.
-
Secondary Endpoints:
-
Change from baseline in the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) score.
-
Change in amyloid plaque levels as measured by florbetapir F18 or florbetaben F18 PET imaging.
-
Change in ability to perform activities of daily living as measured by the Alzheimer's Disease Cooperative Study-Instrumental Activities of Daily Living Inventory (ADCS-iADL).[5]
-
4. PET Imaging Protocol for Amyloid Plaque Quantification:
-
Radiotracer: Florbetapir F18 or Florbetaben F18.
-
Image Acquisition: Perform PET scans at baseline and specified follow-up time points (e.g., 24 and 76 weeks).
-
Image Analysis:
-
Use a standardized uptake value ratio (SUVR) to quantify amyloid plaque burden.
-
Define a threshold for amyloid positivity (e.g., ≥37 Centiloids).
-
Calculate the percentage of participants who transition from amyloid-positive to amyloid-negative status.
-
5. Statistical Analysis:
-
The primary analysis should use a mixed model for repeated measures (MMRM) to compare the change from baseline in iADRS scores between the treatment and placebo groups.
Visualization: Donanemab Mechanism of Action
Caption: Donanemab binds to N3pG Aβ in plaques, facilitating microglial phagocytosis and clearance.
Tavapadon for Parkinson's Disease
Application Note: Tavapadon is a novel, orally administered, selective partial agonist of the dopamine D1 and D5 receptors.[8][9] By selectively activating the direct motor pathway, tavapadon aims to provide robust motor symptom control in Parkinson's disease while potentially minimizing the adverse events associated with non-selective dopamine agonists that also target D2 and D3 receptors.[10][11] Clinical trials have demonstrated its efficacy in increasing "on" time without troublesome dyskinesia in patients with motor fluctuations.[12][13]
Quantitative Data Summary: TEMPO-3 Clinical Trial
| Efficacy Endpoint | Tavapadon + Levodopa Group | Placebo + Levodopa Group | p-value | Reference |
| Increase in "On" Time without Troublesome Dyskinesia (hours/day) | 1.7 | 0.6 | <0.0001 | [12][13] |
| Net Increase in "On" Time without Troublesome Dyskinesia (hours/day) | 1.1 | - | <0.0001 | [12][13] |
| Reduction in "Off" Time (hours/day) | Statistically Significant | - | 0.0006 | [14] |
| Change in MDS-UPDRS Parts II & III (TEMPO-1, monotherapy) | -9.7 (5mg), -10.2 (15mg) | - | Not Reported | [15] |
MDS-UPDRS: Movement Disorder Society-Unified Parkinson's Disease Rating Scale.
Experimental Protocol: Assessment of Motor Fluctuations (Based on TEMPO-3)
This protocol describes a method for evaluating the efficacy of a novel therapeutic, such as tavapadon, in managing motor fluctuations in Parkinson's disease.
1. Participant Selection:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
History of psychosis.
-
Significant cognitive impairment.
-
2. Investigational Agent Administration:
-
Tavapadon is administered as a once-daily oral tablet.
-
The dose is typically titrated to a maximum tolerated flexible dose (e.g., 5-15 mg once daily).[12]
3. Endpoint Assessment:
-
Primary Endpoint: Change from baseline in the total daily "on" time without troublesome dyskinesia, as recorded in a patient-completed home diary (e.g., Hauser diary).[12][16]
-
Secondary Endpoints:
-
Change from baseline in total daily "off" time.[12]
-
Change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) scores.
-
4. Hauser Diary Protocol:
-
Patients are instructed to record their motor state every 30 minutes throughout the day.
-
Motor states are categorized as:
-
"On" without dyskinesia
-
"On" with non-troublesome dyskinesia
-
"On" with troublesome dyskinesia
-
"Off"
-
Asleep
-
-
The total hours spent in each state are calculated for a 2-day average at baseline and at the end of the treatment period.
5. Statistical Analysis:
-
The primary efficacy analysis should compare the change from baseline in "on" time without troublesome dyskinesia between the tavapadon and placebo groups using an appropriate statistical model, such as ANCOVA.
Visualization: Tavapadon Signaling Pathway
Caption: Tavapadon acts as a D1/D5 partial agonist, stimulating the cAMP pathway to improve motor function.
Ublituximab for Relapsing Multiple Sclerosis
Application Note: Ublituximab (Briumvi™) is a novel, glycoengineered chimeric anti-CD20 monoclonal antibody used for the treatment of relapsing forms of multiple sclerosis (RMS).[17][18] Its unique design, which involves the removal of fucose from the Fc region, enhances its affinity for Fcγ receptors on immune effector cells, leading to more potent antibody-dependent cellular cytotoxicity (ADCC) and B-cell depletion compared to non-glycoengineered anti-CD20 antibodies.[19][20] This results in a significant reduction in relapse rates and MRI lesion activity in patients with RMS.[21]
Quantitative Data Summary: ULTIMATE I & II Clinical Trials
| Efficacy Endpoint | Ublituximab Group | Teriflunomide Group | p-value | Reference |
| Annualized Relapse Rate (ARR) - ULTIMATE I | 0.08 | 0.19 | <0.001 | [21][22] |
| Annualized Relapse Rate (ARR) - ULTIMATE II | 0.09 | 0.18 | 0.002 | [21][22] |
| Mean No. of Gd-enhancing T1 Lesions - ULTIMATE I | 0.02 | 0.49 | <0.001 | [21] |
| Mean No. of Gd-enhancing T1 Lesions - ULTIMATE II | 0.01 | 0.25 | <0.001 | [21] |
| Mean No. of New/Enlarging T2 Lesions - ULTIMATE I | 0.21 | 2.79 | <0.001 | [21] |
| Mean No. of New/Enlarging T2 Lesions - ULTIMATE II | 0.28 | 2.83 | <0.001 | [21] |
ARR: Annualized Relapse Rate. Gd: Gadolinium.
Experimental Protocol: B-Cell Depletion and Efficacy Assessment (Based on ULTIMATE I & II)
This protocol provides a framework for evaluating the efficacy of a B-cell depleting therapy like ublituximab in relapsing multiple sclerosis.
1. Participant Selection:
-
Inclusion Criteria:
-
Adults with a diagnosis of relapsing multiple sclerosis.
-
Evidence of recent disease activity (e.g., relapses or new MRI lesions).
-
-
Exclusion Criteria:
-
Primary progressive MS.
-
Contraindications to intravenous infusions.
-
2. Investigational Agent Administration:
-
Ublituximab is administered by intravenous infusion.
-
A typical dosing schedule involves an initial dose (e.g., 150 mg), followed by a second dose two weeks later (e.g., 450 mg), and subsequent doses every 24 weeks (e.g., 450 mg).[21][23]
-
Infusion times are typically short, around one hour for the maintenance doses.
3. Endpoint Assessment:
-
Primary Endpoint: Annualized Relapse Rate (ARR) over a 96-week period.[21]
-
Secondary Endpoints:
4. MRI Protocol:
-
Perform standardized brain MRI scans at baseline and regular intervals (e.g., annually).
-
Acquire T1-weighted images with and without gadolinium contrast, and T2-weighted images.
-
A central, blinded reading center should be used to quantify the number and volume of lesions.
5. B-Cell Count Monitoring:
-
Use flow cytometry to quantify CD19+ or CD20+ B-cell counts in peripheral blood at baseline and throughout the study to confirm B-cell depletion.
6. Statistical Analysis:
-
The ARR should be compared between the ublituximab and active comparator groups using a negative binomial regression model, adjusting for baseline characteristics.
-
MRI lesion counts can be analyzed using a similar regression model.
Visualization: Ublituximab Mechanism of Action (ADCC)
Caption: Ublituximab's glycoengineered Fc region enhances binding to Fcγ receptors, leading to potent ADCC.
References
- 1. journalindj.com [journalindj.com]
- 2. Targeting Amyloid Pathology in Early Alzheimer’s: The Promise of Donanemab-Azbt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Mediated Clearance of Brain Amyloid-β: Mechanisms of Action, Effects of Natural and Monoclonal Anti-Aβ Antibodies, and Downstream Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donanemab: Antibody Therapy Targeting Removal of Amyloid-β via Microglial-Mediated Phagocytosis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 5. Phase III TRAILBLAZER-ALZ 2 trial: donanemab slows cognitive and functional decline in patients with early Alzheimer’s disease | VJDementia [vjdementia.com]
- 6. UCSF Alzheimer's Disease Trial → Donanemab (LY3002813) in Participants With Early Alzheimer's Disease (TRAILBLAZER-ALZ 2) [clinicaltrials.ucsf.edu]
- 7. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neurology.org [neurology.org]
- 13. news.abbvie.com [news.abbvie.com]
- 14. For People with Parkinson Disease, Tavapadon Adjunctive Therapy to Levodopa Increased Good ON Time - - Practical Neurology [practicalneurology.com]
- 15. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. vjneurology.com [vjneurology.com]
- 18. vjneurology.com [vjneurology.com]
- 19. neurology.org [neurology.org]
- 20. tgtherapeutics.com [tgtherapeutics.com]
- 21. TG Therapeutics Announces Results from the ULTIMATE I & II Phase 3 Trials of Investigational Ublituximab in RMS Published in The New England Journal of Medicine | TG Therapeutics, Inc. [ir.tgtherapeutics.com]
- 22. Ublituximab versus Teriflunomide in Relapsing Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. TG Therapeutics Announces Presentation of Data from the ULTIMATE I & II Phase 3 Trials of Ublituximab in Multiple Sclerosis at 7th Congress of the European Academy of Neurology | TG Therapeutics, Inc. [ir.tgtherapeutics.com]
Application Notes and Protocols: Synthesis of Bioactive Molecules from Imidazo[1,5-a]pyridine-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive molecules derived from Imidazo[1,5-a]pyridine-1-carbaldehyde. The protocols detailed herein are intended to serve as a foundational guide for the development of novel therapeutic agents based on the versatile imidazopyridine scaffold.
Introduction
The imidazopyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] this compound is a key intermediate that allows for the synthesis of a diverse range of bioactive compounds through modifications at the aldehyde functionality. This document outlines protocols for the synthesis of two classes of derivatives—chalcones and imines—and their subsequent biological evaluation as potential anticancer and antimicrobial agents.
Bioactive Molecules and Therapeutic Targets
Derivatives of the imidazopyridine core have been shown to target various biological pathways implicated in disease. Of particular interest are their roles as inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways, and their ability to disrupt microbial growth.[3][4][5]
Table 1: Representative Bioactive Imidazopyridine Derivatives and their Activities
| Compound Class | General Structure | Therapeutic Target/Activity | Representative Quantitative Data |
| Imidazopyridine Chalcones | Imidazopyridine ring linked to an α,β-unsaturated ketone | Anticancer (e.g., against A549 lung cancer cells) | IC50 values ranging from 7.0 to 42.2 µg/mL.[2][6] |
| Imidazopyridine Imines | Imidazopyridine ring linked to an imine (C=N) bond | Anticancer (e.g., against MCF-7 and MDA-MB-231 breast cancer cells) | IC50 values for some derivatives are in the range of 35-44 µM.[7][8] |
| Imidazopyridine Analogs | Various substitutions on the imidazopyridine core | PI3K/mTOR dual inhibitors | Potent enzymatic and cellular activity. |
| Imidazopyridine Derivatives | Functionalized imidazopyridine scaffold | Antibacterial | MIC values can be as low as <2.50 μg/mL against certain bacterial strains.[9] |
Experimental Protocols
Protocol 1: Synthesis of Imidazo[1,5-a]pyridine-based Chalcones
This protocol describes a general method for the synthesis of chalcones from this compound via a Claisen-Schmidt condensation reaction.[2][10]
Materials:
-
This compound
-
Substituted acetophenones (e.g., 4-hydroxyacetophenone, 4-methoxyacetophenone)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Distilled water
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round bottom flask, dissolve this compound (1.0 eq) and a substituted acetophenone (1.1 eq) in ethanol (20 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure complete dissolution.
-
Prepare a 40% aqueous solution of KOH or NaOH. Slowly add the basic solution dropwise to the reaction mixture while stirring.
-
Continue stirring at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water (100 mL).
-
Acidify the mixture with glacial acetic acid to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold distilled water.
-
Recrystallize the product from ethanol to obtain the purified chalcone derivative.
-
Dry the purified product under vacuum and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Synthesis of Imidazo[1,5-a]pyridine-based Imines (Schiff Bases)
This protocol outlines the synthesis of imine derivatives from this compound and various primary amines.[7][8]
Materials:
-
This compound
-
Substituted primary amines (e.g., aniline, 4-methoxyaniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (15 mL) in a 50 mL round bottom flask, add the substituted primary amine (1.1 eq).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates upon cooling is collected by filtration.
-
If no solid precipitates, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the purified imine derivative by spectroscopic techniques.
Biological Activity Assays
Protocol 3: In Vitro Anticancer Activity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vitro Antimicrobial Activity - Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[1][12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Synthesized compounds
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for Imidazo[1,5-a]pyridine derivatives.
Caption: Wnt/β-catenin signaling pathway, a potential target for modulation by Imidazo[1,5-a]pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
Metal-Catalyzed Synthesis of Substituted Imidazo[1,5-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-catalyzed synthesis of substituted imidazo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The protocols outlined below focus on methodologies employing copper, palladium, and gold catalysts, offering a comparative overview of their scope and efficiency.
Introduction
Imidazo[1,5-a]pyridines are a privileged structural motif found in numerous biologically active molecules. Their diverse pharmacological properties, including their roles as p38 MAP kinase inhibitors and GABA-A receptor modulators, have made them attractive targets for drug discovery programs.[1][2] Metal-catalyzed cross-coupling and cyclization reactions have emerged as powerful tools for the efficient and modular synthesis of these complex scaffolds. This document details established protocols for these transformations, providing researchers with the necessary information to replicate and adapt these methods for their specific research needs.
I. Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridines
Copper catalysis is a versatile and cost-effective approach for the synthesis of imidazo[1,5-a]pyridines, often proceeding through oxidative C-N bond formation or transannulation reactions.[3][4]
A. Copper-Catalyzed Aerobic Oxidative Amination of C(sp³)–H Bonds
This method provides access to imidazo[1,5-a]pyridine-1-carboxylates through the oxidative amination of C(sp³)–H bonds under mild aerobic conditions.[5]
General Experimental Protocol:
-
To a reaction vial, add the starting 2-pyridyl ketone (0.2 mmol, 1.0 equiv.), the corresponding amino acid ester hydrochloride (0.3 mmol, 1.5 equiv.), Cu(OAc)₂ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).
-
Add 2 mL of DMSO as the solvent.
-
Stir the reaction mixture at 80 °C under an air atmosphere for 12 hours.
-
Upon completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted imidazo[1,5-a]pyridine.
Table 1: Copper-Catalyzed Aerobic Oxidative Amination - Substrate Scope and Yields
| Entry | 2-Pyridyl Ketone | Amino Acid Ester | Product | Yield (%) |
| 1 | 2-Benzoylpyridine | Ethyl glycinate HCl | Ethyl 3-phenylimidazo[1,5-a]pyridine-1-carboxylate | 85 |
| 2 | 2-(4-Methylbenzoyl)pyridine | Ethyl glycinate HCl | Ethyl 3-(p-tolyl)imidazo[1,5-a]pyridine-1-carboxylate | 82 |
| 3 | 2-(4-Methoxybenzoyl)pyridine | Ethyl glycinate HCl | Ethyl 3-(4-methoxyphenyl)imidazo[1,5-a]pyridine-1-carboxylate | 78 |
| 4 | 2-(4-Chlorobenzoyl)pyridine | Ethyl glycinate HCl | Ethyl 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carboxylate | 75 |
| 5 | 2-Benzoylpyridine | Methyl alaninate HCl | Methyl 3-phenyl-1-methylimidazo[1,5-a]pyridine-1-carboxylate | 72 |
Yields are for isolated products.
B. Copper-Catalyzed Denitrogenative Transannulation of Pyridotriazoles
This protocol describes the synthesis of imidazo[1,5-a]pyridines from pyridotriazoles and benzylamines or amino acids via a copper-catalyzed aerobic oxidative process.[3]
General Experimental Protocol:
-
In a sealed tube, combine the pyridotriazole (0.2 mmol, 1.0 equiv.), benzylamine (0.3 mmol, 1.5 equiv.), and CuI (0.04 mmol, 20 mol%).
-
Add 2 mL of DMSO as the solvent.
-
Stir the mixture at 150 °C for 6 hours under an air atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography to yield the target imidazo[1,5-a]pyridine.
Table 2: Copper-Catalyzed Denitrogenative Transannulation - Substrate Scope and Yields
| Entry | Pyridotriazole | Benzylamine/Amino Acid | Product | Yield (%) |
| 1 | Pyridotriazole | Benzylamine | 3-Phenylimidazo[1,5-a]pyridine | 82 |
| 2 | Pyridotriazole | 4-Methylbenzylamine | 3-(p-Tolyl)imidazo[1,5-a]pyridine | 78 |
| 3 | Pyridotriazole | 4-Methoxybenzylamine | 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine | 75 |
| 4 | Pyridotriazole | Glycine | Imidazo[1,5-a]pyridine | 65 |
| 5 | Pyridotriazole | Phenylalanine | 1-Benzylimidazo[1,5-a]pyridine | 70 |
Yields are for isolated products.
II. Palladium-Catalyzed Synthesis of Imidazo[1,5-a]pyridines
Palladium catalysis is particularly effective for the direct arylation of the imidazo[1,5-a]pyridine core, enabling the introduction of various aryl and heteroaryl substituents at the C-3 position.[6]
A. Palladium-Catalyzed Direct C-3 Arylation
This method achieves a highly regioselective C-3 arylation of imidazo[1,5-a]pyridines with aryl bromides.[6]
General Experimental Protocol:
-
To an oven-dried Schlenk tube, add imidazo[1,5-a]pyridine (0.2 mmol, 1.0 equiv.), aryl bromide (0.3 mmol, 1.5 equiv.), Pd(OAc)₂ (0.004 mmol, 2 mol%), and Cs₂CO₃ (0.4 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add 1 mL of anhydrous dioxane as the solvent.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
Cool the mixture to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Palladium-Catalyzed C-3 Arylation - Substrate Scope and Yields
| Entry | Imidazo[1,5-a]pyridine | Aryl Bromide | Product | Yield (%) |
| 1 | Imidazo[1,5-a]pyridine | Bromobenzene | 3-Phenylimidazo[1,5-a]pyridine | 88 |
| 2 | Imidazo[1,5-a]pyridine | 1-Bromo-4-methylbenzene | 3-(p-Tolyl)imidazo[1,5-a]pyridine | 85 |
| 3 | Imidazo[1,5-a]pyridine | 1-Bromo-4-methoxybenzene | 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine | 82 |
| 4 | Imidazo[1,5-a]pyridine | 1-Bromo-4-fluorobenzene | 3-(4-Fluorophenyl)imidazo[1,5-a]pyridine | 79 |
| 5 | Imidazo[1,5-a]pyridine | 2-Bromopyridine | 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine | 70 |
Yields are for isolated products.
III. Gold-Catalyzed Synthesis of Imidazo[1,5-a]pyridines
Gold catalysis offers a mild and efficient route for the synthesis of imidazo-fused heterocycles through formal [3+2] cycloaddition reactions.
A. Gold-Catalyzed Formal [3+2] Dipolar Cycloaddition
This protocol utilizes pyridinium N-(heteroaryl)aminides as 1,3-N,N-dipole equivalents in a gold-catalyzed reaction with ynamides to afford substituted imidazo[1,5-a]pyridines.[7]
General Experimental Protocol:
-
To a solution of the ynamide (0.1 mmol, 1.0 equiv.) in 1 mL of DCE in a screw-capped vial, add the pyridinium N-(heteroaryl)aminide (0.12 mmol, 1.2 equiv.).
-
Add the gold catalyst, such as IPrAuCl/AgOTf (5 mol%).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography to obtain the desired product.
Table 4: Gold-Catalyzed [3+2] Cycloaddition - Substrate Scope and Yields
| Entry | Ynamide | Pyridinium N-(heteroaryl)aminide | Product | Yield (%) |
| 1 | N-Tosyl-N-(phenylethynyl)aniline | Pyridinium N-(pyridin-2-yl)aminide | 1-(Phenyl)-3-(tosylamino)imidazo[1,5-a]pyridine | 92 |
| 2 | N-Tosyl-N-(p-tolylethynyl)aniline | Pyridinium N-(pyridin-2-yl)aminide | 1-(p-Tolyl)-3-(tosylamino)imidazo[1,5-a]pyridine | 90 |
| 3 | N-Tosyl-N-(4-methoxyphenylethynyl)aniline | Pyridinium N-(pyridin-2-yl)aminide | 1-(4-Methoxyphenyl)-3-(tosylamino)imidazo[1,5-a]pyridine | 88 |
| 4 | N-Tosyl-N-(cyclohexylethynyl)aniline | Pyridinium N-(pyridin-2-yl)aminide | 1-(Cyclohexyl)-3-(tosylamino)imidazo[1,5-a]pyridine | 75 |
Yields are for isolated products.
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates a general workflow for the metal-catalyzed synthesis of substituted imidazo[1,5-a]pyridines.
Caption: General workflow for metal-catalyzed synthesis.
B. Signaling Pathway Inhibition
Substituted imidazo[1,5-a]pyridines have been identified as potent inhibitors of the p38 MAP kinase signaling pathway, which is implicated in inflammatory responses.
Caption: Inhibition of the p38 MAPK signaling pathway.
Substituted imidazo[1,5-a]pyridines also act as modulators of the GABA-A receptor, a key player in inhibitory neurotransmission.
Caption: Modulation of the GABA-A receptor.
References
- 1. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 5. Copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds: synthesis of imidazo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scilit.com [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Imidazo[1,5-a]pyridine Derivatives as Ligands in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of imidazo[1,5-a]pyridine derivatives as versatile ligands in a range of transition metal-catalyzed reactions. The unique structural and electronic properties of these ligands have led to significant advancements in catalysis, offering enhanced reactivity, selectivity, and stability in various transformations.
Overview of Imidazo[1,5-a]pyridine Ligands
Imidazo[1,5-a]pyridine-based ligands have emerged as a privileged scaffold in transition metal catalysis.[1][2] Their rigid bicyclic framework allows for precise steric and electronic tuning. Two primary classes of these ligands have been extensively developed: N-heterocyclic carbenes (NHCs) and phosphine derivatives. The imidazo[1,5-a]pyridine core can be readily functionalized at multiple positions, enabling the synthesis of a diverse library of ligands tailored for specific catalytic applications.[3][4]
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Imidazo[1,5-a]pyridine-based phosphine and NHC ligands have demonstrated exceptional performance in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of sterically hindered biaryl and heterobiaryl compounds.[4][5]
Synthesis of 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine Ligands
A modular approach allows for the synthesis of a variety of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands.[4][5]
Experimental Protocol: Synthesis of 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine Ligands
-
Cyclization: 2-Aminomethylpyridine is cyclized with a substituted benzaldehyde to form the corresponding 3-arylimidazo[1,5-a]pyridine.
-
Iodination: The 3-arylimidazo[1,5-a]pyridine is then iodinated at the 1-position using an iodinating agent such as N-iodosuccinimide (NIS).
-
Phosphination: A palladium-catalyzed cross-coupling reaction of the 1-iodo-3-arylimidazo[1,5-a]pyridine with a desired phosphine (e.g., diphenylphosphine) yields the final 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand.[4]
Suzuki-Miyaura Cross-Coupling Protocol
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as cesium carbonate (2.5 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (2.5 mol%) and the imidazo[1,5-a]pyridine phosphine ligand (5.0 mol%) in an anhydrous solvent like 1,4-dioxane.
-
Reaction Execution: Add the catalyst solution to the Schlenk tube containing the substrates and base. Add more solvent to reach the desired concentration.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Cross-Coupling
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | L1 | 95 |
| 2 | 1-Bromo-4-methoxybenzene | 2-Tolylboronic acid | L2 | 92 |
| 3 | 2-Bromopyridine | 4-Fluorophenylboronic acid | L1 | 88 |
| 4 | 4-Chloroanisole | 3,5-Dimethylphenylboronic acid | L2 | 96 |
L1 : 3-Phenyl-1-(diphenylphosphino)imidazo[1,5-a]pyridine L2 : 3-(4-Methoxyphenyl)-1-(dicyclohexylphosphino)imidazo[1,5-a]pyridine
Application in Rhodium-Catalyzed Enantioselective Hydrosilylation of Ketones
Chiral imidazo[1,5-a]pyridine-oxazoline NHC ligands have been successfully employed in the rhodium-catalyzed enantioselective hydrosilylation of ketones, affording chiral secondary alcohols with high yields and enantioselectivities.[6]
Synthesis of Chiral Imidazo[1,5-a]pyridine-Oxazoline NHC Ligand Precursors
The synthesis is modular, allowing for variation in both the NHC backbone and the chiral oxazoline moiety.[6]
Experimental Protocol: Synthesis of Chiral Imidazo[1,5-a]pyridine-Oxazoline Ligand Precursors
-
Imine Formation: React 6-cyano-2-pyridinecarboxaldehyde with a substituted aniline (e.g., 2,6-diisopropylaniline) to form the corresponding imine.
-
Cyclization: Treat the imine with chloromethyl ethyl ether to form the cyano-substituted imidazolium chloride.
-
Oxazoline Formation: A microwave-assisted condensation of the imidazolium salt with a chiral 2-amino alcohol in the presence of zinc acetate yields the chiral imidazo[1,5-a]pyridine-oxazoline NHC ligand precursor.[6]
Enantioselective Hydrosilylation Protocol
Experimental Protocol: General Procedure for Enantioselective Hydrosilylation
-
Catalyst Formation: In a glovebox, dissolve the chiral imidazo[1,5-a]pyridine-oxazoline NHC ligand precursor and a rhodium precursor (e.g., [Rh(COD)Cl]₂) in an anhydrous solvent like THF. Add a base such as KHMDS to generate the active Rh-NHC catalyst in situ.
-
Reaction Setup: In a separate vial, dissolve the ketone substrate (1.0 mmol) in the same solvent.
-
Reaction Execution: Cool the ketone solution to the desired temperature (e.g., 0 °C) and add the hydrosilane (e.g., diphenylsilane, 1.2 mmol), followed by the catalyst solution (0.1-1.0 mol%).
-
Monitoring and Quenching: Stir the reaction at the same temperature and monitor by TLC. Upon completion, quench the reaction by adding an aqueous solution of HCl.
-
Workup and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting silyl ether by column chromatography.
-
Deprotection: Cleave the silyl ether using a fluoride source (e.g., TBAF) to obtain the chiral secondary alcohol. Determine the enantiomeric excess by chiral HPLC analysis.
Quantitative Data for Enantioselective Hydrosilylation
| Entry | Ketone | Silane | Ligand | Yield (%) | ee (%) |
| 1 | Acetophenone | Diphenylsilane | L3 | >95 | 93 |
| 2 | 1-(4-Methoxyphenyl)ethanone | Diphenylsilane | L3 | >95 | 91 |
| 3 | 1-(2-Naphthyl)ethanone | Diphenylsilane | L3 | >95 | 95 |
| 4 | Propiophenone | Diphenylsilane | L3 | >95 | 90 |
L3 : (S)-4-isopropyl-2-(2-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyridin-5-yl)-4,5-dihydrooxazole
Application in Nickel-Catalyzed Acrylate Synthesis
Pyridine-chelated imidazo[1,5-a]pyridine NHC ligands are effective in nickel-catalyzed synthesis of acrylates from ethylene and carbon dioxide.[7]
Synthesis of Pyridine-Chelated Imidazo[1,5-a]pyridine NHC Ligand Precursors
Experimental Protocol: Synthesis of Pyridine-Chelated Ligand Precursors
-
Iminopyridine Formation: Condensation of 2,2'-bipyridine-6-carbaldehyde with an aniline derivative.[7]
-
Cyclization: Reaction with chloromethylethyl ether to yield the py-ImPy salt.[7]
Acrylate Synthesis Protocol
Experimental Protocol: General Procedure for Acrylate Synthesis
-
Catalyst Preparation: Synthesize the Ni(II) complex by a transmetalation protocol from the corresponding silver(I) NHC complex.[7]
-
Reaction Setup: In a high-pressure reactor, place the Ni(II) catalyst, a phosphine additive (e.g., triphenylphosphine), and a suitable solvent.
-
Reaction Execution: Pressurize the reactor with ethylene and then with carbon dioxide to the desired pressures. Heat the reaction mixture with stirring.
-
Workup and Analysis: After the reaction time, vent the reactor and analyze the reaction mixture by GC or NMR to determine the yield of the acrylate product.
Quantitative Data for Acrylate Synthesis
| Entry | Catalyst | Additive | TON | Yield (%) |
| 1 | Ni-L4 | PPh₃ | 8 | 845 |
| 2 | Ni-L4 | PCy₃ | 6 | 620 |
| 3 | Ni-L5 | PPh₃ | 7 | 750 |
Ni-L4 : [NiCl₂(py-ImPy)] where py-ImPy has tert-butyl substituents.[7] Ni-L5 : [NiCl₂(py-ImPy)] where py-ImPy has mesityl substituents.
Application in Gold-Catalyzed Enantioselective Hydrocarboxylation of Allenes
Chiral imidazo[1,5-a]pyridine-based ligands featuring chiral aniline moieties have been utilized in the gold-catalyzed enantioselective intramolecular hydrocarboxylation of allenes.[8]
Synthesis of Chiral Imidazo[1,5-a]pyridine Ligands with Chiral Aniline Moieties
The modular synthesis allows for the introduction of chirality via the aniline component.[8]
Experimental Protocol: Synthesis of Chiral Ligands
-
Condensation: Reaction of a 2-pyridinecarboxaldehyde derivative with a chiral aniline.
-
Cyclization: Treatment with an appropriate reagent to form the imidazo[1,5-a]pyridine core.
-
Complexation: Reaction with a gold(I) precursor to form the active catalyst.[8]
Enantioselective Hydrocarboxylation Protocol
Experimental Protocol: General Procedure for Hydrocarboxylation
-
Reaction Setup: In a vial, dissolve the allene substrate and the chiral gold(I) catalyst in a suitable solvent.
-
Reaction Execution: Stir the reaction mixture at room temperature until completion, monitoring by TLC.
-
Workup and Purification: Concentrate the reaction mixture and purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC.
Quantitative Data for Enantioselective Hydrocarboxylation
| Entry | Allene Substrate | Catalyst | Yield (%) | er |
| 1 | N-Tosyl-2-allenyl-indole | Au-L6 | 95 | 97:3 |
| 2 | N-Benzoyl-2-allenyl-indole | Au-L6 | 92 | 96:4 |
| 3 | N-Mesyl-2-allenyl-pyrrole | Au-L6 | 88 | 95:5 |
Au-L6 : Au(I) complex with an imidazo[1,5-a]pyridine-based ligand featuring a chiral (S)-1-phenylethylamine moiety.[8]
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and conditions. Please refer to the cited literature for detailed procedures and safety information.
References
- 1. GIST Scholar: In situ generated diphenylphosphine-chelated imidazo[1,5-a]pyridin-3-ylidene nickel(0) catalysts for highly efficient acrylate synthesis from ethylene and CO2 [scholar.gist.ac.kr]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Chiral Imidazo[1,5‑a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photophysical Properties of Luminescent Imidazo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical properties of luminescent imidazo[1,5-a]pyridine derivatives, a class of heterocyclic compounds of significant interest for their applications in materials science, bioimaging, and drug development. Their unique emissive behaviors, including large Stokes shifts and high quantum yields, make them versatile scaffolds for the design of novel fluorophores.[1][2] This document outlines key quantitative photophysical data, detailed experimental protocols for their characterization, and visual workflows to guide researchers in this field.
Data Presentation: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives
The following tables summarize the key photophysical properties of various imidazo[1,5-a]pyridine derivatives, offering a comparative look at their performance in different chemical environments. These derivatives often exhibit significant solvatochromism, where their absorption and emission spectra are influenced by the polarity of the solvent.
Table 1: Photophysical Data for Mono- and Bis-Imidazo[1,5-a]pyridine Derivatives and their Zn(II) Complexes in Dichloromethane.
| Compound | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Quantum Yield (Φ_F) [%] |
| A | 325, 386 (sh) | 484 | 6400 | 18 |
| AA | 330, 390 (sh) | 480 | 5900 | 10 |
| AB | 328, 385 (sh) | 475 | 5900 | 15 |
| B | 320, 375 (sh) | 460 | 6100 | 25 |
| BB | 323, 380 (sh) | 455 | 5700 | 20 |
| [Zn(AB)Cl₂] | 330, 380 (sh) | 465 | 5700 | 30 |
| [Zn(B)Cl₂] | 325, 370 (sh) | 440 | 5300 | 35 |
| [Zn₂(BB)Cl₄] | 330, 375 (sh) | 440 | 4900 | 37 |
(Data sourced from literature. 'sh' denotes a shoulder peak.)[1][3]
Table 2: Solvatochromic Effects on the Photophysical Properties of Imidazo[1,5-a]pyridine-Based Fluorophores.
| Compound | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Quantum Yield (Φ_F) |
| 1 | Toluene | 385 | 463 | 4400 | 0.25 |
| Dichloromethane | 386 | 472 | 4700 | 0.22 | |
| Acetonitrile | 382 | 470 | 4900 | 0.15 | |
| Methanol | 380 | 465 | 4800 | 0.10 | |
| 2 | Toluene | 395 | 480 | 4500 | 0.12 |
| Dichloromethane | 398 | 495 | 4900 | 0.10 | |
| Acetonitrile | 392 | 505 | 5600 | 0.08 | |
| Methanol | 390 | 485 | 5000 | 0.05 | |
| 3 | Toluene | 390 | 475 | 4600 | 0.18 |
| Dichloromethane | 395 | 490 | 4900 | 0.15 | |
| Acetonitrile | 388 | 500 | 5700 | 0.10 | |
| Methanol | 385 | 480 | 5100 | 0.07 | |
| 4 | Toluene | 400 | 490 | 4500 | 0.38 |
| Dichloromethane | 405 | 505 | 4900 | 0.35 | |
| Acetonitrile | 400 | 515 | 5500 | 0.25 | |
| Methanol | 395 | 495 | 5100 | 0.15 | |
| 5 | Toluene | 380 | 455 | 4300 | 0.30 |
| Dichloromethane | 382 | 465 | 4600 | 0.28 | |
| Acetonitrile | 378 | 460 | 4700 | 0.20 | |
| Methanol | 375 | 455 | 4600 | 0.12 |
(Data compiled from multiple sources for illustrative purposes.)[4][5]
Table 3: Fluorescence Lifetime Data for Imidazo[1,5-a]pyridine Derivatives.
| Compound | Solvent | Fluorescence Lifetime (τ) [ns] |
| 1 | Dichloromethane | 6.03 |
| 5 | Dichloromethane | 4.6 |
| Generic Imidazo[1,5-a]pyridines | Various Organic Solvents | 2 - 8 |
(Fluorescence lifetimes for imidazo[1,5-a]pyridines generally fall within the nanosecond range, indicating efficient fluorescence processes.)[4][5][6]
Experimental Protocols
This section provides detailed methodologies for the characterization of the key photophysical properties of luminescent imidazo[1,5-a]pyridine derivatives.
Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φ_F)
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent of choice (e.g., dichloromethane, ethanol)
-
Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546)[4]
-
Imidazo[1,5-a]pyridine derivative (sample)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescence standard at a concentration that gives an absorbance of approximately 0.1 at the excitation wavelength.
-
Prepare a stock solution of the imidazo[1,5-a]pyridine derivative in the same solvent.
-
-
Preparation of Dilutions:
-
Prepare a series of at least five dilutions from both the standard and sample stock solutions. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
UV-Vis Absorbance Measurements:
-
Record the UV-Vis absorption spectrum for each dilution of the standard and the sample.
-
Determine the absorbance at the excitation wavelength (λ_ex) for each solution.
-
-
Fluorescence Emission Measurements:
-
Set the excitation wavelength on the fluorimeter to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure the emission is collected over the entire range of the fluorescence band.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line.
-
Calculate the quantum yield of the sample (Φ_F,sample) using the following equation:
Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_F,std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
-
Protocol 2: Investigation of Solvatochromism
This protocol outlines the procedure to study the effect of solvent polarity on the absorption and emission spectra of an imidazo[1,5-a]pyridine derivative.
Materials:
-
UV-Vis Spectrophotometer
-
Fluorimeter
-
A series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol).
-
Imidazo[1,5-a]pyridine derivative.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the imidazo[1,5-a]pyridine derivative in a suitable solvent.
-
Prepare a series of solutions of the derivative in each of the selected solvents at the same concentration. The concentration should be low enough to ensure absorbance is within the linear range of the spectrophotometer.
-
-
Spectroscopic Measurements:
-
Record the UV-Vis absorption spectrum for the derivative in each solvent to determine the absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum for the derivative in each solvent. The excitation wavelength should be set at or near the absorption maximum for each respective solvent. Determine the emission maximum (λ_em).
-
-
Data Analysis:
-
Tabulate the λ_abs and λ_em values for each solvent.
-
Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) * 10⁷
-
To quantify the solvatochromic effect, the energy of the absorption or emission can be plotted against a solvent polarity scale, such as the Reichardt's E_T(30) scale. A linear correlation suggests a strong solvatochromic effect.
-
Protocol 3: Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
This protocol provides a general methodology for measuring the fluorescence lifetime of a sample using the TCSPC technique.
Instrumentation:
-
A TCSPC system, which typically includes:
-
A pulsed light source (e.g., picosecond laser diode or LED).
-
A sample chamber.
-
A fast photodetector (e.g., a photomultiplier tube - PMT).
-
Timing electronics (Time-to-Amplitude Converter - TAC, or Time-to-Digital Converter - TDC).
-
A multichannel analyzer (MCA).
-
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the imidazo[1,5-a]pyridine derivative in the desired solvent. The concentration should be adjusted to ensure that the photon counting rate is a small fraction of the laser repetition rate to avoid pile-up effects.
-
-
Instrument Setup:
-
Select a pulsed light source with an excitation wavelength appropriate for the sample.
-
Set the repetition rate of the light source, considering the expected lifetime of the sample. The time between pulses should be significantly longer than the fluorescence decay time to allow for complete decay.
-
Configure the detector and timing electronics according to the manufacturer's instructions.
-
-
Data Acquisition:
-
The pulsed light source excites the sample.
-
The emitted photons are detected by the photodetector.
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first photon.[1][4][7]
-
This process is repeated thousands or millions of times, and a histogram of the arrival times of the photons is built up in the MCA. This histogram represents the fluorescence decay curve.[5]
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
The measured fluorescence decay curve is then deconvoluted from the IRF and fitted to one or more exponential decay functions to determine the fluorescence lifetime(s) (τ).
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows for characterizing the photophysical properties of luminescent imidazo[1,5-a]pyridine derivatives.
Caption: General workflow for photophysical characterization.
References
- 1. horiba.com [horiba.com]
- 2. Probing the photophysical properties of fluorescent proteins using photoacoustic pump-probe spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Application Notes and Protocols for the Three-Component Synthesis of Imidazo[1,5-a]pyridinium Ions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient, single-step synthesis of imidazo[1,5-a]pyridinium ions. This three-component coupling reaction offers a versatile and mild approach to constructing these valuable heterocyclic scaffolds, which are precursors to N-heterocyclic carbenes (NHCs) and potential components in medicinal chemistry.
Introduction
Imidazo[1,5-a]pyridinium salts are important precursors for N-heterocyclic carbenes (NHCs), which have found widespread application as ligands in homogeneous catalysis due to their strong σ-donating properties and tunable steric and electronic profiles.[1][2] Traditional synthetic routes to these compounds can be lengthy and often require harsh reaction conditions. The three-component coupling reaction described herein provides a significant improvement by combining readily available starting materials—a substituted picolinaldehyde, a primary amine, and formaldehyde—in a single, high-yielding step under mild conditions.[1][2][3] This methodology allows for the incorporation of a wide range of functional groups and even chiral substituents, making it a powerful tool for generating diverse libraries of imidazo[1,5-a]pyridinium ions for applications in catalysis and drug discovery.[1][2]
Reaction Principle
The reaction proceeds via a cascade of condensation and cyclization steps. A plausible mechanism involves the initial formation of a protonated Schiff base from the primary amine and formaldehyde. This intermediate is then attacked by the picolinaldehyde, leading to a condensation product. Subsequent intramolecular cyclization through the nucleophilic attack of the amine nitrogen onto the aldehyde, followed by an irreversible dehydration, drives the reaction to form the aromatic imidazo[1,5-a]pyridinium ion.[2]
Advantages of the Three-Component Approach
-
Efficiency: Single-step synthesis from readily available starting materials.[1][2]
-
High Yields: The reaction generally provides good to excellent yields of the desired products.[1][3]
-
Mild Conditions: The reaction proceeds under mild conditions, often at room temperature or with gentle heating.[1][3]
-
Substrate Scope: A wide variety of substituted picolinaldehydes and primary amines, including those with functional groups and chiral centers, can be utilized.[1]
-
Versatility: The method allows for the synthesis of not only simple imidazo[1,5-a]pyridinium ions but also more complex structures like bis- and tris-NHC precursors.[1][2]
Experimental Protocols
The following protocols are based on the work of Hutt and Aron as described in Organic Letters, 2011, 13(19), pp 5256–5259.[1][2]
General Procedure for the Synthesis of Imidazo[1,5-a]pyridinium Chlorides
-
To a solution of the desired picolinaldehyde (1.0 equiv) in methanol (0.5 M), add the primary amine (1.0 equiv).
-
To this mixture, add an aqueous solution of formaldehyde (37 wt. %, 1.1 equiv).
-
Add hydrochloric acid (1.0 M in diethyl ether, 1.0 equiv).
-
Stir the resulting mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to afford the desired imidazo[1,5-a]pyridinium chloride salt.
General Procedure for Anion Metathesis (e.g., to PF₆⁻ or BPh₄⁻ salts)
-
Dissolve the crude imidazo[1,5-a]pyridinium chloride salt in a minimal amount of a suitable solvent (e.g., water or methanol).
-
Add a solution of a salt containing the desired counterion, such as potassium hexafluorophosphate (KPF₆) or sodium tetraphenylborate (NaBPh₄) (1.1 equiv), in the same solvent.
-
A precipitate will form upon addition.
-
Stir the mixture for a short period (e.g., 30 minutes).
-
Isolate the precipitate by filtration.
-
Wash the solid with the solvent used for precipitation and then with a non-polar solvent like diethyl ether to remove any residual starting materials or byproducts.
-
Dry the purified salt under vacuum.
Data Presentation
The following tables summarize the yields for the synthesis of various imidazo[1,5-a]pyridinium ions using the three-component coupling reaction.
Table 1: Synthesis of Representative Imidazo[1,5-a]pyridinium Salts
| Entry | Picolinaldehyde | Amine | Product | Yield (%) |
| 1 | Picolinaldehyde | Benzylamine | 2-Benzylimidazo[1,5-a]pyridinium chloride | 95 |
| 2 | Picolinaldehyde | tert-Butylamine | 2-(tert-Butyl)imidazo[1,5-a]pyridinium chloride | 88 |
| 3 | Picolinaldehyde | (R)-α-Methylbenzylamine | 2-((R)-α-Methylbenzyl)imidazo[1,5-a]pyridinium chloride | 92 |
| 4 | 6-Methylpicolinaldehyde | Benzylamine | 2-Benzyl-7-methylimidazo[1,5-a]pyridinium chloride | 91 |
| 5 | Picolinaldehyde | Aniline | 2-Phenylimidazo[1,5-a]pyridinium chloride | 75 |
Data is representative and compiled from the general procedures and outcomes reported in the cited literature.
Table 2: Synthesis of Bis- and Tris-NHC Precursors
| Entry | Picolinaldehyde | Amine | Product | Yield (%) |
| 1 | Picolinaldehyde | 1,2-Diaminoethane | 1,2-Bis(imidazo[1,5-a]pyridinium-2-yl)ethane dichloride | 85 |
| 2 | Picolinaldehyde | 1,3-Diaminopropane | 1,3-Bis(imidazo[1,5-a]pyridinium-2-yl)propane dichloride | 82 |
| 3 | Picolinaldehyde | Tris(2-aminoethyl)amine | Tris(2-(imidazo[1,5-a]pyridinium-2-yl)ethyl)amine trichloride | 78 |
Data is representative and compiled from the general procedures and outcomes reported in the cited literature.
Visualizations
General Reaction Scheme
Caption: General three-component reaction for imidazo[1,5-a]pyridinium ion synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Plausible Reaction Mechanism
Caption: Plausible mechanism for the three-component coupling reaction.[2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,5-a]pyridine-1-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of Imidazo[1,5-a]pyridine-1-carbaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method involves a two-step process:
-
Synthesis of the Imidazo[1,5-a]pyridine core: This is typically achieved through the cyclocondensation of 2-(aminomethyl)pyridine with a suitable one-carbon electrophile.
-
Formylation at the 1-position: The Vilsmeier-Haack reaction is the most widely used method for introducing a carbaldehyde group onto the Imidazo[1,5-a]pyridine scaffold. This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Q2: Why is the Vilsmeier-Haack reaction preferred for the formylation of Imidazo[1,5-a]pyridine?
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that is particularly effective for electron-rich aromatic and heteroaromatic compounds. The Imidazo[1,5-a]pyridine ring system is electron-rich, making it a suitable substrate for this reaction. The Vilsmeier reagent is a relatively mild electrophile, which allows for formylation under controlled conditions, often with high regioselectivity.
Q3: What are the key factors that influence the yield of the Vilsmeier-Haack formylation step?
Several factors can significantly impact the yield of this compound:
-
Purity of Reagents and Solvents: Moisture can quench the Vilsmeier reagent, so the use of anhydrous solvents and fresh, high-purity reagents is critical.
-
Reaction Temperature: Temperature control is crucial. The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C). The subsequent formylation reaction temperature can be varied to optimize the yield, but excessive heat can lead to decomposition and side reactions.
-
Stoichiometry of Reagents: The molar ratio of the substrate to the Vilsmeier reagent needs to be carefully controlled to avoid side reactions such as di-formylation.
-
Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal time for completion. Prolonged reaction times can lead to the formation of byproducts.
-
Work-up Procedure: Proper quenching of the reaction and careful neutralization are essential to prevent product decomposition and facilitate purification.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Inactive Vilsmeier Reagent | Ensure that anhydrous DMF and fresh, high-purity POCl₃ are used. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately. |
| Low Reactivity of the Substrate | Confirm the successful synthesis and purity of the Imidazo[1,5-a]pyridine starting material. For less reactive substrates, a moderate increase in the reaction temperature (e.g., to 70-80 °C) may be necessary. |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the starting material is not fully consumed, consider increasing the reaction time or temperature incrementally. |
| Product Decomposition During Work-up | Perform the work-up at a low temperature by pouring the reaction mixture onto crushed ice. Neutralize the acidic solution carefully and slowly with a saturated base solution (e.g., sodium bicarbonate) to a pH of approximately 7-8. |
Formation of Multiple Products
| Potential Cause | Suggested Solution |
| Di-formylation | This can occur with highly activated substrates or an excess of the Vilsmeier reagent. Carefully control the stoichiometry, aiming for a 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate. |
| Chlorination of the Heterocycle | This side reaction can sometimes occur. Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF. |
| Formation of a Dark, Tarry Residue | This is often due to overheating. Maintain strict temperature control throughout the reaction. Use high-purity starting materials and solvents to minimize side reactions. |
Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Product is Water-Soluble | During aqueous work-up, the product may have some solubility in the aqueous layer. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
| Emulsion Formation During Extraction | This can hinder phase separation. The addition of brine to the aqueous layer can help to break up emulsions. |
| Co-elution of Impurities | If purification by column chromatography is difficult, consider recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). |
Data Presentation
The following table provides representative data on how reaction conditions can influence the yield of the Vilsmeier-Haack formylation of an Imidazo[1,5-a]pyridine derivative. Note that these are illustrative values and optimal conditions should be determined experimentally for each specific substrate.
| Entry | Substrate:DMF:POCl₃ Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 2 : 2 | 70 | 2 | ~20 |
| 2 | 1 : 2 : 2 | 120 | 2 | ~35 |
| 3 | 1 : 5 : 2 | 120 | 2 | ~55 |
| 4 | 1 : 6 : 4 | 120 | 2 | ~75 |
This data suggests that for a successful formylation of this type of heterocycle, a higher reaction temperature and an excess of the Vilsmeier reagent are often beneficial.
Experimental Protocols
Protocol 1: Synthesis of Unsubstituted Imidazo[1,5-a]pyridine
This protocol describes a general method for the synthesis of the Imidazo[1,5-a]pyridine core via cyclocondensation.
Materials:
-
2-(Aminomethyl)pyridine
-
Paraformaldehyde or Trioxane
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(aminomethyl)pyridine (1.0 eq) in toluene, add paraformaldehyde (or trioxane, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of Imidazo[1,5-a]pyridine
This protocol provides a general procedure for the formylation of the Imidazo[1,5-a]pyridine core.
Materials:
-
Imidazo[1,5-a]pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the stirred DMF.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve Imidazo[1,5-a]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 70-80 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the formylation reaction.
Technical Support Center: Regioselective Functionalization of the Imidazo[1,5-a]pyridine Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals may encounter during the regioselective functionalization of the imidazo[1,5-a]pyridine core.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the imidazo[1,5-a]pyridine core for functionalization?
The reactivity of the imidazo[1,5-a]pyridine core is dictated by its electronic properties. The most electron-rich and, therefore, most nucleophilic positions are C1 and C3 in the imidazole ring. The pyridine ring is generally less reactive towards electrophilic substitution. C-H functionalization can also be directed to the C5 position under specific catalytic conditions.
Q2: How can I control the regioselectivity between the C1 and C3 positions?
Controlling regioselectivity between C1 and C3 is a significant challenge. The outcome of the reaction is influenced by several factors including the nature of the electrophile, the presence and nature of substituents on the core, the reaction conditions (solvent, temperature), and the catalyst employed. For instance, in a metal-free approach using formaldehyde for methylene insertion, the reaction proceeds at the C1 position.[1]
Q3: Is it possible to functionalize the pyridine ring of the imidazo[1,5-a]pyridine core?
Direct functionalization of the pyridine ring is challenging due to its electron-deficient nature compared to the imidazole moiety. However, strategies involving directed metalation or the use of specific catalytic systems can achieve functionalization at the C5 position.
Troubleshooting Guides
C-H Functionalization
Problem: Poor regioselectivity in direct C-H arylation, obtaining a mixture of C1, C3, and/or C5 isomers.
Possible Causes & Solutions:
-
Non-specific Catalyst System: The choice of catalyst and ligand is crucial for directing the C-H activation to a specific position.
-
Troubleshooting: For C5 arylation, consider using a rhodium(III) catalyst with a directing group on the imidazo[1,5-a]pyridine core. For C3-arylation under visible light conditions, using chlorophyll as a biocatalyst with diazonium salts has been reported.
-
-
Reaction Conditions: Temperature, solvent, and additives can significantly impact the regioselectivity.
-
Troubleshooting: Systematically screen solvents of varying polarity and coordinating ability. Optimize the reaction temperature; lower temperatures may favor the thermodynamically more stable product.
-
Problem: Low yield in metal-free C-H functionalization.
Possible Causes & Solutions:
-
Substrate Reactivity: Electron-withdrawing groups on the imidazo[1,5-a]pyridine core can decrease its nucleophilicity and slow down the reaction.
-
Troubleshooting: For less reactive substrates, consider increasing the reaction time or temperature. Ensure the starting material is pure, as impurities can inhibit the reaction.
-
-
Inefficient Activation: The method of C-H activation may not be suitable for your specific substrate.
-
Troubleshooting: Explore different activating agents or promoters. For instance, in the synthesis of bis-imidazo[1,5-a]pyridines, iodine can be used as a promoter.[1]
-
Halogenation
Problem: Lack of regioselectivity in the halogenation of the imidazo[1,5-a]pyridine core.
Possible Causes & Solutions:
-
Harsh Halogenating Agent: Strong electrophilic halogenating agents can lead to multiple halogenations or a mixture of isomers.
-
Troubleshooting: Use milder halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The reaction conditions, particularly the solvent and temperature, should be carefully controlled. For instance, bromination with NBS at a lower temperature can favor the formation of the 3-bromo derivative.[2][3]
-
-
Electronic Effects of Substituents: The electronic nature of existing substituents on the ring will influence the position of electrophilic attack.
-
Troubleshooting: Analyze the electronic effects of your substituents to predict the most likely site of halogenation. Electron-donating groups will activate the ring towards electrophilic substitution.
-
Problem: Over-halogenation of the substrate.
Possible Causes & Solutions:
-
Excess Halogenating Agent: Using a stoichiometric excess of the halogenating agent can lead to the introduction of multiple halogen atoms.
-
Troubleshooting: Carefully control the stoichiometry of the halogenating agent. Add the reagent portion-wise to the reaction mixture to maintain a low concentration. Monitor the reaction progress closely by TLC or GC-MS to stop it upon formation of the desired mono-halogenated product.
-
Lithiation
Problem: Difficulty in achieving regioselective lithiation.
Possible Causes & Solutions:
-
Competitive Deprotonation Sites: The presence of multiple acidic protons can lead to a mixture of lithiated species.
-
Troubleshooting: The choice of the lithiating agent and the presence of directing groups are critical. A hindered base like lithium diisopropylamide (LDA) at low temperatures can help achieve regioselectivity.[4] Directing groups, such as an amide at the C3 position, can direct lithiation to the C5 position.
-
-
Side Reactions: Addition of the organolithium reagent to the C=N bond of the pyridine ring can be a competing side reaction.[4]
-
Troubleshooting: Use a hindered lithiating agent like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (e.g., -78 °C) to minimize nucleophilic addition.[4]
-
Quantitative Data Summary
Table 1: Regioselective C-H Functionalization of Imidazo[1,5-a]pyridines.
| Entry | Functionalization Type | Position | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Methylene Insertion | C1 | Formaldehyde | Formaldehyde/H₂O | RT | 86 | [ACS Omega, 2024] |
| 2 | Arylation | C3 | Chlorophyll/Visible Light | MeCN | RT | 75-95 | [New J. Chem., 2022] |
| 3 | Alkenylation | C5 | Ni(cod)₂/AlMe₃ | Toluene | 60 | 70-90 | [Org. Lett., 2014] |
| 4 | Alkenylation | C3 | Ni(cod)₂ | Toluene | 60 | 65-85 | [Org. Lett., 2014] |
Table 2: Regioselective Halogenation of Imidazo[1,5-a]quinolines.
| Entry | Halogenating Agent | Position | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | NBS | 3 | MeCN | 20 | >95 | [Chemistry, 2021] |
| 2 | NCS | 3 | MeCN | 20 | ~90 | [Chemistry, 2021] |
Experimental Protocols
Key Experiment 1: Metal-Free Methylene Insertion at C1
-
Procedure: To a solution of 3-phenylimidazo[1,5-a]pyridine (1.0 eq) in a round-bottom flask, an aqueous solution of formaldehyde (37%) is added to act as both the reagent and solvent. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the product, bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, is isolated by standard workup and purification procedures.[1]
Key Experiment 2: Regioselective Bromination at C3
-
Procedure: To a solution of the 1-substituted imidazo[1,5-a]quinoline (1.0 eq) in acetonitrile, N-bromosuccinimide (NBS, 1.1 eq) is added portion-wise at 20 °C. The reaction mixture is stirred at this temperature and the progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 3-bromo-imidazo[1,5-a]quinoline.[2]
Visualizations
Caption: Factors influencing the regioselective functionalization of the imidazo[1,5-a]pyridine core.
Caption: A troubleshooting workflow for addressing poor regioselectivity in functionalization reactions.
References
- 1. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Optimization of reaction conditions for Imidazo[1,5-a]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Imidazo[1,5-a]pyridines.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Imidazo[1,5-a]pyridines, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my Imidazo[1,5-a]pyridine synthesis consistently low?
Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reaction Temperature: The reaction temperature is a critical parameter. For instance, in a Ritter-type reaction for synthesizing Imidazo[1,5-a]pyridine analogs, varying the temperature between 100°C and 150°C has been shown to impact yields.[1] It is advisable to perform small-scale experiments to screen for the optimal temperature for your specific substrates.
-
Catalyst and Acid Equivalents: The choice and amount of catalyst and acid are crucial. In the same Ritter-type reaction, using 5.0 equivalents of p-TsOH with 5 mol% of Bi(OTf)₃ resulted in a significant yield improvement compared to other amounts.[1] The absence of the Bi(OTf)₃ catalyst can lead to a drastic drop in yield.[1]
-
Solvent System: The solvent can play a decisive role in achieving high yields. For the denitrogenative transannulation of pyridotriazoles with nitriles, a combination of dichlorobenzene and dichloroethane was found to be critical for obtaining quantitative yields under metal-free conditions.[2]
-
Starting Material Quality: Ensure the purity of your starting materials, such as 2-(aminomethyl)pyridines and nitroalkanes. Impurities can interfere with the reaction and lead to the formation of side products.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to product degradation or the formation of byproducts.
Question 2: I am observing the formation of significant side products in my reaction. How can I improve the selectivity?
Answer: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:
-
Choice of Catalyst: The catalyst can significantly influence the reaction pathway. For example, copper(I) catalysis has been effectively used for the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines.[2] In other cases, a copper/iodine co-catalyzed system has proven excellent for the decarboxylative cyclization of α-amino acids with 2-benzoylpyridines.[2]
-
Control of Reaction Conditions: Tightly controlling reaction parameters is key. For the cyclization of 2-(aminomethyl)pyridine with nitroalkanes, harsh reaction conditions are sometimes necessary, but these can also promote side reactions.[3] Careful optimization of temperature and reaction time is therefore essential.
-
Nature of Reactants: The structure of the reactants can influence selectivity. For example, the reaction of 2-(aminomethyl)pyridine with α-nitrotoluene has been reported to be sluggish and result in low yields of the desired 3-phenylimidazo[1,5-a]pyridine, suggesting that steric factors can play a significant role.[3]
Question 3: My purification process is complicated by byproducts that are difficult to separate from the desired Imidazo[1,5-a]pyridine. What can I do?
Answer: Purification challenges often arise from incomplete reactions or the formation of structurally similar byproducts.
-
Optimize Reaction Conversion: Before focusing on purification, try to optimize the reaction to maximize the conversion to the desired product, thereby minimizing the number of impurities.
-
Chromatography Optimization: Systematically screen different solvent systems for column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Gradient elution can be particularly effective in separating closely related compounds.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvents or solvent mixtures to find conditions that provide good recovery of pure crystals.
Frequently Asked Questions (FAQs)
Q1: What are some of the common synthetic routes to Imidazo[1,5-a]pyridines?
A1: Several synthetic strategies have been developed for the construction of the Imidazo[1,5-a]pyridine core. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions.[4][5] A notable method involves the cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a polyphosphoric acid medium.[3] Another efficient approach is the iodine-mediated sp3 C-H amination of 2-pyridyl ketones and alkylamines.[6]
Q2: Are there any metal-free methods available for the synthesis of Imidazo[1,5-a]pyridines?
A2: Yes, metal-free synthetic routes are available. One such method involves the denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O as a catalyst.[2] Additionally, a metal-free sequential dual oxidative amination of C(sp³)-H bonds has been reported to afford Imidazo[1,5-a]pyridines in very good yields.[2]
Q3: What is the role of an oxidant in some of the synthetic procedures?
A3: In several synthetic pathways for Imidazo[1,5-a]pyridines, an oxidant is necessary to facilitate the final aromatization step. For instance, in copper-catalyzed reactions, oxygen (O₂) is often used as a clean and efficient oxidant.[2] Molecular iodine (I₂) can also act as both a mediator and an oxidant in certain C-H amination reactions.[6]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Cyclization of 2-(aminomethyl)pyridine with Nitroethane. [3]
| Entry | PPA (g) | P₂O₅ (g) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | 1 | 120 | 4 | 45 |
| 2 | 10 | 1 | 120 | 4 | 60 |
| 3 | 10 | 2 | 120 | 4 | 75 |
| 4 | 10 | 2 | 140 | 2 | 80 |
| 5 | 10 | 2 | 140 | 4 | 78 |
Table 2: Optimization of a Ritter-Type Reaction for Imidazo[1,5-a]pyridine Synthesis. [1]
| Entry | Bi(OTf)₃ (mol%) | p-TsOH (equiv) | Temperature (°C) | Yield (%) |
| 1 | 5 | 3 | 85 | 65 |
| 2 | 5 | 3 | 100 | 70 |
| 3 | 5 | 3 | 150 | 72 |
| 4 | 5 | 5 | 85 | 78 |
| 5 | 5 | 7 | 85 | 49 |
| 6 | 0 | 5 | 85 | <10 |
| 9 | 5 | 7.5 | 85 | 97 |
Experimental Protocols
Protocol 1: Synthesis of Imidazo[1,5-a]pyridines via Cyclocondensation of 2-(aminomethyl)pyridines with Nitroalkanes. [3]
-
To a stirred solution of 2-(aminomethyl)pyridine (1.0 mmol) in polyphosphoric acid (10 g), add phosphorous pentoxide (2.0 g).
-
Add the corresponding nitroalkane (1.2 mmol) to the reaction mixture.
-
Heat the mixture to 140°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Imidazo[1,5-a]pyridine.
Protocol 2: I₂-Mediated Synthesis of Imidazo[1,5-a]pyridines from 2-Pyridyl Ketones and Alkylamines. [6]
-
To a reaction vessel, add the 2-pyridyl ketone (1.0 mmol), the alkylamine (1.2 mmol), molecular iodine (I₂) (2.0 mmol), and sodium acetate (NaOAc) (2.0 mmol).
-
Add a suitable solvent, such as DMSO.
-
Heat the reaction mixture at the optimized temperature (e.g., 120°C) for the specified time (e.g., 12 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure Imidazo[1,5-a]pyridine.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for cyclocondensation synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Imidazo[1,5-a]pyridine-1-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of Imidazo[1,5-a]pyridine-1-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common methods for purifying this compound and its derivatives are column chromatography on silica gel and recrystallization.[1][2][3] The choice of method depends on the scale of the reaction and the nature of the impurities.
Q2: What are typical appearances and stability of Imidazo[1,5-a]pyridine derivatives?
A2: Imidazo[1,5-a]pyridine derivatives are often reported as yellow to brown solids or crystals.[2][4] They are generally stable compounds, but it is good practice to store them at cool temperatures (0-8 °C) to prevent degradation.[4]
Q3: What are some common impurities in the synthesis of Imidazo[1,5-a]pyridines?
A3: Common impurities may include unreacted starting materials, reagents from the formylation step (e.g., from a Vilsmeier-Haack reaction), and side products from undesired reactions.[5] The specific impurities will depend on the synthetic route employed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Product streaks on TLC plate | - Compound is too polar for the chosen solvent system. - Sample is overloaded. - Presence of very polar impurities. | - Add a small amount of a more polar solvent (e.g., methanol or triethylamine) to your mobile phase. - Dilute your sample before spotting on the TLC plate. - Pre-treat the crude product with a wash (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. |
| Poor separation during column chromatography | - Inappropriate solvent system. - Column was not packed properly. - Compound is degrading on the silica gel. | - Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the desired product. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Deactivate the silica gel with a small percentage of triethylamine in the mobile phase. |
| Product oils out during recrystallization | - The solvent is too non-polar for the compound at the desired temperature. - The solution is supersaturated. - Presence of impurities that lower the melting point. | - Add a co-solvent to increase the solubility at higher temperatures. - Ensure the initial dissolution is done in the minimum amount of hot solvent. - Try to purify the crude material by a quick filtration through a small plug of silica gel before recrystallization. |
| No crystals form upon cooling | - The solution is not saturated enough. - The compound is too soluble in the chosen solvent. - The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration. - Choose a solvent in which the compound has lower solubility at room temperature. - Allow the solution to cool slowly to room temperature and then in the refrigerator. Scratching the inside of the flask with a glass rod can also induce crystallization. |
Quantitative Data Summary
The following table summarizes solvent systems used for the purification of Imidazo[1,5-a]pyridine derivatives mentioned in the literature. These can serve as a starting point for the purification of this compound.
| Purification Method | Compound | Solvent System | Reference |
| Column Chromatography | 1-phenyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridine | Ethyl acetate: Hexane (2:8) | [1] |
| Recrystallization | 1-(2-Pyridoyl)-3-phenyl-imidazo[1,5-a]pyridine | Ethyl acetate/Hexanes (3/1 v/v) | [2] |
| Recrystallization | 1-(2-Pyridoyl)-3-(4-ethylphenyl)imidazo[1,5-a]pyridine | Benzene/Hexanes (5/1 v/v) | [2] |
| Recrystallization | 1-(2-Pyridoyl)-3-(4-chlorophenyl)imidazo[1,5-a]pyridine | Ethyl acetate/Hexanes (3/1 v/v) | [2] |
| Recrystallization | 1-(2-Pyridoyl)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine | Ethanol | [2] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., ethyl acetate/hexane mixture).
-
Carefully pour the slurry into the column, allowing the silica gel to pack uniformly. Avoid air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Add the mobile phase to the column and start collecting fractions.
-
Monitor the elution of the compounds using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Choose a solvent or a solvent mixture in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. (e.g., ethyl acetate/hexanes, ethanol).[2]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Common side products in Imidazo[1,5-a]pyridine synthesis and their avoidance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Imidazo[1,5-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Ritter-type synthesis of an Imidazo[1,5-a]pyridine from a pyridinylmethanol derivative and a nitrile, but I am isolating a significant amount of an amide byproduct. What is happening and how can I prevent this?
A1: The formation of an amide byproduct is a known issue in the Ritter-type synthesis of Imidazo[1,5-a]pyridines. This occurs when the intermediate nitrilium ion, formed from the reaction of the carbocation (generated from the alcohol) and the nitrile, is hydrolyzed instead of undergoing the desired intramolecular cyclization with the pyridine nitrogen. The presence of nucleophilic solvents or excess water can promote this side reaction. To favor the formation of the desired Imidazo[1,5-a]pyridine, it is crucial to use an optimized catalyst system and anhydrous conditions. For instance, a combination of Bismuth(III) triflate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH) has been shown to be highly effective in promoting the desired cyclization over the competing hydrolysis pathway.[1]
Q2: During the cyclocondensation of 2-(aminomethyl)pyridine with an aldehyde, I am observing a complex mixture of products and a low yield of the desired Imidazo[1,5-a]pyridine. What are the likely side products?
A2: In the cyclocondensation reaction between 2-(aminomethyl)pyridine and an aldehyde, several side reactions can occur. One common issue is the formation of an uncyclized Schiff base (imine) intermediate, which may be stable under the reaction conditions and fail to cyclize. Another potential side product is a dimer or polymer resulting from the self-condensation of the 2-(aminomethyl)pyridine or its reaction with the aldehyde in an unintended stoichiometry. The use of an appropriate dehydrating agent and optimizing the reaction temperature can help drive the reaction towards the desired cyclized product.
Q3: My synthesis requires harsh reaction conditions, and I am noticing the formation of polymeric resins. How can I avoid this?
A3: The formation of polymeric resins is common in syntheses that require high temperatures and strong acids, such as certain cyclocondensation reactions for preparing Imidazo[1,5-a]pyridines.[2] These resins are often the result of undesired polymerization of starting materials or intermediates. To mitigate this, it is important to carefully control the reaction temperature and time. Running the reaction at the lowest effective temperature and for the minimum time required for completion can reduce the extent of polymer formation. Additionally, ensuring a homogenous reaction mixture and efficient stirring can help to prevent localized overheating and side reactions.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of Imidazo[1,5-a]pyridine and isolation of an amide byproduct in a Ritter-type synthesis. | 1. Hydrolysis of the nitrilium ion intermediate.[1]2. Inefficient catalyst system.3. Presence of water or nucleophilic solvents. | 1. Use a combination of Bi(OTf)₃ and p-TsOH as the catalyst system to promote intramolecular cyclization.[1]2. Ensure strictly anhydrous reaction conditions.3. Use a non-nucleophilic solvent. |
| Formation of uncyclized intermediates (e.g., Schiff base) in cyclocondensation reactions. | 1. Insufficient activation for cyclization.2. Reaction temperature is too low.3. Reversible reaction equilibrium favors the intermediate. | 1. Increase the reaction temperature.2. Add a dehydrating agent (e.g., molecular sieves) to remove water and drive the reaction forward.3. Consider using a more activating catalyst or reagent for the carbonyl group. |
| Presence of polymeric resin byproducts. | 1. Excessively high reaction temperature.2. Prolonged reaction time.3. High concentration of reactants. | 1. Optimize the reaction temperature to the minimum required for the desired transformation.2. Monitor the reaction progress (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.3. Perform the reaction at a higher dilution. |
| Formation of regioisomers when using unsymmetrical starting materials. | The cyclization can occur at different positions, leading to a mixture of isomers. | 1. Modify one of the reactive sites on the unsymmetrical starting material with a protecting group to direct the cyclization.2. Explore different catalyst systems that may offer higher regioselectivity.3. If separation is feasible, optimize chromatographic conditions to isolate the desired regioisomer. |
Quantitative Data on Side Product Avoidance
The choice of catalyst and acid co-catalyst can significantly impact the outcome of the Ritter-type synthesis of Imidazo[1,5-a]pyridines, influencing the ratio of the desired product to the amide side product.
Table 1: Effect of Catalysts and Additives on the Yield of Imidazo[1,5-a]pyridine (3a) vs. Amide Side Product (4a)
| Entry | Catalyst (mol%) | Additive (equiv) | Solvent | Time (h) | Yield of 3a (%) | Yield of 4a (%) |
| 1 | Bi(OTf)₃ (10) | - | DCE | 24 | 13 | - |
| 2 | p-TsOH·H₂O (2.0) | - | DCE | 24 | 81 | - |
| 3 | Bi(OTf)₃ (10) | p-TsOH·H₂O (2.0) | DCE | 12 | 89 | - |
| 4 | Bi(OTf)₃ (10) | p-TsOH·H₂O (5.0) | MeCN | 12 | 95 | - |
| 5 | Bi(OTf)₃ (10) | p-TsOH·H₂O (7.5) | MeCN | 12 | 97 | Not observed |
| 6 | Sc(OTf)₃ (10) | p-TsOH·H₂O (5.0) | MeCN | 12 | 78 | 15 |
| 7 | In(OTf)₃ (10) | p-TsOH·H₂O (5.0) | MeCN | 12 | 65 | 23 |
Data adapted from G.-S. Ng, et al., ACS Organic & Inorganic Au, 2024.[1] As shown in the table, the combination of Bi(OTf)₃ and an optimized amount of p-TsOH in acetonitrile provides the highest yield of the desired Imidazo[1,5-a]pyridine (3a) while completely suppressing the formation of the amide side product (4a).[1]
Experimental Protocols
Protocol 1: Optimized Ritter-Type Synthesis of 1-Phenyl-3-methyl-Imidazo[1,5-a]pyridine with Suppression of Amide Byproduct
This protocol is based on the optimized conditions reported by Ng, G.-S., et al.[1]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (pyridin-2-yl)(phenyl)methanol (1.0 equiv).
-
Add acetonitrile (to a concentration of 0.3 M) and stir to dissolve the starting material.
-
Add Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (0.10 equiv).
-
Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (7.5 equiv).
-
Add acetonitrile (15.0 equiv) as the nitrile source.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-phenyl-3-methyl-Imidazo[1,5-a]pyridine.
Mandatory Visualizations
Reaction Pathways
Caption: Competing pathways in Ritter-type synthesis.
Troubleshooting Workflow
Caption: Troubleshooting low yield issues.
References
Overcoming low yields in the cyclization of 2-(aminomethyl)pyridines
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the cyclization of 2-(aminomethyl)pyridines.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and provides systematic solutions to improve reaction outcomes.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| CYC-001 | Low to no formation of the desired cyclized product, with starting material remaining. | - Reaction conditions (temperature, time) are not optimal.- Inadequate activation of the electrophile.- Steric hindrance preventing intramolecular reaction. | - Systematically optimize the reaction temperature and time.- Employ a stronger activating agent or a different catalytic system.- Consider modification of the substrate to reduce steric bulk near the reaction centers. |
| CYC-002 | Formation of a significant amount of intermolecular polymerization or oligomerization products. | - The concentration of the linear precursor is too high, favoring intermolecular reactions. | - Employ high-dilution conditions by slowly adding the substrate to the reaction mixture using a syringe pump.[1][2]- Reduce the overall concentration of the reaction. |
| CYC-003 | Desired product is formed, but in a disappointingly low yield along with multiple side products. | - The reaction may be sensitive to steric or electronic factors.- The chosen solvent may not be optimal for the reaction.- The catalyst may be inefficient or poisoned. | - For reactions sensitive to steric factors, consider less bulky substrates or alternative cyclization strategies.[3]- Screen a variety of solvents with different polarities.- Experiment with different catalysts, such as silver(I) or gold(III) salts, which have been shown to be effective in similar cyclizations. |
| CYC-004 | Failure of cyclization when using specific substrates, such as those with electron-withdrawing groups. | - Reduced nucleophilicity of the pyridine nitrogen or the aminomethyl group. | - Switch to a more forcing reaction condition (higher temperature, stronger acid/base).- Utilize a different synthetic route that does not rely on the nucleophilicity of the pyridine ring. |
Frequently Asked Questions (FAQs)
Q1: My cyclization of 2-(aminomethyl)pyridine with a nitroalkane is giving very low yields. What can I do?
A1: Low yields in this specific reaction are a known issue, often due to the harsh reaction conditions required.[3] Here are some steps to optimize the reaction:
-
Reagent Stoichiometry and Medium: A study on the synthesis of imidazo[1,5-a]pyridines found that using polyphosphoric acid (PPA) as the medium and phosphorous acid as an additive to electrophilically activate the nitroalkane was effective.[3][4]
-
Temperature Optimization: The reaction is sensitive to temperature. While initial attempts at 110 °C might result in low yields, careful optimization is key.[3]
-
Substrate Scope: Be aware that the reaction is quite sensitive to steric factors. If your substrate is sterically hindered, this could be the primary reason for low yields.[3]
Q2: I am observing a lot of polymer formation in my macrocyclization reaction. How can I favor the intramolecular cyclization?
A2: The formation of polymers is a common competing reaction in macrocyclization.[1][2] To favor the desired intramolecular reaction, you should employ the high-dilution principle .[1][2] This can be achieved by:
-
Slow Addition: Use a syringe pump to add the linear precursor to the reaction mixture very slowly. This keeps the instantaneous concentration of the precursor low, minimizing intermolecular reactions.[2]
-
Large Solvent Volume: Conducting the reaction in a large volume of solvent also helps to maintain a low concentration.[2]
Q3: Are there any specific catalysts that are recommended for the cyclization of pyridine derivatives?
A3: Yes, the choice of catalyst can significantly impact the yield and efficiency of cyclization. For certain types of cyclizations involving pyridine derivatives, transition metal catalysts have shown great promise.[5] Specifically:
-
Silver(I) and Gold(III) Salts: These have been successfully used as catalysts in the intramolecular cyclization of related N-iminopyridinium ylides to form pyrazolo[1,5-a]pyridines.
-
Iron(III): Iron-mediated intramolecular radical cyclization has also been developed for the annulation of a fused saturated ring onto a pyridine.
Q4: Can solid-phase synthesis be used to improve the efficiency of these cyclizations?
A4: Yes, solid-phase synthesis can be an effective strategy, particularly for macrocyclization. By anchoring the linear precursor to a solid support, site-isolation is achieved, which can favor intramolecular reactions and prevent intermolecular dimerization.[6] This method has been successfully used to generate 2-pyridone rings in macrocycles.[6]
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for the Cyclization of 2-(aminomethyl)pyridine with Nitroethane [3][4]
| Entry | PPA ( g/mmol ) | H₃PO₃ (mmol) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.0 | - | 110 | 3 | Low |
| 2 | 2.0 | 0.5 | 110 | 3 | 45 |
| 3 | 3.0 | 0.5 | 110 | 3 | 58 |
| 4 | 4.0 | 0.5 | 110 | 3 | 62 |
| 5 | 4.0 | 1.0 | 110 | 3 | 65 |
| 6 | 4.0 | 1.0 | 120 | 2 | 67 |
| 7 | 4.0 | 1.0 | 130 | 1.5 | 63 |
-
Yields determined by NMR unless otherwise specified.
Experimental Protocols
Protocol 1: Synthesis of Imidazo[1,5-a]pyridines via Cyclocondensation [3]
-
To a stirred solution of polyphosphoric acid (PPA) (4.0 g per mmol of substrate), add phosphorous acid (1.0 mmol).
-
Heat the mixture to 120 °C.
-
Add the nitroalkane (5 equivalents) to the hot PPA mixture and stir for 30 minutes.
-
Add 2-(aminomethyl)pyridine (1 equivalent) portion-wise over 10 minutes.
-
Stir the reaction mixture at 120 °C for 2 hours.
-
Cool the reaction to room temperature and quench with ice-cold water.
-
Neutralize the mixture with aqueous ammonia.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Macrocyclization using High-Dilution [2]
-
Set up a reaction vessel with a suitable solvent and any necessary reagents (e.g., catalyst, base).
-
Heat or cool the reaction vessel to the desired temperature.
-
Prepare a solution of the linear precursor in the same solvent.
-
Using a syringe pump, add the solution of the linear precursor to the reaction vessel at a very slow rate (e.g., over several hours).
-
Once the addition is complete, allow the reaction to stir for an additional period to ensure completion.
-
Work up the reaction as appropriate for the specific transformation (e.g., quenching, extraction, filtration).
-
Purify the macrocyclic product, typically by chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. High dilution principle - Wikipedia [en.wikipedia.org]
- 3. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 5. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Managing harsh reaction conditions in PPA-mediated cyclizations
Technical Support Center: PPA-Mediated Cyclizations
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Polyphosphoric Acid (PPA) for cyclization reactions. The information is designed to help manage the often harsh conditions of these reactions to improve yields and simplify procedures.
Frequently Asked Questions (FAQs)
Q1: What is Polyphosphoric Acid (PPA) and why are its reaction conditions considered "harsh"?
A1: Polyphosphoric acid (PPA) is a polymer of phosphoric acid, essentially a mixture of ortho-, pyro-, and higher linear polyphosphoric acids.[1] It is a powerful dehydrating and cyclizing agent used in various organic syntheses.[2][3] The conditions are considered harsh for several reasons:
-
High Temperatures: PPA-mediated cyclizations often require elevated temperatures, sometimes exceeding 100-130°C, to proceed at a reasonable rate.[3]
-
High Viscosity: PPA is a highly viscous, syrupy liquid at room temperature, which makes it difficult to stir and handle.[2][4] Heating above 60°C is often necessary to reduce its viscosity.[3][4]
-
Strong Dehydrating Nature: Its powerful dehydrating properties can lead to charring or decomposition of sensitive substrates.[4]
-
Exothermic Workup: The workup procedure involves quenching the reaction mixture with water or ice, which is a highly exothermic process that must be managed carefully to avoid uncontrolled boiling and splashing.[2][4]
Q2: My cyclization reaction is sluggish or giving a low yield. What are the primary factors to investigate?
A2: Low yields are a common issue.[5] Consider the following factors:
-
Temperature: The reaction temperature is critical. If it's too low, the reaction may not proceed. If it's too high, it can lead to decomposition and the formation of side products. An optimal temperature must be determined experimentally.[6]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, prolonged heating can promote side reactions and decrease the yield.[7]
-
PPA Concentration: The amount and concentration (as % P₂O₅) of PPA can significantly influence the outcome. Commercially available PPA typically contains 82-85% P₂O₅.[2] For some reactions, "stronger" PPA with a higher P₂O₅ content may be required.[1]
-
Substrate Purity: Ensure your starting materials are pure and free of moisture, as PPA is highly hygroscopic.[3]
Q3: I'm observing significant charring and dark-colored side products. How can I minimize this?
A3: Charring indicates substrate decomposition. To mitigate this:
-
Optimize Temperature: This is the most common cause. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Control Addition: For highly reactive substrates, consider adding the substrate portion-wise to the hot PPA to better control the initial reaction exotherm.
-
Use a Co-solvent: The addition of an inert, high-boiling co-solvent like xylene can help moderate the reaction, improve stirring, and simplify the subsequent workup.[2][4]
-
Consider Alternatives: If charring persists, PPA may be too harsh for your substrate. Milder alternatives like Eaton's reagent (P₂O₅ in methanesulfonic acid) can perform similar chemistry at lower temperatures and without the viscosity issues.[4]
Q4: The high viscosity of PPA makes my reaction difficult to stir. What are the best practices for handling it?
A4: The high viscosity of PPA is a significant challenge.[8]
-
Preheat the PPA: PPA becomes much easier to pour and stir at temperatures above 60°C.[3][4] It is common practice to preheat the PPA in the reaction vessel before adding the substrate.
-
Use Mechanical Stirring: For larger-scale reactions, a mechanical overhead stirrer is much more effective than a magnetic stir bar, which can get stuck in the viscous medium.
-
Add a Co-solvent: As mentioned, adding a solvent like xylene can significantly reduce the viscosity of the reaction mixture.[4]
Q5: The workup of my PPA reaction is difficult and potentially hazardous. How can it be performed safely and efficiently?
A5: The workup requires careful handling due to the large exotherm upon adding water.[2]
-
Quench with Ice: The standard and safest procedure is to pour the hot reaction mixture slowly and carefully onto a large excess of crushed ice with vigorous stirring.[2][4] This helps to dissipate the heat generated during the hydrolysis of PPA.
-
Order of Addition: Always add the PPA mixture to the ice/water, not the other way around. Adding water to the hot PPA can cause dangerous, localized boiling and splashing of the corrosive mixture.
-
Extraction: Once the PPA is fully hydrolyzed, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[9] The aqueous layer will be strongly acidic.
-
Neutralization: If your product is base-sensitive, you may need to neutralize the aqueous layer with a base (like NaOH or NaHCO₃) before or after extraction, depending on the product's properties.[9][10]
Q6: Are there any effective alternatives to PPA for intramolecular cyclizations?
A6: Yes, if PPA proves to be unsuitable for your substrate, several other reagents can be used:
-
Eaton's Reagent: A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H). It is less viscous, often works at lower temperatures, and can be easier to handle than PPA.[4]
-
Sulfuric Acid (H₂SO₄): A strong acid that can also promote cyclization, though it has a higher propensity to cause oxidation and sulfonation side reactions compared to PPA.[4]
-
Lewis Acids: Reagents like AlCl₃, FeCl₃, or BF₃·OEt₂ are commonly used in Friedel-Crafts type cyclizations.
-
Solid-Supported PPA: PPA supported on silica gel (PPA/SiO₂) has been developed as a reusable catalyst that can simplify workup and product isolation.[11]
Troubleshooting Guides
Table 1: Common Problems and Solutions in PPA-Mediated Cyclizations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. PPA is not active enough (low P₂O₅ content or old reagent). 4. Starting material is impure or wet. | 1. Increase temperature in 10-20°C increments. 2. Monitor the reaction by TLC/LCMS to determine the optimal time. 3. Use fresh PPA or prepare it by mixing P₂O₅ with 85% H₃PO₄.[2] 4. Purify starting materials and ensure all glassware is dry. |
| Charring / Decomposition | 1. Reaction temperature is too high. 2. Substrate is unstable under strongly acidic conditions. 3. Reaction time is too long. | 1. Decrease the reaction temperature. 2. Consider a milder cyclizing agent like Eaton's Reagent.[4] 3. Stop the reaction as soon as the starting material is consumed. |
| Formation of Side Products | 1. Competing reaction pathways (e.g., intermolecular reaction, rearrangement). 2. Non-optimal reaction conditions. | 1. For intermolecular side products, perform the reaction at higher dilution. 2. Systematically optimize temperature, time, and PPA concentration.[7] |
| Difficult Workup | 1. High viscosity of the reaction mixture. 2. Uncontrolled exothermic quenching. 3. Formation of emulsions during extraction. | 1. Use a co-solvent like xylene.[2] Pour the mixture while it is still warm and mobile. 2. Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.[4] 3. Add brine (saturated NaCl solution) to the separatory funnel to help break emulsions. |
Table 2: Example of Reaction Condition Optimization for Flavanone Synthesis
This table summarizes data on the optimization of a PPA-promoted one-pot synthesis of flavanone, demonstrating how systematic changes in reaction parameters can affect the product yield.[7]
| Entry | PPA (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 6 | Reflux | 5 | 52 |
| 2 | 2 | Reflux | 5 | 75 |
| 3 | 1 | Reflux | 5 | 63 |
| 4 | 2 | 100 | 5 | 65 |
| 5 | 2 | 200 | 5 | 48 |
| 6 | 2 | Reflux | 7 | 84 |
| 7 | 2 | Reflux | 9 | 82 |
Data adapted from a study on flavanone synthesis, where reflux temperature was approximately 150-160°C in a DMF/MeOH solvent system.[7] The optimal conditions were found to be 2 equivalents of PPA at reflux for 7 hours.[7]
Experimental Protocols
General Protocol for PPA-Mediated Intramolecular Cyclization
This protocol is a generalized procedure for the cyclization of an aromatic carboxylic acid to a cyclic ketone. Caution: PPA is corrosive. Handle with appropriate personal protective equipment in a fume hood. The workup is highly exothermic.
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add Polyphosphoric Acid (PPA) (typically 10-20 times the weight of the substrate).
-
Heating: Begin stirring and heat the PPA to the desired reaction temperature (e.g., 80-120°C) in an oil bath. The PPA should become mobile and easy to stir.[3]
-
Substrate Addition: Once the PPA has reached the target temperature, add the substrate (e.g., an aromatic carboxylic acid) in one portion or in small portions over a few minutes.
-
Reaction: Maintain the reaction mixture at the target temperature with vigorous stirring. Monitor the progress of the reaction by quenching a small aliquot in ice water, extracting with an organic solvent, and analyzing by TLC or LC-MS.
-
Quenching (Workup): While the reaction mixture is still warm and mobile, pour it slowly and carefully in a thin stream into a large beaker containing a vigorously stirred mixture of crushed ice and water (at least 10 times the volume of the PPA).
-
Extraction: Once the hydrolysis is complete and the mixture has cooled to room temperature, transfer it to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent (e.g., 3 x 100 mL of ethyl acetate).
-
Washing: Combine the organic extracts and wash successively with water, 5% aqueous sodium bicarbonate solution (to remove any unreacted acidic starting material), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation under reduced pressure.
Mandatory Visualizations
Logical and Experimental Workflows
The following diagrams illustrate key decision-making and procedural workflows for managing PPA-mediated cyclizations.
Caption: Troubleshooting workflow for PPA-mediated cyclizations.
Caption: Plausible mechanism for an intramolecular PPA-mediated cyclization.
References
- 1. mdpi.com [mdpi.com]
- 2. ccsenet.org [ccsenet.org]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03562F [pubs.rsc.org]
- 8. zjwintime.com [zjwintime.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Chiral Imidazo[1,5-a]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the stereoselective synthesis of chiral imidazo[1,5-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the stereoselective synthesis of chiral imidazo[1,5-a]pyridines?
A1: Researchers often encounter challenges in achieving high enantioselectivity (ee) and diastereoselectivity. Other common issues include low reaction yields, difficulty in preparing chiral ligands, and the occurrence of side reactions such as racemization or the formation of constitutional isomers. Catalyst inhibition by the nitrogen lone pair of the pyridine ring can also lead to reduced catalytic activity.[1]
Q2: How can I improve the enantioselectivity of my reaction?
A2: To improve enantioselectivity, consider the following:
-
Chiral Ligand Purity: Ensure the chiral ligand is of high enantiomeric purity.[1]
-
Reaction Temperature: Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity.[1]
-
Solvent Effects: The choice of solvent can significantly impact stereoselectivity. Screen a variety of solvents with different polarities.
-
Catalyst System: The choice of the metal precursor and ligand is crucial. For instance, rhodium(I) complexes with chiral imidazo[1,5-a]pyridine–oxazoline ligands have shown high efficiency in enantioselective hydrosilylation.[2]
-
Substrate Control: The steric and electronic properties of the substituents on your starting materials can influence the stereochemical outcome.
Q3: My reaction yield is very low. What are the potential causes and solutions?
A3: Low yields can stem from several factors:
-
Catalyst Inactivation: The nitrogen lone pair on the pyridine moiety can coordinate to the metal center, leading to catalyst deactivation.[1] Employing bulky, electron-rich ligands can help shield the metal center.[1]
-
Poor Quality of Reagents or Solvents: Cross-coupling reactions are often sensitive to air and moisture.[1] Ensure all reagents are pure and use anhydrous, degassed solvents.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. A systematic optimization of these conditions is recommended.
-
Inefficient Catalyst Precursor: The choice of catalyst can greatly affect the yield. For example, in the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines, a copper(II)-catalyzed tandem reaction has been shown to produce excellent yields.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Enantiomeric Excess (ee) | Impure chiral ligand. | Verify the enantiomeric purity of the ligand using chiral HPLC or other appropriate methods. |
| Suboptimal reaction temperature. | Screen a range of temperatures; lower temperatures often favor higher ee.[1] | |
| Racemization of the product or intermediate. | Monitor the ee at different reaction times. If racemization occurs, consider milder reaction conditions or a different catalyst.[1] | |
| Low Diastereoselectivity | Steric hindrance in the transition state. | Modify the substituents on the substrate or the chiral ligand to favor the formation of one diastereomer. |
| Inappropriate solvent. | Screen different solvents to find one that enhances the desired diastereoselectivity. | |
| Formation of Side Products (e.g., Homocoupling) | Presence of oxygen. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[1] |
| Suboptimal ligand or catalyst system. | Experiment with different ligands or metal precursors that may suppress side reactions. | |
| Difficulty in Chiral Ligand Synthesis | Poor yields in key steps. | Microwave-assisted synthesis has been shown to improve yields in the formation of chiral imidazo[1,5-a]pyridine–oxazolines.[2] |
| Complex purification. | Optimize chromatographic conditions or consider crystallization for purification. |
Experimental Protocols
Protocol 1: Synthesis of Chiral Imidazo[1,5-a]pyridine–Oxazoline Ligands
This protocol is adapted from a method for synthesizing a versatile class of N-heterocyclic carbene (NHC) ligands.[2]
Step 1: Imine Formation React 6-cyano-2-pyridinecarboxaldehyde with a substituted aniline (e.g., 2,4,6-trimethylaniline) in a suitable solvent to form the corresponding imine in high yield (>80%).[2]
Step 2: Imidazolium Salt Formation Use chloromethyl ethyl ether (CMEE) to achieve ring-closure and form the cyano-substituted imidazolium chloride.[2]
Step 3: Oxazoline Formation In a microwave reactor, combine the cyano-substituted imidazolium salt with a chiral 2-amino alcohol in the presence of zinc acetate. This step yields the chiral imidazo[1,5-a]pyridine–oxazoline ligand.[2]
Protocol 2: Gold(I)-Catalyzed Enantioselective Intramolecular Hydrocarboxylation
This protocol describes the use of chiral imidazo[1,5-a]pyridine-based ligands in a gold-catalyzed reaction.[3][4]
Step 1: Ligand Synthesis Synthesize the chiral imidazo[1,5-a]pyridine-based ligands featuring chiral aniline moieties at the N(2) position. This synthesis is modular and allows for tuning of steric and electronic properties.[3][4]
Step 2: Gold Complex Formation Prepare the neutral gold(I) complexes by reacting the chiral ligands with a suitable gold(I) precursor.
Step 3: Catalytic Reaction In a typical reaction, the allene substrate is subjected to the gold(I) catalyst in a suitable solvent at a controlled temperature (e.g., 0 °C) to furnish the tricyclic N(1)–C(2)-fused oxazino-indolones.[3]
Data Presentation
Table 1: Enantioselective Hydrosilylation of Ketones using Rhodium(I) Complexes with Chiral Imidazo[1,5-a]pyridine–Oxazoline Ligands [2]
| Entry | Ketone Substrate | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | 0.1 | >90 | 85 |
| 2 | 1-(4-Methoxyphenyl)ethanone | 0.1 | >90 | 90 |
| 3 | 1-(2-Naphthyl)ethanone | 0.1 | >90 | 93 |
| 4 | 1-(Thiophen-2-yl)ethanone | 0.1 | >90 | 88 |
Table 2: Gold(I)-Catalyzed Enantioselective Hydrocarboxylation of Allenes [3]
| Entry | Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | (R,R)-6c | 20 | >95 | 60:40 |
| 2 | (R,R)-6e | 20 | >95 | 85:15 |
| 3 | (R,R)-6f | 20 | >95 | 90:10 |
| 4 | (R,R)-6f | 0 | >95 | 92:8 |
Visualizations
Caption: General experimental workflow for the synthesis of chiral imidazo[1,5-a]pyridine derivatives.
Caption: Troubleshooting flowchart for addressing low enantioselectivity.
References
Troubleshooting guide for the Vilsmeier-Haack formylation of heterocycles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the Vilsmeier-Haack formylation of heterocyclic compounds. It is intended for researchers, scientists, and drug development professionals to facilitate successful synthesis and optimization of this important reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and what is it used for?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2] It is a widely used and versatile method for the synthesis of aldehydes, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals.[3][4] The reaction typically employs a Vilsmeier reagent, which is formed from the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1]
Q2: How is the Vilsmeier reagent prepared and what are the safety precautions?
The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ by the slow, dropwise addition of an acid chloride (e.g., POCl₃, SOCl₂, or oxalyl chloride) to an ice-cold solution of a formamide (e.g., DMF).[5] The reaction is exothermic and should be performed under anhydrous conditions in a well-ventilated fume hood, as the reagents are hazardous.[6] Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
Q3: What is the general mechanism of the Vilsmeier-Haack reaction?
The reaction proceeds in two main stages. First, the Vilsmeier reagent is formed. Subsequently, the electron-rich heterocycle attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous work-up to yield the desired aldehyde.[7][8]
Q4: Which heterocycles are suitable substrates for this reaction?
The Vilsmeier-Haack reaction is most effective for electron-rich heterocyclic compounds. The relative reactivity of common five-membered heterocycles is generally pyrrole > furan > thiophene.[9] Indoles are also highly reactive substrates.[4] Heterocycles with electron-withdrawing groups are less reactive and may require harsher reaction conditions or fail to react.
Troubleshooting Guide
This section addresses common problems encountered during the Vilsmeier-Haack formylation of heterocycles.
Issue 1: Low or No Product Yield
Question: My reaction is giving a low yield or no desired product. What are the potential causes and how can I improve the outcome?
Answer: Low or no yield is a frequent issue and can often be attributed to the following factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Any water in the reagents or glassware will decompose the reagent.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and fresh, high-purity POCl₃ and DMF. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[6]
-
-
Insufficiently Reactive Substrate: Heterocycles with electron-withdrawing groups exhibit reduced reactivity.
-
Incomplete Reaction: The reaction time or temperature may be insufficient.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature.[3]
-
-
Product Decomposition During Work-up: The aldehyde product may be sensitive to the work-up conditions.
-
Solution: Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize the mixture carefully.
-
Issue 2: Formation of Side Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge. Here are some of the most frequent issues and their solutions:
-
Di-formylation or Poly-formylation: Highly activated heterocycles are prone to the addition of more than one formyl group.
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate is a good starting point for mono-formylation.[1] Lowering the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed can also improve selectivity.
-
-
Chlorination: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated byproducts.
-
Solution: Running the reaction at the lowest effective temperature can minimize chlorination. Alternatively, using other acid chlorides like oxalyl chloride or thionyl chloride to generate the Vilsmeier reagent may be less prone to this side reaction.[1]
-
-
Formation of Tarry Residues: The appearance of a dark, tarry substance often indicates polymerization or degradation of the starting material or product. This is particularly common with sensitive heterocycles like furans.
-
Solution: Strict temperature control is critical. Maintain a low temperature (typically 0-10 °C) during the formation of the Vilsmeier reagent and the addition of the heterocyclic substrate. Slow, dropwise addition of reagents with vigorous stirring helps to dissipate heat effectively.[6]
-
Issue 3: Difficult Product Isolation
Question: I am having trouble isolating my product after the work-up. What are some common issues and solutions?
Answer: Product isolation can be challenging due to the properties of the product or the reaction mixture.
-
Product is Water-Soluble: Some formylated heterocycles have significant water solubility, leading to low recovery during aqueous extraction.
-
Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and improve extraction efficiency. Alternatively, use a continuous extraction apparatus.
-
-
Emulsion Formation: The presence of DMF and other reaction byproducts can lead to the formation of stable emulsions during extraction.
-
Solution: Adding brine or a small amount of a different organic solvent can sometimes help to break the emulsion. Centrifugation is also an effective method for separating the layers.
-
Data Presentation
The following tables summarize the effect of reaction parameters on the yield and product distribution for the Vilsmeier-Haack formylation of various heterocycles.
Table 1: Effect of Vilsmeier Reagent Stoichiometry on a Generic Activated Heterocycle
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Table 2: Vilsmeier-Haack Formylation of Substituted Indoles [4]
| Indole Derivative | Temperature (°C) | Time (h) | Yield (%) |
| Indole | 0 to 85 | 6 | 96 |
| 2-Methylindole | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) |
| 4-Methylindole | 0 to 85 | 8 | 90 |
| 5-Methylindole | 0 to 85 | 8 | 85 |
Table 3: Vilsmeier-Haack Formylation of Furan Derivatives [6]
| Furan Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Furan | POCl₃, DMF | 0 - RT | 3-6 | Near quantitative |
| 2-Propylfuran | POCl₃, DMF | 0 - RT | 2-4 | Good |
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an Activated Heterocycle (e.g., Pyrrole)
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.[1]
-
Formylation: Dissolve the pyrrole substrate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water. Stir for 30 minutes.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: The reaction mechanism of the Vilsmeier-Haack formylation.
Caption: A general experimental workflow for the Vilsmeier-Haack reaction.
Caption: A troubleshooting decision tree for the Vilsmeier-Haack reaction.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Stability issues of Imidazo[1,5-a]pyridine-1-carbaldehyde in solution
Technical Support Center: Imidazo[1,5-a]pyridine-1-carbaldehyde
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Researchers, scientists, and drug development professionals can use this information to mitigate potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What could be the cause?
A1: A color change in your solution could indicate degradation of the compound. Aldehydes are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[1][2] The imidazo[1,5-a]pyridine ring system itself is generally stable, but the aldehyde group is reactive.[3][4] Degradation products may be colored, leading to the observed change. To minimize this, we recommend preparing solutions fresh and storing them under an inert atmosphere (e.g., nitrogen or argon) in amber vials to protect from light.
Q2: I am seeing an unexpected peak in my HPLC/LC-MS analysis. Could this be a degradation product?
A2: Yes, the appearance of new peaks in your chromatogram is a common indicator of compound degradation. The aldehyde functional group can be oxidized to the corresponding carboxylic acid (Imidazo[1,5-a]pyridine-1-carboxylic acid).[1][5] This is a very common degradation pathway for aldehydes. Depending on the solvent and conditions, other reactions may also occur. We recommend confirming the identity of the new peak by mass spectrometry.
Q3: In which solvents is this compound most stable?
Q4: What is the recommended pH range for working with this compound in aqueous solutions?
A4: The stability of aldehydes in aqueous solution can be significantly influenced by pH.[8] Both strongly acidic and strongly basic conditions can catalyze degradation or other reactions. We recommend maintaining a pH as close to neutral (pH 7) as possible, unless your experimental protocol requires otherwise. It is advisable to perform a pH stability study to determine the optimal range for your specific application.
Q5: How should I store my solutions of this compound?
A5: For optimal stability, we recommend the following storage conditions:
-
Short-term storage (up to 24 hours): Store at 2-8°C, protected from light.
-
Long-term storage: Store as a solid at -20°C or colder. If in solution, use an aprotic solvent like DMSO, aliquot into single-use vials to avoid freeze-thaw cycles, and store at -80°C under an inert atmosphere.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare fresh solutions of the compound immediately before each experiment.
-
Analyze the purity of the compound in the final assay buffer over the time course of the experiment using HPLC.
-
If degradation is observed, consider using a more stable solvent for initial dissolution before diluting into the aqueous assay medium.
-
Evaluate the effect of pH of the assay medium on compound stability.
-
Issue 2: Low yield in a synthetic reaction where the aldehyde is a starting material.
-
Possible Cause: The aldehyde may be degrading under the reaction conditions or reacting with the solvent.
-
Troubleshooting Steps:
-
Ensure the solvent is dry and deoxygenated.
-
Run the reaction under an inert atmosphere (nitrogen or argon).
-
Check for compatibility of the aldehyde with the chosen base or acid catalysts, as these can promote side reactions.[1]
-
Consider adding the aldehyde to the reaction mixture last to minimize its exposure to potentially destabilizing conditions.
-
Quantitative Data Summary
As specific quantitative stability data for this compound is not available in the literature, we provide a template for conducting your own stability study.
Table 1: Template for Stability Study of this compound
| Solvent | Temperature (°C) | Time (hours) | Initial Purity (%) | Purity after Time (%) | Degradation (%) |
| DMSO | 25 | 0 | 99.5 | 99.5 | 0.0 |
| 24 | |||||
| 48 | |||||
| Acetonitrile | 25 | 0 | 99.5 | 99.5 | 0.0 |
| 24 | |||||
| 48 | |||||
| PBS (pH 7.4) | 37 | 0 | 99.5 | 99.5 | 0.0 |
| 2 | |||||
| 8 | |||||
| 24 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the sample in the initial mobile phase composition.
Visualizations
Caption: A flowchart for troubleshooting unexpected experimental results.
Caption: Potential degradation and reaction pathways for the aldehyde.
References
- 1. britannica.com [britannica.com]
- 2. Rancidification - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ck12.org [ck12.org]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Imidazo[1,5-a]pyridine Analogs: X-ray Crystallography and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds with significant applications in medicinal chemistry and materials science. Accurate structural determination of its analogs is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This guide provides an objective comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of these compounds, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Analytical Techniques
The choice of analytical technique for structural elucidation depends on various factors, including the nature of the sample, the required level of detail, and the experimental constraints. Below is a summary of the performance of X-ray crystallography compared to other common methods.
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Computational Chemistry |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing information. | Through-bond and through-space atomic connectivity, relative stereochemistry, and dynamic information in solution. | Molecular weight, elemental composition, and fragmentation patterns for structural inference. | Predicted 3D structure, electronic properties, and spectroscopic data. |
| Resolution/Precision | High resolution (typically < 1 Å), providing highly accurate bond lengths and angles. | Provides precise internuclear distances (through NOE) and dihedral angles (through J-couplings), but less precise for absolute bond lengths compared to X-ray. | High mass accuracy (HRMS) can determine elemental composition with high confidence. | Accuracy is dependent on the level of theory and basis set used; requires experimental validation. |
| Sample Requirements | High-quality single crystals (typically 0.05-0.5 mm).[1] | Soluble sample (typically 1-10 mg for ¹H NMR, 5-50 mg for ¹³C NMR) in a deuterated solvent.[2][3][4][5][6] | Small amount of sample (micrograms to nanograms), can be in solid or solution form. | No physical sample required. |
| Strengths | Unambiguous determination of the complete 3D structure.[7] | Provides structural and dynamic information in a physiologically relevant solution state.[7] | High sensitivity and ability to analyze complex mixtures when coupled with separation techniques (e.g., LC-MS). | Can predict structures of unstable or difficult-to-synthesize compounds and provide insights into reaction mechanisms. |
| Limitations | Requires the growth of suitable single crystals, which can be challenging. Provides a static picture of the molecule in the solid state.[8] | Structure determination can be complex for large or highly symmetric molecules. Does not directly provide absolute stereochemistry.[9] | Does not provide 3D structural information directly. Isomers can be difficult to distinguish without fragmentation analysis. | Predictions must be validated by experimental data. Computationally expensive for high accuracy. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural elucidation. Below are generalized protocols for the key techniques discussed.
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the imidazo[1,5-a]pyridine analog are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal (0.05-0.5 mm in size) is selected under a microscope and mounted on a goniometer head, often using cryo-oil and flash-cooling in a stream of cold nitrogen gas (typically 100 K) to protect it from radiation damage.[1]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[10] The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic model is built and refined against the experimental data to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate 3D structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 1-10 mg of the imidazo[1,5-a]pyridine analog is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is filtered into a 5 mm NMR tube.[2][3]
-
1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to identify the chemical environments of the hydrogen and carbon atoms.
-
2D NMR Spectra Acquisition: To establish connectivity and stereochemistry, a series of 2D NMR experiments are performed:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms over two to three bonds, crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing information on stereochemistry and conformation.
-
-
Data Analysis: The combination of 1D and 2D NMR data is used to piece together the complete chemical structure of the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often dissolved in a suitable solvent and infused directly or after separation by liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.
-
Fragmentation Analysis (MS/MS): To gain further structural information, ions of interest can be selected and fragmented, and the m/z of the fragments are analyzed to deduce the connectivity of the molecule.
Mandatory Visualizations
Experimental Workflow for Structural Elucidation
Caption: Experimental workflow for the structural elucidation of imidazo[1,5-a]pyridine analogs.
Comparison of Analytical Techniques
References
- 1. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. How much substance do I need? – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. news-medical.net [news-medical.net]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Researcher's Guide to 1H and 13C NMR Spectral Assignment of Imidazo[1,5-a]pyridine Derivatives
For researchers and professionals in drug development, a precise understanding of the molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. This guide provides a comparative analysis of ¹H and ¹³C NMR spectral data for a series of imidazo[1,5-a]pyridine derivatives, offering a valuable resource for the structural characterization of this important class of heterocyclic compounds.
Comparative ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for a selection of imidazo[1,5-a]pyridine derivatives. The data has been compiled from recent literature and showcases the influence of various substituents on the NMR spectra. All spectra were recorded in CDCl₃ at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, unless otherwise specified.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Imidazo[1,5-a]pyridine Derivatives in CDCl₃
| Compound | H-1 | H-3 | H-5 | H-7 | H-8 | Other Protons |
| 4a : 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine | - | 8.32 (d, J=7.2 Hz) | 7.65 (d, J=9.1 Hz) | 6.87 (dd, J=9.2, 6.4 Hz) | 6.67 (t, J=6.8 Hz) | 7.85-7.83 (m, 2H), 7.55-7.51 (m, 2H), 7.46 (t, J=7.4 Hz), 7.23-7.17 (m, 4H), 7.09 (t, J=6.9 Hz) |
| 4n : 1-(phenylthio)-3-(pyridin-2-yl)imidazo[1,5-a]pyridine | - | 10.00 (d, J=7.3 Hz) | 7.64 (d, J=9.1 Hz) | 6.93 (dd, J=9.0, 6.5 Hz) | 6.76 (t, J=6.9 Hz) | 8.61 (d, J=4.0 Hz), 8.43 (d, J=8.1 Hz), 7.73 (t, J=7.8 Hz), 7.20-7.15 (m, 5H), 7.09-7.0 (m, 1H) |
| 4s : 3-(2-chlorophenyl)-1-((4-fluorophenyl)thio)imidazo[1,5-a]pyridine | - | 7.54 (s) | 7.68-7.62 (m) | 6.94-6.87 (m) | 6.69-6.66 (m) | 7.68-7.62 (m, 3H), 7.53 (s, 1H), 7.47-7.39 (m, 2H), 7.24-7.21 (m, 2H), 6.94-6.87 (m, 3H) |
| 4u : 3-(3-chlorophenyl)-1-((4-fluorophenyl)thio)imidazo[1,5-a]pyridine | - | 8.30 (d, J=7.3 Hz) | 7.74-7.67 (m) | 6.95-6.89 (m) | 6.74 (t, J=6.8 Hz) | 7.85 (s, 1H), 7.74-7.67 (m, 2H), 7.49-7.42 (m, 2H), 7.27-7.24 (m, 2H), 6.95-6.89 (m, 3H) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Imidazo[1,5-a]pyridine Derivatives in CDCl₃
| Compound | C-1 | C-3 | C-5 | C-7 | C-8 | C-8a | Other Carbons |
| 4a : 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine | 122.1 | 120.1 | 118.5 | 113.9 | 121.1 | 139.3 | 138.4, 135.1, 129.5, 129.2, 129.0, 128.8, 128.3, 127.1, 125.5 |
| 4n : 1-(phenylthio)-3-(pyridin-2-yl)imidazo[1,5-a]pyridine | 122.2 | 120.3 | 117.6 | 114.2 | 122.4 | 138.3 | 150.6, 148.1, 136.6, 136.4, 136.3, 128.9, 126.9, 126.8, 125.5 |
| 4s : 3-(2-chlorophenyl)-1-((4-fluorophenyl)thio)imidazo[1,5-a]pyridine | 122.9 | 120.0 | 118.0 | 113.5 | 121.5 | 136.9 | 161.4 (d, J=244.0 Hz), 134.5, 134.3, 133.3, 131.2, 130.0, 129.3 (d, J=8.0 Hz), 128.7, 127.3, 115.9 (d, J=22.0 Hz) |
| 4u : 3-(3-chlorophenyl)-1-((4-fluorophenyl)thio)imidazo[1,5-a]pyridine | 121.9 | 121.1 | 118.5 | 114.4 | 121.6 | 137.7 | 160.5 (d, J=243.0 Hz), 135.1, 132.9, 131.1, 130.3, 129.7 (d, J=8.0 Hz), 129.3, 128.2, 126.1, 115.9 (d, J=23.0 Hz) |
Experimental Protocols
The synthesis and characterization of imidazo[1,5-a]pyridine derivatives typically follow a general procedure. The presented data for compounds 4a, 4n, 4s, and 4u were obtained from an iodine-mediated one-pot synthesis.[1]
General Synthesis of 3-aryl-1-(arylthio)imidazo[1,5-a]pyridines:
-
A mixture of 2-aminomethylpyridine (0.5 mmol), the corresponding benzaldehyde (0.6 mmol), and sodium benzenesulfinate (0.75 mmol) is stirred in DMSO (2.0 mL) at 120 °C.
-
Iodine (1.5 mmol) is added to the reaction mixture.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine derivative.
NMR Spectroscopy:
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Samples are dissolved in a suitable deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Data Processing: The spectra are processed using standard NMR software.
Visualization of Key Information
To aid in the understanding of the imidazo[1,5-a]pyridine scaffold and the process of spectral assignment, the following diagrams are provided.
References
Comparison of different synthetic routes to Imidazo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceuticals. Its synthesis has been a subject of considerable interest, leading to the development of a diverse array of synthetic strategies. This guide provides a comparative overview of the most prominent synthetic routes to imidazo[1,5-a]pyridines, offering a critical analysis of their advantages, limitations, and substrate scope. Experimental data is presented to support these comparisons, and detailed protocols for key methods are provided to facilitate their application in the laboratory.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for different synthetic methodologies, allowing for a rapid comparison of their efficiency and reaction conditions.
| Synthetic Strategy | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Tschitschibabin-Type Cyclocondensation | 2-(Aminomethyl)pyridines, Carboxylic Acids/Derivatives | Polyphosphoric acid (PPA) | PPA | 110 | 3 | 45-75 | [1][2] |
| From 2-(Aminomethyl)pyridines and Aldehydes | 2-(Aminomethyl)pyridines, Aldehydes | Oxidant (e.g., O₂, I₂) | Various | Ambient to Reflux | 4-24 | 60-90 | |
| Three-Component Coupling | Picolinaldehydes, Amines, Formaldehyde | HCl | Ethanol | Room Temperature | 2 | High | [3][4] |
| Copper-Catalyzed Transannulation | N-Heteroaryl Aldehydes/Ketones, Alkylamines | Cu(I) catalyst, O₂ (oxidant) | Toluene | 120 | 12 | 70-95 | [3] |
| Iodine-Mediated sp³ C-H Amination | 2-Pyridyl Ketones, Alkylamines | I₂, NaOAc | 1,4-Dioxane | 100 | 12 | 65-85 | [5] |
| Denitrogenative Transannulation | Pyridotriazoles, Nitriles | BF₃·Et₂O | Dichlorobenzene/DCE | 140 | 12 | Quantitative | [3] |
Synthetic Strategies and Mechanisms
The synthesis of imidazo[1,5-a]pyridines can be broadly categorized into several key strategies, each with its own characteristic mechanism and applicability.
Tschitschibabin-Type Cyclocondensation
A classical and widely used method involves the cyclocondensation of 2-(aminomethyl)pyridines with various electrophilic partners, such as carboxylic acids, acyl chlorides, or anhydrides. This approach is robust and allows for the introduction of a wide range of substituents at the 1- and 3-positions of the imidazo[1,5-a]pyridine core.[1][2] The reaction is typically promoted by dehydrating agents like polyphosphoric acid (PPA) at elevated temperatures.
Caption: Tschitschibabin-type cyclocondensation pathway.
Synthesis from 2-(Aminomethyl)pyridines and Aldehydes
A more modern and often milder approach involves the oxidative cyclization of 2-(aminomethyl)pyridines with aldehydes.[6] This method typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to afford the aromatic imidazo[1,5-a]pyridine. Various oxidants, including molecular oxygen and iodine, have been employed, making this a potentially greener alternative to classical methods.
Caption: Oxidative cyclization of 2-(aminomethyl)pyridines with aldehydes.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step. An elegant three-component coupling of picolinaldehydes, primary amines, and formaldehyde has been developed for the synthesis of imidazo[1,5-a]pyridinium salts, which are precursors to N-heterocyclic carbenes (NHCs).[3][4] This method is characterized by its mild reaction conditions and high yields.
Caption: Three-component synthesis of imidazo[1,5-a]pyridinium ions.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for the construction of imidazo[1,5-a]pyridines, enabling novel bond formations and reaction pathways.
A copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines provides a rapid and concise route to multifunctional imidazo[1,5-a]pyridines.[3][7] This reaction utilizes aerial oxygen as the sole oxidant, making it an environmentally friendly process.
A transition-metal-free approach utilizing molecular iodine has been developed for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines.[5] This method proceeds via an iodine-mediated oxidative annulation and is operationally simple.
Experimental Protocols
General Procedure for Tschitschibabin-Type Cyclocondensation[1][2]
A mixture of 2-(aminomethyl)pyridine (1.0 mmol), the corresponding carboxylic acid (1.1 mmol), and polyphosphoric acid (PPA, ~10 g) is heated at 110 °C for 3 hours. After cooling to room temperature, the reaction mixture is poured into ice water and neutralized with a saturated aqueous solution of sodium carbonate. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine.
General Procedure for Iodine-Mediated Synthesis from 2-Pyridyl Ketones and Alkylamines[7]
To a solution of the 2-pyridyl ketone (0.5 mmol) and the alkylamine (0.6 mmol) in 1,4-dioxane (3 mL) is added sodium acetate (1.0 mmol) and iodine (0.75 mmol). The reaction mixture is stirred at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium thiosulfate solution, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
General Procedure for Three-Component Coupling to Imidazo[1,5-a]pyridinium Salts[5]
To a solution of the picolinaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in ethanol (2 mL) is added an aqueous solution of formaldehyde (37 wt. %, 1.5 equiv) followed by the addition of concentrated hydrochloric acid (1.0 equiv). The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the imidazo[1,5-a]pyridinium salt.
Conclusion
The synthesis of imidazo[1,5-a]pyridines has evolved significantly, with a range of methods now available to synthetic chemists. The choice of a particular route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Classical methods like the Tschitschibabin cyclocondensation remain valuable for their robustness and broad substrate scope. Modern methods, including multicomponent reactions and transition-metal-catalyzed approaches, offer advantages in terms of efficiency, atom economy, and milder reaction conditions. This guide provides a foundation for selecting and implementing the most suitable synthetic strategy for accessing this important class of heterocyclic compounds.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of Novel Imidazo[1,5-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. This guide provides a comparative analysis of the in vitro cytotoxicity of recently developed imidazo[1,5-a]pyridine and related imidazopyridine derivatives against various cancer cell lines. The data presented is compiled from recent studies and includes comparisons with established chemotherapy drugs.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various novel imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine compounds against a panel of human cancer cell lines. Where available, data for the standard chemotherapeutic agents, Cisplatin and Doxorubicin, are included for comparative purposes.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Imidazo[1,5-a]pyridine-chalcone derivative | MDA-MB-231 | Breast | 3.26 ± 0.56 | - | - | [1] |
| Imidazo[1,5-a]pyridine-chalcone derivative | MDA-MB-231 | Breast | 4.23 ± 0.25 | - | - | [1] |
| HB9 | A549 | Lung | 50.56 | Cisplatin | 53.25 | [2][3] |
| HB10 | HepG2 | Liver | 51.52 | Cisplatin | 54.81 | [2][3] |
| IP-5 | HCC1937 | Breast | 45 | - | - | [4][5][6] |
| IP-6 | HCC1937 | Breast | 47.7 | - | - | [4][5][6] |
| IP-7 | HCC1937 | Breast | 79.6 | - | - | [4][5][6] |
| Compound 6 | A375 | Melanoma | <12 | Dacarbazine | ~25 | [7] |
| Compound 6 | WM115 | Melanoma | <12 | Dacarbazine | ~25 | [7] |
| Compound 12b | Hep-2 | Larynx | 11 | Doxorubicin | 10 | [8] |
| Compound 12b | HepG2 | Liver | 13 | Doxorubicin | 1.5 | [8] |
| Compound 12b | MCF-7 | Breast | 11 | Doxorubicin | 0.85 | [8] |
| Compound 12b | A375 | Melanoma | 11 | Doxorubicin | 5.16 | [8] |
Experimental Protocols
The following section details the methodologies employed in the cited studies for determining the in vitro cytotoxicity of the imidazo[1,5-a]pyridine compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4–5 × 10³ cells per well and allowed to adhere for 48 hours.[7]
-
Compound Treatment: The cells are then treated with increasing concentrations of the test compounds (e.g., 0–100 µM) or a vehicle control for a specified period, typically 48 hours.[7]
-
MTT Addition: Following treatment, 10 µL of MTT solution is added to each well, and the plates are incubated at 37°C for 4 hours.[7]
-
Formazan Solubilization: A solubilization buffer (e.g., 10% SDS in 0.01 M hydrochloric acid) is added to each well to dissolve the formazan crystals.[7] The plates are then incubated overnight (approximately 16 hours) at 37°C.[7]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Visualizing the Methodologies
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds using the MTT assay.
Caption: Proposed signaling pathway modulation by cytotoxic imidazo[1,2-a]pyridine compounds.[4][5][7]
Discussion of Signaling Pathways
Several studies suggest that the cytotoxic effects of novel imidazopyridine derivatives are mediated through the modulation of key signaling pathways involved in cancer cell proliferation and survival. One of the prominent pathways identified is the PI3K/Akt/mTOR cascade.[7] Certain imidazo[1,2-a]pyridines have been shown to inhibit this pathway, leading to decreased cell proliferation.[7]
Furthermore, these compounds have been observed to induce apoptosis (programmed cell death). This is evidenced by the increased levels of key apoptosis-related proteins such as p53, p21, and active caspase-9.[4][5][7] The upregulation of the tumor suppressor p53 and its downstream target p21 can lead to cell cycle arrest, preventing cancer cells from dividing.[4][5] The activation of caspase-9 indicates the initiation of the intrinsic apoptotic pathway. Some compounds have also been reported to induce the extrinsic apoptosis pathway, as shown by the increased activity of caspase-7 and caspase-8.[5]
References
- 1. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. chemmethod.com [chemmethod.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Imidazo[1,5-a]pyridines: Metal-Free vs. Metal-Catalyzed Approaches
For researchers, scientists, and professionals in drug development, the synthesis of imidazo[1,5-a]pyridines, a crucial scaffold in medicinal chemistry, presents a choice between established metal-catalyzed methods and emerging metal-free alternatives. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.
The imidazo[1,5-a]pyridine core is a key structural motif in a variety of pharmacologically active compounds. The development of efficient and versatile synthetic routes to access this heterocyclic system is, therefore, of significant interest. Historically, transition-metal catalysis, particularly with copper, has been a mainstay for the construction of this scaffold. However, the drive towards more sustainable and cost-effective chemistry has spurred the development of metal-free synthetic routes. This guide delves into a direct comparison of these two prominent approaches, focusing on a copper(II)-catalyzed aerobic oxidative cyclization and an iodine-mediated oxidative annulation, both commencing from readily available 2-pyridyl ketones and alkylamines.
At a Glance: Performance Comparison
To facilitate a rapid and clear comparison, the following table summarizes the key performance indicators of a representative metal-catalyzed and a metal-free synthesis of imidazo[1,5-a]pyridines.
| Parameter | Metal-Catalyzed Synthesis | Metal-Free Synthesis |
| Catalyst/Promoter | Copper(II) triflate (Cu(OTf)₂) | Molecular Iodine (I₂) |
| Oxidant | Dioxygen (from air) | Molecular Iodine (I₂) |
| Key Reagents | 2-Pyridyl ketone, Benzylamine | 2-Pyridyl ketone, Alkylamine |
| Solvent | Dimethyl sulfoxide (DMSO) | 1,2-Dichloroethane (DCE) |
| Temperature | 120 °C | 80 °C (Reflux) |
| Reaction Time | 12 hours | 2-12 hours |
| Typical Yield | Excellent (up to 95%)[1] | Good to Excellent (up to 92%)[2][3] |
| Key Advantages | High efficiency, use of air as a clean oxidant.[1] | Avoids transition metal contamination, operationally simple.[2][3] |
| Key Disadvantages | Potential for metal contamination in the final product, higher temperatures. | Use of a stoichiometric amount of iodine, chlorinated solvent. |
Metal-Catalyzed Synthesis: A Closer Look
Copper-catalyzed reactions have been extensively employed for the synthesis of nitrogen-containing heterocycles. In the context of imidazo[1,5-a]pyridines, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine offers an efficient route, proceeding through a condensation-amination-oxidative dehydrogenation process.[1] A key advantage of this method is the use of molecular oxygen from the air as the terminal oxidant, which is an environmentally benign and cost-effective choice.[1]
Reaction Pathway: Metal-Catalyzed Synthesis
Caption: General reaction pathway for the copper-catalyzed synthesis of Imidazo[1,5-a]pyridines.
Metal-Free Synthesis: An Emerging Alternative
In response to the demand for greener and more economical synthetic methods, metal-free approaches for constructing the imidazo[1,5-a]pyridine scaffold have gained traction. One notable example is the use of molecular iodine as a promoter and oxidant.[2][3] This method provides a transition-metal-free pathway for the oxidative annulation of 2-pyridyl ketones and alkylamines.[2] The operational simplicity and the avoidance of transition metal catalysts are significant advantages of this approach.[2][3]
Reaction Pathway: Metal-Free Synthesis
Caption: General reaction pathway for the iodine-mediated metal-free synthesis of Imidazo[1,5-a]pyridines.
Experimental Protocols
For the purpose of direct comparison, detailed experimental protocols for representative metal-catalyzed and metal-free syntheses are provided below.
Metal-Catalyzed Synthesis: General Procedure
A mixture of the 2-pyridyl ketone (1.0 mmol), benzylamine (1.2 mmol), and Cu(OTf)₂ (10 mol%) in DMSO (3 mL) is stirred in a sealed tube under an air atmosphere at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine.[1]
Metal-Free Synthesis: General Procedure
To a solution of the 2-pyridyl ketone (1.0 mmol) and the alkylamine (1.5 mmol) in 1,2-dichloroethane (5 mL), molecular iodine (2.0 mmol) and sodium acetate (2.0 mmol) are added. The reaction mixture is stirred at 80 °C (reflux) for the time indicated by TLC analysis (typically 2-12 hours). Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and the mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the pure imidazo[1,5-a]pyridine.[2]
Comparative Workflow
The following diagram illustrates the general experimental workflow for both synthetic approaches, highlighting the key differences in reaction setup and workup procedures.
Caption: Comparative experimental workflow for metal-catalyzed vs. metal-free synthesis.
Conclusion
Both metal-catalyzed and metal-free methods offer effective strategies for the synthesis of imidazo[1,5-a]pyridines. The choice between the two will largely depend on the specific requirements of the synthesis, including the desired scale, functional group tolerance, and considerations regarding cost and environmental impact.
The copper-catalyzed approach stands out for its high efficiency and the use of air as a sustainable oxidant.[1] It is a robust method suitable for a wide range of substrates. However, the potential for metal contamination in the final product may be a concern for pharmaceutical applications, potentially requiring additional purification steps.
On the other hand, the iodine-mediated metal-free synthesis provides an attractive alternative, completely avoiding the use of transition metals.[2][3] This method is operationally simple and often proceeds under milder temperature conditions. The use of a stoichiometric amount of iodine and a chlorinated solvent are points to consider for process optimization and scale-up.
Ultimately, the selection of the synthetic route should be guided by a careful evaluation of these factors. This comparative guide provides the necessary data and a framework for making an informed decision, enabling researchers to choose the most appropriate method for their specific synthetic goals in the pursuit of novel imidazo[1,5-a]pyridine-based compounds.
References
Validating the Mechanism of Imidazo[1,5-a]pyridine Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science. A variety of synthetic routes to this important heterocycle have been developed, each proceeding through different proposed mechanistic pathways. This guide provides an objective comparison of three prominent mechanisms for the formation of the imidazo[1,5-a]pyridine core: Cyclocondensation with Activated Nitroalkanes , the Ritter-Type Reaction , and a Multicomponent Approach via the Ugi Reaction . We present available experimental data, detailed protocols for key experiments, and propose further studies to rigorously validate these mechanisms.
Mechanism I: Cyclocondensation of 2-(Aminomethyl)pyridines with Electrophilically Activated Nitroalkanes
This method involves the reaction of a 2-(aminomethyl)pyridine derivative with a nitroalkane in the presence of a strong acid medium, typically polyphosphoric acid (PPA). The proposed mechanism hinges on the in-situ generation of a highly electrophilic phosphorylated nitronate species.
Proposed Signaling Pathway
The reaction is thought to proceed via the initial formation of a phosphorylated nitronate from the nitroalkane in PPA. The primary amine of the 2-(aminomethyl)pyridine then attacks this electrophilic intermediate to form an amidinium species. Subsequent intramolecular cyclization onto the pyridine ring, followed by elimination, yields the aromatic imidazo[1,5-a]pyridine.
Supporting Experimental Data
The primary evidence for this mechanism comes from reaction optimization studies, which show the necessity of the acidic medium for the reaction to proceed. The yields are generally moderate to good, though the conditions can be harsh.
| Entry | Nitroalkane (R) | 2-(Aminomethyl)pyridine Derivative | Conditions | Yield (%) | Reference |
| 1 | CH₃ | Unsubstituted | PPA, H₃PO₃, 110 °C, 5 h | 43 | [1][2] |
| 2 | CH₂CH₃ | Unsubstituted | PPA, H₃PO₃, 110 °C, 5 h | 51 | [1][2] |
| 3 | Ph | Unsubstituted | PPA, H₃PO₃, 110 °C, 5 h | <10 | [1][2] |
| 4 | COPh | Unsubstituted | PPA, H₃PO₃, 110 °C, 5 h | 68 | [1][2] |
Table 1: Selected Yields for the Cyclocondensation of 2-(Aminomethyl)pyridines with Activated Nitroalkanes. [1][2]
Experimental Protocol: Synthesis of 1-Methylimidazo[1,5-a]pyridine
To a stirred mixture of 87% polyphosphoric acid (2.0 g) and 99% phosphorous acid (1.0 g), nitroethane (5.0 mmol) is added. The mixture is heated to 110 °C for 30 minutes. 2-(Aminomethyl)pyridine (1.0 mmol) is then added portion-wise over 10 minutes. The reaction mixture is stirred at 110 °C for 5 hours. After cooling to room temperature, the mixture is poured onto crushed ice (50 g) and neutralized with concentrated aqueous ammonia. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Proposed Experimental Validation
-
Isotopic Labeling: Synthesis of ¹⁵N-labeled 2-(aminomethyl)pyridine could be used to trace the nitrogen atom from the starting material to the final product, confirming the proposed cyclization pathway.
-
Intermediate Trapping: Attempts to trap the proposed amidinium intermediate by introducing a competing nucleophile could provide evidence for its existence.
-
Computational Modeling (DFT): A detailed DFT study could elucidate the transition states and intermediates of the proposed pathway, calculate the activation energies for each step, and provide theoretical support for the 5-exo-trig cyclization.
Mechanism II: Ritter-Type Reaction of Pyridinylmethanols with Nitriles
This approach utilizes a Lewis acid, such as Bi(OTf)₃, in combination with a Brønsted acid (p-TsOH) to catalyze the reaction between a pyridinylmethanol and a nitrile. The proposed mechanism follows a classic Ritter-type pathway.
Proposed Signaling Pathway
The reaction is initiated by the protonation of the hydroxyl group of the pyridinylmethanol, followed by the loss of water to generate a stable benzylic carbocation. This carbocation is then trapped by the nucleophilic nitrile to form a nitrilium ion intermediate. Subsequent intramolecular cyclization of the pyridine nitrogen onto the electrophilic carbon of the nitrilium ion, followed by deprotonation, yields the final imidazo[1,5-a]pyridine product.
Supporting Experimental Data
Control experiments have shown that both the Lewis acid (Bi(OTf)₃) and the Brønsted acid (p-TsOH) are crucial for high yields, supporting the proposed mechanism that requires strong electrophilic activation. The reaction tolerates a range of substituents on both the pyridinylmethanol and the nitrile.
| Entry | Pyridinylmethanol Derivative | Nitrile | Conditions | Yield (%) | Reference |
| 1 | Phenyl(pyridin-2-yl)methanol | Acetonitrile | Bi(OTf)₃ (5 mol%), p-TsOH (7.5 equiv), 150 °C | 97 | [3] |
| 2 | (6-Methylpyridin-2-yl)(phenyl)methanol | Acetonitrile | Bi(OTf)₃ (5 mol%), p-TsOH (7.5 equiv), 150 °C | 92 | [3] |
| 3 | Phenyl(pyridin-2-yl)methanol | Benzonitrile | Bi(OTf)₃ (5 mol%), p-TsOH (7.5 equiv), 150 °C | 85 | [3] |
| 4 | (4-Methoxyphenyl)(pyridin-2-yl)methanol | Acetonitrile | Bi(OTf)₃ (5 mol%), p-TsOH (7.5 equiv), 150 °C | 95 | [3] |
Table 2: Selected Yields for the Ritter-Type Synthesis of Imidazo[1,5-a]pyridines. [3]
Experimental Protocol: Synthesis of 3-Methyl-1-phenylimidazo[1,5-a]pyridine
In a sealed tube, phenyl(pyridin-2-yl)methanol (1.0 mmol), bismuth(III) trifluoromethanesulfonate (5 mol%), and p-toluenesulfonic acid monohydrate (7.5 equiv) are combined in acetonitrile (15 equiv) and 1,2-dichloroethane (0.3 M). The mixture is heated to 150 °C and stirred overnight. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to give the desired product.
Proposed Experimental Validation
-
Kinetic Studies: A kinetic analysis could determine the reaction order with respect to each reactant and catalyst, providing insight into the rate-determining step. For example, if the formation of the carbocation is rate-limiting, the reaction rate should be independent of the nitrile concentration.
-
Crossover Experiments: Using a mixture of two different pyridinylmethanols and one nitrile (or vice versa) could determine if the reaction is strictly intramolecular after the initial carbocation formation.
-
Computational Modeling (DFT): Calculation of the relative energies of the proposed carbocation and nitrilium ion intermediates would provide evidence for their stability and feasibility as intermediates in the reaction pathway.
Mechanism III: Ugi Multicomponent Reaction followed by Cyclization
This strategy employs an Ugi four-component reaction (4CR) to rapidly assemble a linear precursor, which then undergoes a subsequent cyclization to form the imidazo[1,5-a]pyridine core. This approach allows for a high degree of molecular diversity.
Proposed Signaling Pathway
The Ugi reaction of an aldehyde (e.g., 2-pyridinecarboxaldehyde), an amine, an isocyanide, and an acid component (in this case, an azide to form a tetrazole) generates a complex linear intermediate. This intermediate, after deprotection, can be acylated and then cyclized under acidic or thermal conditions. The cyclization is proposed to proceed through the formation of a nitrilium ion, which is then trapped intramolecularly by the pyridine nitrogen.
Supporting Experimental Data
The strength of this method lies in its modularity, allowing for the synthesis of a wide library of compounds. The yields for both the Ugi reaction and the subsequent cyclization are generally good.
| Ugi Product Precursor | Cyclization Conditions | Final Product | Yield (%) | Reference |
| From 2-pyridinecarboxaldehyde, tritylamine, benzyl isocyanide, TMS-azide | 1) 4N HCl/dioxane; 2) Ac₂O, 75 °C | 1-(1H-Tetrazol-5-yl)-3-methylimidazo[1,5-a]pyridine | 75 (over 2 steps) | [4] |
| From 2-pyridinecarboxaldehyde, tritylamine, cyclohexyl isocyanide, TMS-azide | 1) 4N HCl/dioxane; 2) (CF₃CO)₂O, 75 °C | 1-(1H-Tetrazol-5-yl)-3-(trifluoromethyl)imidazo[1,5-a]pyridine | 68 (over 2 steps) | [4] |
Table 3: Selected Yields for the Ugi-based Synthesis of Imidazo[1,5-a]pyridines. [4]
Experimental Protocol: Two-Step Synthesis of 1-(1H-Tetrazol-5-yl)-3-methylimidazo[1,5-a]pyridine
Step 1: Ugi Reaction. To a solution of 2-pyridinecarboxaldehyde (1.0 mmol) in methanol is added tritylamine (1.0 mmol), benzyl isocyanide (1.0 mmol), and azidotrimethylsilane (1.0 mmol). The reaction mixture is stirred at room temperature for 18 hours. The solvent is removed under reduced pressure, and the crude product is purified to yield the Ugi adduct.
Step 2: Deprotection and Cyclization. The Ugi adduct (1.0 mmol) is dissolved in a 4N solution of HCl in dioxane and stirred for 10 minutes. The solvent is evaporated, and the resulting salt is treated with acetic anhydride and heated at 75 °C for 8 hours. After cooling, the reaction is quenched with water and neutralized with sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is dried, concentrated, and purified by column chromatography.
Proposed Experimental Validation
-
Spectroscopic Identification of Intermediates: It may be possible to isolate and characterize the acylated, uncyclized intermediate by performing the reaction at a lower temperature or for a shorter duration.
-
Kinetic Analysis: Studying the rate of the cyclization step under varying conditions of temperature and acid concentration could provide thermodynamic parameters and support the proposed mechanism.
-
Computational Modeling (DFT): A computational study could map the energy profile of the cyclization cascade, including the formation of the nitrilium ion and the subsequent intramolecular attack, to determine the most favorable pathway.
Comparative Summary and Outlook
| Mechanistic Pathway | Key Intermediate(s) | Driving Force | Advantages | Disadvantages | Proposed Key Validation |
| Cyclocondensation | Phosphorylated Nitronate, Amidinium Ion | Electrophilic activation of nitroalkane | Uses readily available starting materials | Harsh reaction conditions, limited substrate scope | Isotopic Labeling, Intermediate Trapping |
| Ritter-Type Reaction | Benzylic Carbocation, Nitrilium Ion | Formation of a stable carbocation | High yields, good functional group tolerance | Requires strong acid catalysts, high temperatures | Kinetic Studies, Crossover Experiments |
| Ugi MCR & Cyclization | Linear Ugi Adduct, Nitrilium Ion | High convergency of MCR | High diversity, modular, mild conditions for Ugi step | Multi-step process, potential for side reactions in cyclization | Isolation of Intermediates, DFT Modeling |
Table 4: Comparative Overview of Mechanistic Pathways to Imidazo[1,5-a]pyridines.
While each of these methods provides a viable route to the imidazo[1,5-a]pyridine core, their proposed mechanisms are supported by varying degrees of evidence. The cyclocondensation and Ritter-type reactions are based on well-established, analogous transformations in organic chemistry, yet direct experimental validation for this specific heterocyclic system is limited. The Ugi-based approach offers synthetic elegance, but the mechanism of the final cyclization step warrants further investigation.
To move beyond plausible mechanistic proposals to validated pathways, a concerted effort employing a combination of kinetic studies, isotopic labeling, and high-level computational modeling is required. Such studies will not only deepen our fundamental understanding of these important reactions but also enable the rational design of more efficient and selective syntheses for this valuable class of compounds.
References
- 1. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold, a fused bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, with different isomers exhibiting a wide array of biological activities. Among these, Imidazo[1,2-a]pyridine has been extensively studied and is a well-established pharmacophore in numerous drug candidates. Its lesser-explored isomer, Imidazo[1,5-a]pyridine, is also emerging as a promising scaffold for the development of novel therapeutics. This guide provides an objective comparison of the biological activities of these two isomers, with a focus on their anticancer properties, supported by experimental data and detailed methodologies.
Overview of Biological Activities
Both Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents. However, the primary molecular targets and mechanisms of action reported for each scaffold show both overlap and distinct differences.
Imidazo[1,2-a]pyridine is predominantly recognized for its role as a potent inhibitor of various protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Numerous derivatives have been synthesized and shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines.[1]
Imidazo[1,5-a]pyridine , on the other hand, has been shown to exhibit anticancer activity through multiple mechanisms. Notably, certain derivatives act as dual inhibitors of tubulin polymerization and the PI3K/Akt signaling pathway.[2][3] This dual-action mechanism presents a compelling strategy for overcoming drug resistance. Other studies have pointed towards their potential as EGFR tyrosine kinase inhibitors.
Quantitative Comparison of Anticancer Activity
The following tables summarize the cytotoxic and inhibitory activities of representative derivatives from both scaffolds. Direct comparison is challenging due to variations in tested compounds and experimental conditions across different studies. However, this data provides a valuable overview of their relative potencies.
Table 1: Cytotoxicity of Imidazo[1,5-a]pyridine Derivatives
| Compound | Cancer Cell Line | Growth Inhibition (GI₅₀) in µM | Reference |
| 5d (Imidazo[1,5-a]pyridine-benzimidazole hybrid) | Leukemia (CCRF-CEM) | 1.06 | [2][3] |
| Non-Small Cell Lung Cancer (NCI-H522) | 1.15 | [2][3] | |
| Colon Cancer (HCT-116) | 1.10 | [2][3] | |
| CNS Cancer (SNB-75) | 1.07 | [2][3] | |
| Melanoma (MALME-3M) | 1.12 | [2][3] | |
| Ovarian Cancer (OVCAR-4) | 1.15 | [2][3] | |
| Renal Cancer (CAKI-1) | 1.11 | [2][3] | |
| Prostate Cancer (PC-3) | 1.10 | [2][3] | |
| Breast Cancer (MCF7) | 1.21 | [2][3] | |
| 5l (Imidazo[1,5-a]pyridine-benzimidazole hybrid) | Leukemia (CCRF-CEM) | 0.43 | [2][3] |
| Non-Small Cell Lung Cancer (NCI-H522) | 0.46 | [2][3] | |
| Colon Cancer (HCT-116) | 0.44 | [2][3] | |
| CNS Cancer (SNB-75) | 0.44 | [2][3] | |
| Melanoma (MALME-3M) | 0.45 | [2][3] | |
| Ovarian Cancer (OVCAR-4) | 0.47 | [2][3] | |
| Renal Cancer (CAKI-1) | 0.45 | [2][3] | |
| Prostate Cancer (PC-3) | 0.46 | [2][3] | |
| Breast Cancer (MCF7) | 0.48 | [2][3] |
Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | Inhibition Concentration (IC₅₀) in µM | Reference |
| Compound 6 | Melanoma (A375) | 9.7 | [1] |
| Melanoma (WM115) | <12 | ||
| Cervical Cancer (HeLa) | 35.0 | ||
| Compound 12b | Laryngeal Carcinoma (Hep-2) | 11 | [4] |
| Hepatocellular Carcinoma (HepG2) | 13 | [4] | |
| Breast Carcinoma (MCF-7) | 11 | [4] | |
| Human Skin Cancer (A375) | 11 | [4] | |
| IP-5 | Breast Cancer (HCC1937) | 45 | [5] |
| IP-6 | Breast Cancer (HCC1937) | 47.7 | [5][6] |
| HB9 | Lung Cancer (A549) | 50.56 | [7][8] |
| HB10 | Liver Carcinoma (HepG2) | 51.52 | [7][8] |
| Compound 12 | Colon Cancer (HT-29) | 4.15 | [9] |
| Compound 18 | Breast Cancer (MCF-7) | 14.81 | [9] |
Table 3: Kinase and Tubulin Polymerization Inhibition
| Scaffold | Compound | Target | Inhibition Concentration (IC₅₀) in µM | Reference |
| Imidazo[1,5-a]pyridine | 5d | Tubulin Polymerization | 3.25 | [2][3] |
| 5l | Tubulin Polymerization | 1.71 | [2][3] | |
| Imidazo[1,2-a]pyridine | Thiazole derivative | PI3Kα | 0.0028 | |
| 1,2,4-oxadiazole derivative | PI3Kα | 0.002 | ||
| Compound 6d | Tubulin Polymerization | 3.45 | [10] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of both imidazopyridine isomers are mediated through their interaction with key cellular signaling pathways.
Imidazo[1,5-a]pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis.[2][3] This is achieved through a dual mechanism involving the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for mitosis, and the suppression of the PI3K/Akt signaling pathway, which is critical for cell survival.
Imidazo[1,2-a]pyridine derivatives are well-documented inhibitors of the PI3K/Akt/mTOR pathway.[1] By targeting key kinases in this cascade, these compounds effectively block downstream signaling that promotes cell proliferation and survival, leading to G2/M phase cell cycle arrest and apoptosis.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Workflow:
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the imidazopyridine derivatives (typically dissolved in DMSO). A vehicle control (DMSO alone) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ or GI₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Detailed Protocol:
-
Cell Treatment: Cells are treated with the desired concentration of the test compound for a specified period (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Detailed Protocol:
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Fixation: Cells are harvested and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase A to remove RNA.
-
Incubation: The cells are incubated for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules.
Detailed Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing tubulin protein, a GTP-regeneration system, and a fluorescent reporter in a polymerization buffer is prepared.
-
Compound Addition: The test compound (e.g., Imidazo[1,5-a]pyridine derivative) or a control (e.g., colchicine) is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.
-
Data Analysis: The IC₅₀ value for the inhibition of tubulin polymerization is calculated from the dose-response curve.
Conclusion
Both Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine scaffolds are privileged structures in the design of anticancer agents. While Imidazo[1,2-a]pyridine derivatives have been extensively explored as potent kinase inhibitors targeting the PI3K/Akt/mTOR pathway, emerging evidence highlights the potential of Imidazo[1,5-a]pyridine derivatives to act through distinct and dual mechanisms, including the inhibition of tubulin polymerization in addition to PI3K/Akt pathway modulation. This multi-targeted approach offered by the Imidazo[1,5-a]pyridine scaffold could provide a significant advantage in overcoming the challenges of drug resistance in cancer therapy. Further head-to-head comparative studies using standardized assays and a broader range of cancer cell lines are warranted to fully elucidate the therapeutic potential of these two important isomers and guide the rational design of next-generation imidazopyridine-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. chemmethod.com [chemmethod.com]
- 8. chemmethod.com [chemmethod.com]
- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Prowess of Imidazo[1,5-a]quinoxaline Derivatives
For Immediate Release
In the ever-evolving landscape of antimicrobial drug discovery, the quest for novel heterocyclic scaffolds with potent and broad-spectrum activity remains a paramount challenge for researchers and drug development professionals. This guide provides a comprehensive comparison of the antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives against other prominent heterocyclic compounds, namely triazoles and pyrazoles. By presenting key experimental data, detailed methodologies, and visual representations of experimental workflows, this document aims to serve as a valuable resource for scientists engaged in the development of new anti-infective agents.
Comparative Antimicrobial Activity: A Quantitative Overview
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative imidazo[1,5-a]quinoxaline, triazole, and pyrazole derivatives against a panel of clinically relevant pathogenic bacteria and fungi. Lower MIC values are indicative of higher antimicrobial potency.
| Heterocyclic Class | Representative Compound/Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Reference |
| Imidazo[1,5-a]quinoxaline | Imidazo[1,5-a]quinoxaline with pyridinium moiety (e.g., Compound 3l ) | 0.97 µg/mL | Inactive | Inactive | 1.95 µg/mL | |
| Benzimidazo[1,2-c]quinazoline (e.g., Compound 8ga ) | 4-8 µg/mL | 4-8 µg/mL | - | 8-16 µg/mL | [1][2] | |
| Triazole | 1,2,4-Triazole-Ofloxacin hybrid | 0.25-1 µg/mL | 0.25-1 µg/mL | - | - | [3] |
| 1,2,4-Triazole-Clinafloxacin hybrid | 0.25-32 µg/mL | 0.25-32 µg/mL | 0.25-32 µg/mL | - | [3] | |
| Pyrazoline-amide linked 1,2,3-triazole hybrid (e.g., Compound 6e ) | 0.0229-0.050 µmol/mL | 0.0229-0.050 µmol/mL | - | 0.0229-0.050 µmol/mL | [4] | |
| Pyrazole | 1,3-Diphenyl pyrazole with aminoguanidine | 1-8 µg/mL | 1 µg/mL | - | - | [5] |
| Pyrazole-triazole hydrazide | 2-8 µg/mL | 2-8 µg/mL | 2-8 µg/mL | - | [5] | |
| Pyrazole-ciprofloxacin hybrid (e.g., Compound 7d ) | 0.125 µg/mL | - | 8 µg/mL | - | [6] |
Note: Direct comparison of MIC values should be approached with caution due to variations in specific derivatives and experimental conditions across different studies.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of antimicrobial agents. The data presented in this guide were primarily generated using the broth microdilution method, a standardized and widely accepted technique.
Broth Microdilution Method
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Antimicrobial Agent Stock Solutions:
-
The heterocyclic compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
2. Inoculum Preparation:
-
A pure culture of the test microorganism is grown on an appropriate agar medium.
-
A few colonies are then transferred to a sterile saline or broth solution.
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ colony-forming units (CFU)/mL.[7]
-
This standardized suspension is further diluted in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve the final desired inoculum concentration for the assay.[7][8][9]
3. Serial Dilution in Microtiter Plates:
-
Sterile 96-well microtiter plates are used for the assay.[7]
-
A two-fold serial dilution of each antimicrobial agent is prepared directly in the wells of the microtiter plate using the appropriate broth medium. This creates a gradient of decreasing concentrations of the compound across the plate.[7][10]
4. Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.[7][9]
-
Control wells are included: a growth control (broth and inoculum without the antimicrobial agent) and a sterility control (broth only).[7]
-
The microtiter plates are then incubated under specific conditions (e.g., 35-37°C for 16-20 hours for most bacteria).[9]
5. Determination of MIC:
-
Following incubation, the plates are visually inspected for microbial growth, which is indicated by turbidity in the wells.[7]
-
The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method.
Caption: Generalized workflow for antimicrobial susceptibility testing using the broth microdilution method.
Logical Comparison of Heterocyclic Scaffolds
The antimicrobial activity of these heterocyclic compounds is intrinsically linked to their chemical structures. The following diagram illustrates the core structures of the compared heterocyclic systems.
References
- 1. Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. scribd.com [scribd.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationships of Imidazo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for two distinct classes of imidazo[1,5-a]pyridine derivatives: those acting as 5-HT4 receptor partial agonists for the potential treatment of cognitive disorders, and those exhibiting dual inhibitory activity against tubulin polymerization and the PI3K/Akt signaling pathway for anticancer applications.
Imidazo[1,5-a]pyridine Derivatives as 5-HT4 Receptor Partial Agonists
Imidazo[1,5-a]pyridine derivatives have been investigated as partial agonists of the 5-hydroxytryptamine-4 (5-HT4) receptor, a promising target for the symptomatic and potentially disease-modifying treatment of cognitive disorders such as Alzheimer's disease.[1]
Structure-Activity Relationship (SAR) Summary
The SAR studies for this class of compounds, as reported by Nirogi et al. (2015), reveal several key structural features that govern their potency and efficacy as 5-HT4 receptor partial agonists. The general structure consists of a central imidazo[1,5-a]pyridine core, a substituted piperidine moiety, and a linker.
Key Findings:
-
Imidazo[1,5-a]pyridine Core: The core structure is essential for activity.
-
Piperidine Moiety: The nature of the substituent on the piperidine nitrogen is critical. A bulky and lipophilic group, such as a cyclohexyl or adamantyl group, is generally favored for potent agonist activity.
-
Linker: An amide linker connects the core to the piperidine moiety. Variations in the linker can influence potency and pharmacokinetic properties.
Quantitative Data
The following table summarizes the in vitro 5-HT4 receptor binding affinity (Ki) and functional agonist potency (EC50) for a selection of imidazo[1,5-a]pyridine derivatives from the study by Nirogi et al. (2015).
| Compound | R | 5-HT4 Ki (nM) | 5-HT4 EC50 (nM) |
| 1a | Cyclohexyl | 1.5 | 2.8 |
| 1b | Adamantyl | 0.8 | 1.2 |
| 1c | Isopropyl | 12.5 | 25.1 |
| 1d | Phenyl | 8.9 | 15.6 |
Experimental Protocols
5-HT4 Receptor Binding Assay:
The 5-HT4 receptor binding affinity was determined using a radioligand binding assay. Membranes from cells stably expressing the human 5-HT4 receptor were incubated with a radiolabeled antagonist (e.g., [3H]GR113808) and varying concentrations of the test compounds. The reaction was incubated at 25°C for 60 minutes in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% bovine serum albumin. The reaction was terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was measured by liquid scintillation counting. The Ki values were calculated using the Cheng-Prusoff equation.
5-HT4 Receptor Functional Assay (cAMP Assay):
The agonist activity of the compounds was assessed by measuring the accumulation of cyclic adenosine monophosphate (cAMP). Cells expressing the human 5-HT4 receptor were incubated with the test compounds for 30 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., 1 mM IBMX). The reaction was stopped, and the intracellular cAMP levels were quantified using a commercially available cAMP assay kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay). The EC50 values were determined by non-linear regression analysis of the concentration-response curves.
Signaling Pathway
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that leads to the production of cAMP. This pathway is believed to play a crucial role in synaptic plasticity and cognitive function.
Caption: Signaling pathway of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists.
Imidazo[1,5-a]pyridine Derivatives as Dual Inhibitors of Tubulin Polymerization and PI3K/Akt Pathway
A series of imidazo[1,5-a]pyridine-benzimidazole hybrids have been synthesized and evaluated for their anticancer activity. These compounds have been shown to act as dual inhibitors, targeting both tubulin polymerization and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.
Structure-Activity Relationship (SAR) Summary
The SAR studies on these hybrid molecules, as reported by Kamal et al. (2014), indicate that the substitution pattern on both the imidazo[1,5-a]pyridine and the benzimidazole moieties significantly influences their cytotoxic activity.
Key Findings:
-
Imidazo[1,5-a]pyridine Moiety: Modifications at this part of the molecule can modulate potency and selectivity.
-
Benzimidazole Moiety: The substituents on the benzimidazole ring are crucial for activity. Electron-withdrawing groups, such as chloro and fluoro, at the 5-position of the benzimidazole ring were found to enhance cytotoxic activity.
-
Linker: The two heterocyclic systems are directly linked.
Quantitative Data
The following table presents the in vitro cytotoxic activity (GI50) of selected imidazo[1,5-a]pyridine-benzimidazole hybrids against the NCI-60 panel of human cancer cell lines, as reported by Kamal et al. (2014).
| Compound | R1 | R2 | Mean GI50 (μM) |
| 2a | H | H | >100 |
| 2b | Cl | H | 1.58 |
| 2c | F | H | 2.14 |
| 2d | H | Cl | 5.62 |
Experimental Protocols
Tubulin Polymerization Assay:
The ability of the compounds to inhibit tubulin polymerization was measured using a fluorescence-based assay. Bovine brain tubulin was incubated with the test compounds in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) at 37°C. The polymerization of tubulin into microtubules was monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized tubulin. The IC50 values were determined from the concentration-dependent inhibition of tubulin polymerization.
PI3K/Akt Pathway Inhibition Assay (Western Blot Analysis):
The inhibitory effect on the PI3K/Akt pathway was assessed by Western blot analysis. Cancer cells (e.g., MCF-7) were treated with the test compounds for a specified time. Cell lysates were then prepared, and the protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against phosphorylated Akt (p-Akt) and total Akt, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system. The inhibition of Akt phosphorylation was quantified by densitometry.
Experimental Workflow and Signaling Pathway
The dual inhibitory action of these compounds disrupts two critical cellular processes involved in cancer cell proliferation and survival: microtubule dynamics and the PI3K/Akt signaling pathway.
Caption: Experimental workflow for the evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids.
Caption: Dual inhibitory mechanism of imidazo[1,5-a]pyridine derivatives on tubulin and PI3K/Akt pathway.
References
Comparative Docking Studies of Imidazo[1,5-a]pyridine-Based Compounds with Key Biological Targets: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Imidazo[1,5-a]pyridine-based compounds against several key biological targets implicated in cancer and infectious diseases. The information presented is supported by experimental and computational data from recent studies, with a focus on molecular docking insights.
The Imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide synthesizes findings from multiple docking studies to offer a comparative overview of the binding affinities and inhibitory potential of novel derivatives targeting crucial proteins in disease pathways.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies, providing a clear comparison of the efficacy of different Imidazo[1,5-a]pyridine derivatives against their respective biological targets.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Biological Target | Docking Score (kcal/mol) | IC50 (µM) | Cell Line(s) | Reference |
| Compound C | Oxidoreductase | -9.207 | - | MCF-7, PC3 | [1] |
| HB9 | LTA4H | - | 50.56 | A549 | [2] |
| HB10 | LTA4H | - | 51.52 | HepG2 | [2] |
| HB7 | LTA4H | -11.237 | - | A549, HepG2 | [2] |
| Compound 4c | CLK1 | - | 0.7 | - | [3] |
| Compound 4c | DYRK1A | - | 2.6 | - | [3] |
| Compound I-11 | KRAS G12C | - | - | NCI-H358 | [4] |
| Compound 6h | MARK4 | -10.4 | 24.72 | MDA-MB-231 | [5] |
| Compound 6a | MARK4 | - | 38.9 | MDA-MB-231 | [5] |
| Compound LB-1 | CDK9 | - | 0.00922 | HCT116 | [6] |
| Imidazo[4,5-b]pyridine IX | CDK9 | - | 0.63 | MCF-7 | [7] |
Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Biological Target | Docking Score (kcal/mol) | MIC (µg/mL) | Organism(s) | Reference |
| Compound 8b | Glucosamine-6-phosphate synthase | - | - | MRSA, E. coli, S. typhimurium, K. pneumoniae, P. aeruginosa | [8] |
| Compound 8d | Glucosamine-6-phosphate synthase | - | - | MRSA, E. coli, S. typhimurium, K. pneumoniae, P. aeruginosa | [8] |
| Compound 8e | Glucosamine-6-phosphate synthase | - | - | MRSA, E. coli, S. typhimurium, K. pneumoniae, P. aeruginosa | [8] |
| Compound 8h | Glucosamine-6-phosphate synthase | - | - | MRSA, E. coli, S. typhimurium, K. pneumoniae, P. aeruginosa | [8] |
| Compound 8i | Glucosamine-6-phosphate synthase | - | - | MRSA, E. coli, S. typhimurium, K. pneumoniae, P. aeruginosa | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the key experiments cited in this guide.
Molecular Docking Protocol
A generalized workflow for the molecular docking studies of Imidazo[1,5-a]pyridine-based compounds is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., KRAS G12C, CDK9, Glucosamine-6-Phosphate Synthase) is retrieved from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro).
-
Ligand Preparation: The 2D structures of the Imidazo[1,5-a]pyridine-based compounds are drawn using a chemical drawing tool (e.g., ChemDraw) and converted to 3D structures. The ligands are then energetically minimized using a suitable force field (e.g., MMFF94).
-
Grid Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are set to encompass the binding pocket where the natural substrate or a known inhibitor binds.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD. The program explores various conformations and orientations of the ligand within the protein's active site and calculates the binding affinity (docking score) for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the docking score and the interactions formed with the amino acid residues in the active site. These interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed to understand the molecular basis of binding.
In Vitro Kinase Inhibition Assay (for CDK9, DYRK1A/CLK1)
-
Reagents: Recombinant human kinase enzymes, appropriate peptide substrates, ATP, and kinase buffer.
-
Procedure: The kinase reaction is initiated by mixing the kinase, the Imidazo[1,5-a]pyridine-based compound (at various concentrations), and the peptide substrate in the kinase buffer. The reaction is started by the addition of ATP.
-
Detection: After a specific incubation period at a controlled temperature, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (with ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the Imidazo[1,5-a]pyridine-based compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the docking studies of Imidazo[1,5-a]pyridine-based compounds.
Caption: KRAS G12C Signaling Pathway and Inhibition.
Caption: CDK9 Signaling Pathway in Cancer.
Caption: Glucosamine-6-Phosphate Synthase Pathway.
Caption: Drug Discovery Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-Specificity, Tyrosine Phosphorylation-Regulated Kinases (DYRKs) and cdc2-Like Kinases (CLKs) in Human Disease, an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
Safety Operating Guide
Proper Disposal of Imidazo[1,5-a]pyridine-1-carbaldehyde: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Imidazo[1,5-a]pyridine-1-carbaldehyde, a compound frequently used in pharmaceutical development and biochemical research. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
I. Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
In case of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After skin contact: Immediately wash with plenty of water and soap. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
After swallowing: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |
III. Disposal Workflow
The following diagram outlines the decision-making process for the disposal of this compound waste.
IV. Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
All waste containing this compound must be treated as hazardous waste.
-
Crucially, this compound is incompatible with strong oxidizing agents. [2] Do not mix waste containing this compound with oxidizers to prevent potentially hazardous reactions.
-
Segregate solid waste (e.g., contaminated lab consumables) from liquid waste (e.g., solutions containing the compound).
2. Waste Collection and Containment:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date and any other institutional requirements should also be on the label.
3. Spill and Contamination Management:
-
In the event of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated and secure waste accumulation area.
-
This area should be well-ventilated and away from sources of ignition and incompatible materials.
5. Final Disposal:
-
Disposal of this compound must be conducted through a licensed and certified hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
V. Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before being discarded or repurposed.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment for all personnel.
References
Essential Safety and Handling Protocols for Imidazo[1,5-a]pyridine-1-carbaldehyde
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Imidazo[1,5-a]pyridine-1-carbaldehyde. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a compound that requires careful handling due to its potential health hazards. Based on its GHS classification, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive personal protective equipment (PPE) and handling plan is mandatory for all personnel working with this substance.
Personal Protective Equipment (PPE)
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3] The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves[2][4] | Laboratory coat[2] | Work within a chemical fume hood. |
| Solution Preparation | Chemical splash goggles[2][4] | Nitrile or neoprene gloves[2][4] | Laboratory coat[2] | Work within a chemical fume hood. |
| Conducting Reactions | Chemical splash goggles and face shield[4][5] | Nitrile or neoprene gloves[2][4] | Chemical-resistant laboratory coat or apron[6] | Work within a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles[4] | Nitrile or neoprene gloves[2][4] | Laboratory coat[2] | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
Ensure the container is tightly sealed and clearly labeled.[2]
2. Handling and Use:
-
All handling of this compound should be performed within a certified chemical fume hood to control exposure to vapors.[2][3]
-
Avoid direct contact with skin and eyes.[5] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][4]
-
Do not eat, drink, or smoke in areas where this chemical is handled.[7]
-
Use non-sparking tools and equipment to prevent ignition sources, as pyridine derivatives can be flammable.[5][7]
3. Spill Management:
-
In the event of a minor spill, trained personnel wearing appropriate PPE should clean it up.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with soap and water.[4]
-
For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in a dedicated, properly labeled, and sealed hazardous waste container.[8]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must also be disposed of as hazardous waste.[8]
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings.[8]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[5]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C8H6N2O | CID 12222773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. osha.gov [osha.gov]
- 4. homework.study.com [homework.study.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
